N-(4-acetylphenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-11(16)12-7-9-13(10-8-12)15-19(17,18)14-5-3-2-4-6-14/h2-10,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRJGOBHYOBMPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350555 | |
| Record name | N-(4-acetylphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76883-69-7 | |
| Record name | N-(4-acetylphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of N-(4-acetylphenyl)benzenesulfonamide
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Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of N-(4-acetylphenyl)benzenesulfonamide, a sulfonamide derivative of significant interest in medicinal chemistry. Sulfonamides represent a critical class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] This document offers a detailed, step-by-step protocol for the synthesis of this compound, rooted in the fundamental reaction between an amine and a sulfonyl chloride.[3] Furthermore, it outlines a systematic approach to the thorough characterization of the synthesized compound using modern analytical techniques, ensuring the verification of its structure and purity. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing them with the necessary technical insights and practical methodologies for their work with this important class of molecules.
Introduction: The Significance of Sulfonamides
Sulfonamides, characterized by the presence of a sulfonyl group directly bonded to a nitrogen atom, are a cornerstone of medicinal chemistry.[2] Their journey began with the discovery of their antibacterial properties, which revolutionized the treatment of bacterial infections.[2] The therapeutic applications of sulfonamides have since expanded dramatically, with derivatives demonstrating efficacy as anticancer, anti-inflammatory, and carbonic anhydrase inhibitory agents.[4] The versatility of the sulfonamide scaffold lies in its ability to be readily functionalized, allowing for the fine-tuning of its physicochemical and pharmacological properties.
This compound incorporates the key structural features of this versatile class of compounds. The acetylphenyl moiety provides a site for further chemical modification, while the benzenesulfonamide core is a well-established pharmacophore. Understanding the synthesis and characterization of this model compound provides a solid foundation for the exploration of more complex sulfonamide derivatives.
Synthesis of this compound
The most common and effective method for the synthesis of sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[3] This nucleophilic substitution reaction is a robust and widely applicable method for forming the sulfonamide bond.
Reaction Principle and Mechanism
The synthesis of this compound proceeds via the nucleophilic attack of the amino group of 4-aminoacetophenone on the electrophilic sulfur atom of benzenesulfonyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid generated during the reaction and to facilitate the reaction by acting as a catalyst.[5][6]
The reaction mechanism can be described as follows:
-
The lone pair of electrons on the nitrogen atom of 4-aminoacetophenone attacks the electron-deficient sulfur atom of benzenesulfonyl chloride.
-
This leads to the formation of a tetrahedral intermediate.
-
The intermediate then collapses, with the departure of a chloride ion as a leaving group.
-
The base present in the reaction mixture deprotonates the nitrogen atom, yielding the final this compound product and the hydrochloride salt of the base.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Aminoacetophenone | 135.17 | 1.35 g | 10.0 mmol |
| Benzenesulfonyl Chloride | 176.62 | 1.77 g (1.43 mL) | 10.0 mmol |
| Pyridine | 79.10 | 2 mL | Catalyst |
| Dichloromethane (DCM) | 84.93 | 50 mL | Solvent |
| Deionized Water | 18.02 | As needed | For washing |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 4-aminoacetophenone (1.35 g, 10.0 mmol) in 50 mL of dichloromethane.
-
Addition of Catalyst: Add pyridine (2 mL) to the solution and stir for 5 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Slowly add benzenesulfonyl chloride (1.77 g, 10.0 mmol) dropwise to the stirred solution over a period of 10-15 minutes. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 5 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After the reaction is complete, transfer the reaction mixture to a separatory funnel. Wash the organic layer successively with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure this compound as a solid.[5]
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Analysis
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.
Expected IR Spectral Data:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3200-3300 | Secondary amine |
| C=O Stretch | 1670-1690 | Aryl ketone |
| S=O Stretch (asymmetric) | 1330-1360 | Sulfonamide |
| S=O Stretch (symmetric) | 1150-1170 | Sulfonamide |
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. Both ¹H NMR and ¹³C NMR are crucial for the structural elucidation of this compound.
Expected ¹H NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.2 | Singlet | 1H | NH (sulfonamide) |
| ~7.9 | Doublet | 2H | Aromatic protons ortho to acetyl group |
| ~7.7 | Multiplet | 2H | Aromatic protons ortho to SO₂ group |
| ~7.5 | Multiplet | 3H | Aromatic protons meta and para to SO₂ group |
| ~7.2 | Doublet | 2H | Aromatic protons meta to acetyl group |
| ~2.5 | Singlet | 3H | CH₃ (acetyl group) |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Expected ¹³C NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~197 | C=O (acetyl) |
| ~143 | Aromatic C (ipso- to NH) |
| ~139 | Aromatic C (ipso- to SO₂) |
| ~133 | Aromatic C (para- to SO₂) |
| ~132 | Aromatic C (ipso- to acetyl) |
| ~129 | Aromatic C (meta- to SO₂) |
| ~127 | Aromatic C (ortho- to SO₂) |
| ~118 | Aromatic C (meta- to acetyl) |
| ~27 | CH₃ (acetyl) |
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound (C₁₄H₁₃NO₃S), the expected molecular weight is approximately 289.33 g/mol . The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.
Chromatographic Analysis
Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of a reaction and assessing the purity of the product. High-performance liquid chromatography (HPLC) can be used for a more quantitative assessment of purity.
Visualization of the Characterization Workflow
Caption: Workflow for the characterization of this compound.
Potential Applications and Future Directions
The this compound scaffold serves as a valuable starting point for the development of novel therapeutic agents. The acetyl group can be readily modified through various chemical transformations to generate a library of derivatives. These derivatives can then be screened for a wide range of biological activities, including but not limited to:
-
Anticancer Activity: Many sulfonamide derivatives have shown potent anticancer activity by targeting various cellular pathways.[1][2]
-
Antibacterial Activity: The foundational application of sulfonamides continues to be an area of active research, with a focus on overcoming antibiotic resistance.[2]
-
Enzyme Inhibition: Sulfonamides are known to be effective inhibitors of various enzymes, such as carbonic anhydrases, which are implicated in several diseases.[4]
Future research in this area will likely focus on the rational design of novel sulfonamide derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The synthetic and characterization methodologies outlined in this guide provide the essential tools for advancing these research endeavors.
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined protocols, researchers can reliably synthesize this important sulfonamide derivative and rigorously confirm its structure and purity. The foundational knowledge and experimental techniques presented herein are crucial for anyone working in the field of medicinal chemistry and drug discovery, paving the way for the development of new and effective therapeutic agents based on the versatile sulfonamide scaffold.
References
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- Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. (n.d.). PubMed.
- The Multifaceted Biological Activities of Sulfonamide Derivatives: A Technical Guide for Researchers - Benchchem. (n.d.).
- Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. (2021). PMC - NIH.
- Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. (2018). ResearchGate.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University.
- Synthesis and Biological Activity of New Sulfonamide Derivatives. (n.d.). Impactfactor.
- Preparation of sulfonamides from N-silylamines. (n.d.). PMC - NIH.
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- Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE.
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An In-depth Technical Guide to the Physicochemical Properties of N-(4-acetylphenyl)benzenesulfonamide
Abstract
This technical guide provides a comprehensive examination of the physicochemical properties of N-(4-acetylphenyl)benzenesulfonamide, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis, structural characteristics, and key physicochemical parameters of this compound. While experimental data for the parent compound is aggregated where available, this guide also incorporates data from closely related analogues to provide a thorough understanding of this class of molecules. Detailed experimental protocols for the determination of these properties are provided, underpinned by the principles of scientific integrity and reproducibility.
Introduction
This compound belongs to the sulfonamide class of organic compounds, which are characterized by a sulfonyl group connected to an amine. The sulfonamide functional group is a critical pharmacophore, and its derivatives have exhibited a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the acetylphenyl moiety introduces additional functionalities that can influence the molecule's polarity, reactivity, and potential for intermolecular interactions. A thorough understanding of the physicochemical properties of this compound is paramount for its potential applications, guiding formulation development, predicting biological fate, and enabling rational drug design.
This guide will systematically explore the synthesis, structural features, and key physicochemical parameters of this compound, providing both theoretical insights and practical experimental methodologies.
Synthesis of this compound
The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between 4-aminoacetophenone and benzenesulfonyl chloride. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride. A base, such as pyridine, is commonly used to neutralize the HCl byproduct and drive the reaction to completion.
Synthetic Workflow
The logical flow of the synthesis process is outlined in the diagram below.
Caption: Synthetic workflow for this compound.
Experimental Protocol
This protocol is adapted from the synthesis of the closely related N-(4-acetylphenyl)-4-methylbenzenesulfonamide.[1]
-
Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a calcium chloride drying tube.
-
Addition of Reactants: To the flask, add 4-aminoacetophenone (10.0 mmol, 1.35 g) and dissolve it in dichloromethane (50 mL).
-
Base Addition: Add pyridine (12.0 mmol, 0.95 g) to the solution.
-
Addition of Sulfonyl Chloride: While stirring, slowly add benzenesulfonyl chloride (10.0 mmol, 1.77 g) to the reaction mixture at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure.
-
Isolation and Purification: Wash the resulting solid thoroughly with water and filter to afford the crude product. The pure product can be obtained by recrystallization from a suitable solvent such as ethanol.
Structural and Spectroscopic Properties
The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques and can be further confirmed by single-crystal X-ray diffraction.
Molecular Structure
Spectroscopic Data
The following spectroscopic data is for the closely related compound, N-(4-acetylphenyl)-4-methylbenzenesulfonamide, and serves as a representative example.[1]
| Spectroscopic Technique | Key Peaks and Assignments |
| FT-IR (KBr, ν, cm⁻¹) | 3221 (N-H stretch), 3000 (aromatic C-H stretch), 1671 (C=O stretch), 1600 (aromatic C=C stretch), 1342 & 1158 (asymmetric and symmetric SO₂ stretch), 912 (S-N stretch).[1] |
| ¹H NMR (301 MHz, DMSO-d₆) δ ppm | 10.18 (s, 1H, NH), 7.21 (d, 2H, J = 9 Hz, aromatic), 7.11 (d, 2H, J = 9 Hz, aromatic), 6.74 (d, 2H, J = 6 Hz, aromatic), 6.60 (d, 2H, J = 9 Hz, aromatic), 1.84 (s, 3H, CH₃), 1.70 (s, 3H, CH₃).[1] |
| ¹³C NMR (76 MHz, DMSO-d₆) δ ppm | 197.0 (C=O), 144.3, 142.9, 137.0, 132.5, 130.4, 127.3, 118.4 (aromatic carbons), 26.9 (CH₃ of acetyl), 21.5 (CH₃ of tolyl).[1] |
UV-Vis Spectroscopy: A general procedure for obtaining the UV-Vis spectrum is as follows:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Blank Measurement: Record a baseline spectrum of the pure solvent in a quartz cuvette.
-
Sample Measurement: Record the spectrum of the sample solution.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax).
Physicochemical Properties
The physicochemical properties of a compound are critical for its application, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile in a biological system.
Melting Point
The melting point is a crucial indicator of purity. For N-(4-acetylphenyl)-4-methylbenzenesulfonamide, the reported melting point is 196–198 °C.[1] The melting point of this compound is expected to be in a similar range.
-
Sample Preparation: Finely powder a small amount of the dry crystalline sample.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a melting point apparatus. Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Solubility
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Sample Addition: To 1 mL of each solvent in a separate test tube, add approximately 10 mg of the compound.
-
Observation: Vigorously shake each test tube and observe if the solid dissolves completely. If it dissolves, the compound is soluble. If some solid remains, it is partially soluble or insoluble.
-
Heating: Gently heat the test tubes containing undissolved solid to observe any change in solubility with temperature.
Acidity (pKa)
The sulfonamide proton is weakly acidic. The pKa of benzenesulfonamide is approximately 10. The electron-withdrawing acetyl group on the phenyl ring is expected to slightly increase the acidity (lower the pKa) of the sulfonamide N-H. Computational methods can provide an estimated pKa value.[6][7][8][9][10]
Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its membrane permeability and overall pharmacokinetic behavior. The predicted XLogP3 value for the related 4-acetyl-N-(4-ethylphenyl)benzenesulfonamide is 2.9.[11] This suggests that this compound is moderately lipophilic.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound. Through a combination of experimental data from closely related analogues and established analytical protocols, a comprehensive profile of this molecule has been constructed. The provided synthesis and characterization methods offer a robust framework for researchers working with this and similar sulfonamide derivatives. Further experimental determination of the solubility, pKa, and logP of this compound is warranted to complete its physicochemical profile and facilitate its development for various applications.
References
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Kobkeatthawin, T., Chantrapromma, S., Kumar, C. S., & Fun, H. K. (2013). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1750–o1751. [Link]
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Gowda, B. T., et al. (2008). N-(3-Chlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1825. [Link]
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Kobkeatthawin, T., Chantrapromma, S., Kumar, C. S., & Fun, H. K. (2013). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. ResearchGate. [Link]
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Naeimi, H., & Mohammadi, F. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Scientific Reports, 11(1), 2137. [Link]
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PubChem. (n.d.). Benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
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Mphahlele, M. J., et al. (2020). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 25(20), 4785. [Link]
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Kobkeatthawin, T., Chantrapromma, S., Kumar, C. S., & Fun, H. K. (2018). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. ResearchGate. [Link]
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ATB (Automated Topology Builder). (n.d.). N-(4-Acetylphenyl)-4-aminobenzenesulfonamide. Retrieved from [Link]
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Caine, B., Bronzato, M., & Popelier, P. L. A. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(23), 5964–5977. [Link]
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Kelebekli, L., & Atlı, A. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Dergipark. [Link]
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Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
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Cysewski, P., & Jeliński, T. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(15), 5835. [Link]
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Introduction: Unveiling a Versatile Scaffold in Medicinal Chemistry
An In-depth Technical Guide to N-(4-acetylphenyl)-4-methylbenzenesulfonamide (CAS 5317-94-2)
For Researchers, Scientists, and Drug Development Professionals
N-(4-acetylphenyl)-4-methylbenzenesulfonamide, registered under CAS Number 5317-94-2, is a synthetic compound that has garnered significant interest as a versatile intermediate and structural scaffold in the field of medicinal chemistry.[1][2] Belonging to the sulfonamide class of compounds, a group renowned for its extensive history in therapeutic applications, this molecule merges two key pharmacophoric fragments: the 4-acetylphenyl group and the 4-methylbenzenesulfonamide (tosyl) moiety.[2] While not an end-product therapeutic itself, its true value lies in its utility as a foundational building block for the synthesis of more complex, biologically active molecules.[1] This guide provides an in-depth exploration of its chemical properties, a validated synthesis protocol, characterization data, and its application in the development of novel chemical entities.
Part 1: Physicochemical and Structural Characteristics
Understanding the fundamental properties of a compound is paramount for its effective application in synthesis and research.
Key Properties Summary
The essential physicochemical data for N-(4-acetylphenyl)-4-methylbenzenesulfonamide are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 5317-94-2 | [3][4][5] |
| Molecular Formula | C₁₅H₁₅NO₃S | [3][4] |
| Molecular Weight | 289.35 g/mol | [4] |
| Melting Point | 196–198 °C | [1] |
| Appearance | Solid | [6] |
Structural Analysis
The molecule's structure is defined by a central sulfonamide linkage connecting a tosyl group to a 4-aminoacetophenone core. While the precise crystal structure for this specific compound is not detailed in the provided literature, extensive crystallographic analyses of highly similar analogs, such as N-(4-acetylphenyl)-4-chlorobenzenesulfonamide and N-(4-acetylphenyl)-4-methoxybenzenesulfonamide, reveal a characteristic V-shaped conformation.[7][8] In these related structures, the two benzene rings are oriented at a significant dihedral angle, typically between 84° and 87°.[7][8] This non-planar geometry is a critical feature, influencing how the molecule and its derivatives interact with biological targets through specific hydrogen bonding and π–π stacking interactions.[7][8]
Caption: 2D Structure of N-(4-acetylphenyl)-4-methylbenzenesulfonamide.
Part 2: Synthesis and Characterization Protocol
The synthesis of N-(4-acetylphenyl)-4-methylbenzenesulfonamide is a robust and high-yielding reaction, typically achieved through the nucleophilic substitution of a sulfonyl chloride.
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[1]
Materials:
-
4-aminoacetophenone (10.0 mmol, 1.35 g)
-
4-toluenesulfonyl chloride (10.0 mmol, 1.91 g)
-
Pyridine (0.2 mmol, 16 µL)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Reaction Setup: To a suitable reaction vessel, add 4-aminoacetophenone (10.0 mmol) and 4-toluenesulfonyl chloride (10.0 mmol).
-
Solvent and Catalyst Addition: Dissolve the reactants in dichloromethane. Add pyridine (2 mol%) to the mixture. The pyridine acts as a base to neutralize the HCl byproduct of the reaction, driving the equilibrium towards the product.
-
Reaction: Stir the mixture at room temperature for approximately 5 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, remove the dichloromethane solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting solid is then filtered. The solid is thoroughly washed with water to remove any remaining pyridine hydrochloride and other water-soluble impurities.
-
Drying: The purified solid is air-dried to afford the final product, N-(4-acetylphenyl)-4-methylbenzenesulfonamide. Yields of up to 88% have been reported for this procedure.[1]
Analytical Characterization
The identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques.
| Technique | Expected Data | Source |
| FT-IR (KBr, cm⁻¹) | 3221 (N-H stretch), 1671 (C=O stretch), 1342 & 1158 (SO₂ stretch) | [1] |
| ¹H NMR (301 MHz, DMSO-d₆) δ ppm | 10.18 (s, 1H, NH), 7.21 (d, 2H), 7.11 (d, 2H), 6.74 (d, 2H), 6.60 (d, 2H), 1.84 (s, 3H, COCH₃), 1.70 (s, 3H, Ar-CH₃) | [1] |
| ¹³C NMR (76 MHz, DMSO-d₆) δ ppm | 197.0 (C=O), 144.3, 142.9, 137.0, 132.5, 130.4, 127.3, 118.4 (Aromatic C), 26.9 (COCH₃), 21.5 (Ar-CH₃) | [1] |
Part 3: Biological Relevance and Mechanism of Action
While N-(4-acetylphenyl)-4-methylbenzenesulfonamide is primarily an intermediate, its core structure is closely related to compounds with significant biological activity. The sulfonamide group is a classic isostere of a carboxylic acid and is a key feature in a wide range of antibacterial drugs.
The Sulfonamide Mechanism: Dihydropteroate Synthase Inhibition
The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[9] Bacteria must synthesize their own folic acid, a precursor for nucleotide synthesis, whereas humans obtain it from their diet. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the pathway, leading to a bacteriostatic effect.[9] Although direct DHPS inhibition data for the title compound is not available, its structure suggests it could serve as a scaffold for designing such inhibitors.
Caption: General mechanism of sulfonamide antibacterial agents.
Part 4: Applications in Drug Discovery and Organic Synthesis
The true utility of N-(4-acetylphenyl)-4-methylbenzenesulfonamide is demonstrated by its application as a starting material for creating libraries of novel compounds with diverse biological activities. The acetyl group provides a reactive handle for further chemical transformations.
Case Study: Synthesis of Bioactive Pyridine Derivatives
A notable application is its use in the multi-component synthesis of substituted pyridines, which are themselves important heterocyclic scaffolds in drug development.[1]
Experimental Protocol: Synthesis of a Pyridine Derivative This protocol outlines the synthesis of a novel pyridine with a sulfonamide moiety, using N-(4-acetylphenyl)-4-methylbenzenesulfonamide as a key reactant.[1]
Materials:
-
Aryl aldehyde (e.g., 4-hydroxybenzaldehyde) (1.0 mmol)
-
Malononitrile (1.0 mmol, 0.066 g)
-
N-(4-acetylphenyl)-4-methylbenzenesulfonamide (1.0 mmol, 0.289 g)
-
Ammonium acetate (1.0 mmol, 0.077 g)
-
Catalyst (e.g., quinoline-based ionic liquid, 2 mol%)
Procedure:
-
Reaction Mixture: In a reaction vessel, combine the aryl aldehyde, malononitrile, N-(4-acetylphenyl)-4-methylbenzenesulfonamide, and ammonium acetate.
-
Catalyst Addition: Add the catalyst to the mixture.
-
Reaction Conditions: Heat the solvent-free mixture at 90 °C. The reaction proceeds via a cooperative vinylogous anomeric-based oxidation mechanism.[1]
-
Monitoring: Monitor the reaction's progress using TLC.
-
Work-up and Purification: Once complete, the resulting product can be isolated and purified using standard techniques such as recrystallization or column chromatography to yield the desired pyridine derivative.
This type of reaction highlights how the acetyl group on the starting material participates in the cyclization and aromatization steps to form the pyridine ring, demonstrating its value as a versatile synthon.
Part 5: Safety and Handling
N-(4-acetylphenyl)-4-methylbenzenesulfonamide is intended for laboratory research use only and is not for diagnostic or therapeutic applications.[4][10] As with all chemical reagents, it should be handled by trained personnel in a well-ventilated laboratory, following standard safety protocols. Users should wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For comprehensive safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
N-(4-acetylphenyl)-4-methylbenzenesulfonamide (CAS 5317-94-2) stands out not for its own direct biological effects, but as a highly valuable and strategically designed intermediate. Its straightforward, high-yield synthesis and the presence of both the well-established sulfonamide pharmacophore and a reactive acetyl handle make it an important tool for medicinal chemists. It provides a reliable starting point for the construction of diverse molecular libraries, enabling the exploration of new chemical space in the quest for novel therapeutics, from antimicrobial agents to enzyme inhibitors.
References
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Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. (2021). National Institutes of Health (NIH). [Link]
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Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. (2018). ResearchGate. [Link]
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Benzenesulfonamide, N-(4-acetylphenyl)-4-methyl-;5317-94-2. Ark Pharm. [Link]
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Benzenesulfonamide, N-(4-acetylphenyl)-4-amino-. PubChem. [Link]
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n-(4-acetyl-phenyl)-4-methyl-benzenesulfonamide [ 5317-94-2 ]. King-Pharm. [Link]
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CAS 76883-69-7 | N-(4-Acetylphenyl)benzenesulfonamide. Hoffman Fine Chemicals. [Link]
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4-acetyl-N-(4-ethylphenyl)benzenesulfonamide. PubChem. [Link]
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CAS 5317-94-2 | N-(4-Acetylphenyl)-4-methylbenzenesulfonamide. Hoffman Fine Chemicals. [Link]
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(PDF) N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. (2013). ResearchGate. [Link]
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Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (2020). MDPI. [Link]
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"biological activity of N-(4-acetylphenyl)benzenesulfonamide derivatives"
An In-depth Technical Guide to the Biological Activity of N-(4-acetylphenyl)benzenesulfonamide Derivatives
Authored by: Gemini, Senior Application Scientist
Foreword: The Versatile Sulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. Its derivatives have given rise to a multitude of therapeutic agents, from classical antibacterial sulfa drugs to modern anticancer and anti-inflammatory agents. The sulfonamide group's unique stereoelectronic properties, including its tetrahedral geometry and capacity for strong hydrogen bonding, allow it to function as a versatile pharmacophore.[1] This guide focuses on a specific, highly adaptable subclass: This compound derivatives . The presence of the acetylphenyl group provides a key site for synthetic modification, enabling the exploration of a vast chemical space and the fine-tuning of biological activity. This document serves as a technical resource for researchers and drug development professionals, synthesizing current knowledge on the synthesis, multifaceted biological activities, and structure-activity relationships of these promising compounds.
Synthetic Pathways and Molecular Design
The foundational this compound core is typically synthesized through a nucleophilic substitution reaction between an appropriately substituted benzenesulfonyl chloride and 4-aminoacetophenone.[2][3] The true versatility of this class of compounds emerges from the subsequent derivatization of this core structure.
The general synthetic strategy allows for modifications at several key positions, primarily on the benzenesulfonyl ring or by transforming the acetyl group into more complex heterocyclic systems. This modularity is crucial for systematically investigating structure-activity relationships (SAR).
Figure 1: General workflow for the synthesis and derivatization of this compound.
Experimental Protocol: Synthesis of N-(4-acetylphenyl)-4-methylbenzenesulfonamide
This protocol describes a standard procedure for synthesizing the parent scaffold, which can then be used as a starting material for further derivatization.
-
Reaction Setup: In a round-bottom flask, dissolve 4-aminoacetophenone (10.0 mmol, 1.35 g) in dichloromethane (CH₂Cl₂).
-
Addition of Reagents: Add 4-toluenesulfonyl chloride (10.0 mmol, 1.91 g) to the solution. Add pyridine (2 mol%) as a catalyst.[2]
-
Reaction Conditions: Stir the mixture at room temperature for approximately 5 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, remove the solvent under reduced pressure (rotary evaporation).
-
Purification: Wash the resulting solid thoroughly with water to remove any pyridine hydrochloride salt and unreacted starting materials. Filter the solid and air dry.
-
Characterization: The purity and identity of the product, N-(4-acetylphenyl)-4-methylbenzenesulfonamide, can be confirmed using techniques such as melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.[2]
Anticancer Activity: Targeting Tumor-Associated Enzymes
A significant area of investigation for this compound derivatives is their potential as anticancer agents. Many of these compounds exert their effects by inhibiting carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[4][5]
Mechanism of Action: Carbonic Anhydrase IX Inhibition
CA IX is overexpressed in many hypoxic tumors and plays a crucial role in tumor progression by regulating intra- and extracellular pH, which facilitates cancer cell survival, proliferation, and metastasis. The sulfonamide group (-SO₂NH₂) is a classic zinc-binding group (ZBG) that can coordinate with the Zn²⁺ ion in the active site of CA enzymes, leading to potent inhibition.[5][6] By inhibiting CA IX, these derivatives can disrupt the pH balance in the tumor microenvironment, leading to increased acidosis and inducing apoptosis.
Figure 2: Proposed mechanism of anticancer activity via CA IX inhibition.
Structure-Activity Relationship (SAR) and In Vitro Efficacy
Studies have shown that modifications to the parent scaffold significantly impact anticancer potency.
-
Heterocyclic Substituents: Incorporating heterocyclic moieties, such as quinolin-8-yl groups, can lead to potent cytotoxic activity. For instance, compound 28 (an N-(quinolin-8-yl) derivative) showed significant activity against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC₅₀ values of 3, 5, and 7 µM, respectively.[7]
-
Thiazolone Moiety: The introduction of a 4-thiazolone ring system has yielded compounds with potent activity against breast cancer cell lines. Derivative 4e displayed IC₅₀ values of 3.58 µM (MDA-MB-231) and 4.58 µM (MCF-7), outperforming the standard drug staurosporine.[4]
-
Lipophilic Tails: In derivatives designed as CA IX inhibitors, increasing the size and lipophilicity of substituents (e.g., replacing cyclopentane with 4-methylcyclohexane) can enhance inhibitory potency.[5]
| Derivative Class/Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-(quinolin-8-yl) (28) | HCT-116 (Colon) | 3 | [7] |
| MCF-7 (Breast) | 5 | [7] | |
| HeLa (Cervical) | 7 | [7] | |
| Thiazolone (4e) | MDA-MB-231 (Breast) | 3.58 | [4] |
| MCF-7 (Breast) | 4.58 | [4] | |
| Thiazolone (4g) | MCF-7 (Breast) | 2.55 | [4] |
Table 1: Summary of in vitro anticancer activity of selected this compound derivatives.
Antimicrobial and Anti-inflammatory Potential
Broad-Spectrum Antimicrobial Activity
This compound derivatives have been evaluated against a range of pathogenic microbes, demonstrating notable activity. The core sulfonamide structure is a well-established pharmacophore in antibacterial drugs, and modifications can tune the spectrum and potency.
-
Gram-Negative Bacteria: Certain benzenesulfonamide derivatives bearing a carboxamide functionality have shown high potency against E. coli, P. aeruginosa, and S. typhi.[8][9] For example, compound 4d was most potent against E. coli (MIC 6.72 mg/mL), while 4a was most active against P. aeruginosa and S. typhi (MIC 6.67 and 6.45 mg/mL, respectively).[8][9]
-
Gram-Positive Bacteria: Derivatives have also shown efficacy against Gram-positive bacteria like S. aureus and B. subtilis. Compound 4h was reported as the most active against S. aureus (MIC 6.63 mg/mL).[8][9]
-
Antifungal Activity: Activity against fungal pathogens such as C. albicans and A. niger has also been observed, with some compounds like 4e and 4h showing significant potency.[8][9]
| Derivative | Target Microorganism | MIC (mg/mL) | Reference |
| 4a | P. aeruginosa | 6.67 | [8][9] |
| S. typhi | 6.45 | [8][9] | |
| 4d | E. coli | 6.72 | [8][9] |
| 4f | B. subtilis | 6.63 | [8][9] |
| 4h | S. aureus | 6.63 | [8][9] |
| 4e | A. niger | 6.28 | [8][9] |
Table 2: Minimum Inhibitory Concentration (MIC) of selected benzenesulfonamide derivatives.
Potent Anti-inflammatory Effects
The anti-inflammatory properties of these derivatives are often evaluated using the carrageenan-induced rat paw edema model, a standard for acute inflammation.
-
Mechanism: The mechanism likely involves the inhibition of pro-inflammatory mediators. Studies on novel spirotriazolotriazine derivatives of benzenesulfonamide showed a significant reduction in pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in paw tissue.[10] This suggests that the compounds interfere with key signaling pathways that drive the inflammatory response.
-
In Vivo Efficacy: Certain carboxamide derivatives demonstrated remarkable anti-inflammatory activity. Compounds 4a and 4c inhibited carrageenan-induced edema by up to 94.69% within the first hour, an effect more potent than that of standard anti-inflammatory drugs used as controls in some studies.[8][9] Similarly, pyrazoline-bearing benzenesulfonamides have also shown potent activity, with some compounds being more active than celecoxib.[11]
Figure 3: Simplified pathway of inflammation and the inhibitory point of action for sulfonamide derivatives.
Additional Biological Activities
Antioxidant and Anticholinesterase Properties
Beyond the primary activities, certain derivatives have been explored for other therapeutic applications.
-
Antioxidant Activity: The ability to scavenge free radicals is a valuable property for combating oxidative stress, which is implicated in numerous diseases. Derivatives have been tested in DPPH and nitric oxide (NO) free radical scavenging assays.[1] The introduction of a styryl group can result in significant free radical scavenging properties.[1] However, in some cases, the addition of the sulfonamide moiety itself has been found to reduce the antioxidant activity compared to the parent amine.[1]
-
Anticholinesterase Activity: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy for treating Alzheimer's disease. N-(2-acetyl-4-styrylphenyl)benzenesulfonamide derivatives have been synthesized and evaluated for this purpose. The introduction of a lipophilic 4-methoxystyryl group significantly improved the inhibitory effect against both AChE (IC₅₀ = 4.3 µM) and BChE (IC₅₀ = 5.6 µM) compared to precursors.[1] This highlights the potential of this scaffold in neurodegenerative disease research.
| Derivative | Activity Type | IC₅₀ (µM) | Reference |
| Styryl Derivative (3a) | AChE Inhibition | 4.3 ± 0.23 | [1] |
| BChE Inhibition | 5.6 ± 0.24 | [1] | |
| Styryl Derivative (3b) | AChE Inhibition | 6.2 ± 0.21 | [1] |
| BChE Inhibition | 10.5 ± 0.47 | [1] | |
| Styryl Derivative (3a) | DPPH Scavenging | 16.5 ± 0.31 | [1] |
| Styryl Derivative (3b) | NO Scavenging | 11.9 ± 0.31 | [1] |
Table 3: Anticholinesterase and antioxidant activities of selected styryl derivatives.
Key Experimental Methodologies
The biological evaluation of these compounds relies on a set of robust and standardized in vitro and in vivo assays.
Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of ~1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Figure 4: Workflow for the MTT cell viability assay.
Protocol: Antimicrobial Susceptibility (Agar-Well Diffusion)
This method is used for preliminary screening of antimicrobial activity.
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar plates.
-
Inoculation: Spread a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) evenly over the agar surface.
-
Well Preparation: Create uniform wells (6-8 mm diameter) in the agar using a sterile borer.
-
Compound Loading: Add a fixed concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) into the wells. Include a solvent control and a positive control antibiotic (e.g., Gentamicin).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone indicates greater antimicrobial activity.
Conclusion and Future Outlook
The this compound scaffold is a remarkably fertile ground for the discovery of new therapeutic agents. The derivatives exhibit a broad and potent range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. The synthetic accessibility and modular nature of the core structure make it an ideal platform for medicinal chemists to conduct systematic structure-activity relationship studies and optimize lead compounds.
Future research should focus on:
-
Mechanism Elucidation: While inhibition of enzymes like CA IX is a known mechanism, the precise molecular targets for many of the observed activities remain to be fully elucidated.
-
Selectivity Profiling: For anticancer applications, it is crucial to assess the selectivity of potent compounds against a panel of carbonic anhydrase isoforms and against non-cancerous cell lines to minimize off-target effects.[4]
-
In Vivo Studies: Promising candidates from in vitro screens must be advanced into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
ADMET Prediction: In silico and in vitro absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies are essential to identify derivatives with favorable drug-like properties early in the development process.[1]
The continued exploration of this chemical space holds significant promise for addressing unmet needs in oncology, infectious diseases, and inflammatory disorders.
References
- Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid.
- Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure.
- 4- benzenesulfonamides; biological study, DFT, molecular docking, and ADMET predictions. N/A.
- Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI.
- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
- Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)
- Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents.
- Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.
- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition.
- Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. PubMed Central.
- Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX.
- Synthesis and antiinflammatory activity of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide. PubMed.
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An In-depth Technical Guide to the Putative Mechanism of Action of N-(4-acetylphenyl)benzenesulfonamide
A Senior Application Scientist's Perspective on Elucidating the Biological Activity of a Novel Benzenesulfonamide Derivative
Foreword: Charting the Unexplored Territory of N-(4-acetylphenyl)benzenesulfonamide
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of drugs with diverse therapeutic applications, including antibacterial, anticancer, and anticonvulsant agents.[1][2] The subject of this guide, this compound, is a member of this versatile chemical family. While its synthesis and basic characterization have been reported[3], a detailed elucidation of its mechanism of action remains an area of active investigation. This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining a scientifically rigorous approach to uncovering the biological activity of this compound. Drawing from the established pharmacology of related benzenesulfonamide derivatives, we will explore a primary hypothesized mechanism and detail the experimental workflows required for its validation.
The Benzenesulfonamide Core: A Privileged Scaffold in Drug Discovery
The benzenesulfonamide moiety is a key pharmacophore, a structural feature recognized by biological targets. Its prevalence in pharmaceuticals stems from its ability to engage in key molecular interactions, such as hydrogen bonding, with enzyme active sites.[4] A prominent and well-documented mechanism of action for many benzenesulfonamide-containing compounds is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes.[1][5]
Hypothesized Primary Mechanism of Action: Carbonic Anhydrase Inhibition
Based on the extensive literature on benzenesulfonamide derivatives, a primary putative mechanism of action for this compound is the inhibition of one or more isoforms of carbonic anhydrase.[1][5] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Dysregulation of CA activity is implicated in several pathologies, making them attractive therapeutic targets.
Several benzenesulfonamide derivatives have been shown to act as potent inhibitors of various CA isoforms.[6] For instance, certain derivatives exhibit anticancer activity through the inhibition of tumor-associated CA isoforms like CA IX. Others have demonstrated anticonvulsant effects by targeting CA II and CA VII in the brain.[7][6]
The proposed inhibitory action of this compound on carbonic anhydrase is depicted in the following logical diagram:
Figure 1: Hypothesized mechanism of this compound via carbonic anhydrase inhibition.
Experimental Validation of the Hypothesized Mechanism
To rigorously test the hypothesis of carbonic anhydrase inhibition, a multi-faceted experimental approach is necessary. The following protocols are designed to provide a comprehensive understanding of the compound's biological activity.
In Vitro Carbonic Anhydrase Inhibition Assay
The initial step is to determine if this compound directly inhibits CA activity. A common method is the esterase assay, which measures the hydrolysis of p-nitrophenyl acetate (p-NPA) by CA, a reaction that is inhibited by CA inhibitors.
Experimental Protocol: p-NPA Esterase Assay
-
Preparation of Reagents:
-
Purified human carbonic anhydrase isoforms (e.g., CA I, II, IX, XII).
-
Tris-HCl buffer (pH 7.4).
-
p-Nitrophenyl acetate (p-NPA) solution in acetone.
-
This compound stock solution in DMSO.
-
Acetazolamide (a known CA inhibitor) as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 140 µL of Tris-HCl buffer.
-
Add 20 µL of the test compound at various concentrations.
-
Add 20 µL of the CA enzyme solution.
-
Incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of the p-NPA solution.
-
Measure the absorbance at 400 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of p-NPA hydrolysis for each concentration of the test compound.
-
Determine the IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity.
-
Data Presentation: In Vitro CA Inhibition
| Carbonic Anhydrase Isoform | This compound IC50 (µM) | Acetazolamide IC50 (µM) |
| CA I | To be determined | Reference value |
| CA II | To be determined | Reference value |
| CA IX | To be determined | Reference value |
| CA XII | To be determined | Reference value |
Cellular Thermal Shift Assay (CETSA)
To confirm target engagement within a cellular context, a Cellular Thermal Shift Assay (CETSA) can be performed. This assay measures the thermal stabilization of a target protein upon ligand binding.
Experimental Protocol: CETSA
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line overexpressing a specific CA isoform).
-
Treat the cells with this compound or a vehicle control.
-
-
Thermal Challenge:
-
Heat the cell lysates to a range of temperatures.
-
-
Protein Analysis:
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble target protein (the specific CA isoform) at each temperature using Western blotting or other protein detection methods.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Visualization of Experimental Workflow
Figure 2: Cellular Thermal Shift Assay (CETSA) workflow for target engagement validation.
Downstream Signaling Pathway Analysis
If this compound inhibits a CA isoform involved in a specific signaling pathway, its effects on downstream markers can be investigated. For example, inhibition of CA IX in cancer cells can affect tumor acidosis and subsequently alter the expression of genes involved in cell proliferation and survival.
Experimental Protocol: Western Blotting for Downstream Markers
-
Cell Treatment:
-
Treat cells with this compound at various concentrations and time points.
-
-
Protein Extraction and Quantification:
-
Lyse the cells and quantify the total protein concentration.
-
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against relevant downstream signaling proteins (e.g., proteins involved in pH regulation or apoptosis).
-
Use a secondary antibody conjugated to an enzyme for detection.
-
-
Data Analysis:
-
Quantify the band intensities to determine changes in protein expression levels.
-
Alternative and Complementary Mechanisms of Action
While carbonic anhydrase inhibition is a strong primary hypothesis, other potential mechanisms should also be considered, given the broad bioactivity of the benzenesulfonamide class.
Receptor Tyrosine Kinase (RTK) Inhibition
Some benzenesulfonamide derivatives have been shown to inhibit receptor tyrosine kinases (RTKs), which are crucial for cell signaling and are often dysregulated in cancer.[8] Molecular docking studies could be employed to predict the binding affinity of this compound to the ATP-binding site of various RTKs.[8] Subsequent in vitro kinase assays would be necessary to validate any predicted inhibitory activity.
Antimicrobial Activity
The sulfonamide class of drugs has its origins in antibacterial agents that inhibit dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[2] Standard antimicrobial susceptibility tests, such as determining the minimum inhibitory concentration (MIC) against a panel of bacterial strains, would be required to assess this potential activity.
Synthesis and Characterization
The synthesis of this compound is typically achieved through the reaction of 4-aminoacetophenone with benzenesulfonyl chloride.[3]
General Synthesis Scheme
Figure 3: General synthesis route for this compound.
Thorough characterization of the synthesized compound is critical for ensuring its purity and structural integrity before biological evaluation. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Melting Point Analysis: As an indicator of purity.
Conclusion and Future Directions
This guide provides a comprehensive framework for elucidating the mechanism of action of this compound. The primary hypothesis centers on the inhibition of carbonic anhydrases, a well-established mode of action for the benzenesulfonamide class. The detailed experimental protocols outlined herein will enable researchers to systematically investigate this hypothesis, from initial in vitro enzyme inhibition assays to cellular target engagement and downstream pathway analysis.
Future research should focus on a broader screening against a panel of kinases and other potential targets to fully characterize the compound's pharmacological profile. In vivo studies in relevant animal models will be the ultimate step to translate these mechanistic insights into potential therapeutic applications. The exploration of this compound and its derivatives holds promise for the development of novel therapeutic agents.
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An In-Depth Technical Guide to In Vitro Studies with N-(4-acetylphenyl)benzenesulfonamide
Foreword: The Scientific Imperative for Rigorous In Vitro Profiling
In the landscape of contemporary drug discovery and development, the meticulous in vitro characterization of novel chemical entities is the bedrock upon which successful therapeutic programs are built. It is in the controlled environment of the laboratory bench that we first unveil the biological potential of a molecule, interrogating its mechanisms of action, defining its potency and selectivity, and establishing a foundational dataset that will guide all subsequent preclinical and clinical development. This guide is dedicated to the comprehensive in vitro exploration of N-(4-acetylphenyl)benzenesulfonamide, a molecule of significant interest owing to its versatile benzenesulfonamide scaffold. While much of the existing literature focuses on its derivatives, this document will serve as a technical and strategic resource for researchers seeking to unlock the full therapeutic potential of the parent compound. We will delve into the causality behind experimental choices, providing not just protocols, but a framework for critical thinking in the design and execution of robust in vitro studies.
Introduction to this compound: A Scaffold of Opportunity
This compound, with the chemical formula C₁₄H₁₃NO₃S, belongs to the sulfonamide class of compounds, a group renowned for its broad spectrum of pharmacological activities.[1] The core structure, featuring a benzenesulfonamide moiety linked to an acetylphenyl group, presents a unique combination of chemical features that make it an attractive starting point for medicinal chemistry campaigns. The sulfonamide group can participate in crucial hydrogen bonding interactions with biological targets, while the acetylphenyl ring offers a site for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.[2]
Historically, sulfonamides were among the first effective chemotherapeutic agents and have since been developed to treat a wide range of conditions, including bacterial infections, cancer, and inflammation.[1] The versatility of the benzenesulfonamide scaffold lies in its ability to inhibit key enzymes such as carbonic anhydrases, cyclooxygenases, and dihydropteroate synthase.[1][3][4] this compound itself has been explored as a key intermediate in the synthesis of more complex molecules with demonstrated biological activities, including anticancer and anti-inflammatory properties.[5][6] This guide will provide the technical framework to systematically evaluate the intrinsic biological activities of this parent compound.
Foundational In Vitro Assays for Biological Characterization
A thorough in vitro evaluation of this compound should commence with a panel of foundational assays to assess its general cytotoxicity and potential as an enzyme inhibitor.
Assessment of Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[7][8] It provides a quantitative measure of the metabolic activity of a cell population, which in turn is an indicator of cell health and proliferation.[8]
The assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in living cells.[7] This reduction is primarily carried out by the succinate dehydrogenase enzyme and is dependent on the activity of the mitochondrial respiratory chain.[7] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[8]
-
Cell Seeding:
-
Culture the desired cancer or normal cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium to a concentration of 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10⁴ cells) into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
-
MTT Incubation:
-
Solubilization and Absorbance Measurement:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[7]
-
Add 150 µL of a solubilizing agent, such as DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol, to each well to dissolve the formazan crystals.[9][11]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 620 nm.[7][9]
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and MTT but no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.
-
Enzyme Inhibition Assays: A Focus on Carbonic Anhydrase
Benzenesulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[1][12] Dysregulation of CA activity is implicated in various diseases, including cancer.[13]
This colorimetric assay utilizes the esterase activity of CAs. The enzyme catalyzes the hydrolysis of a substrate, such as p-nitrophenyl acetate (p-NPA), to produce p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 400 nm.[3] The presence of a CA inhibitor will reduce the rate of this reaction.
-
Reagent Preparation:
-
Prepare a stock solution of the purified human carbonic anhydrase isoform (e.g., hCA II or hCA IX) in an appropriate buffer (e.g., 10 mM Tris-HCl, pH 7.4).[3]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the substrate, p-nitrophenyl acetate (p-NPA), in acetonitrile.
-
-
Assay Setup:
-
Pre-incubation:
-
Incubate the plate for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[12]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Determine the initial reaction velocities from the kinetic data.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Investigating the Anticancer Potential: Delving into the Mechanism of Action
Should initial cytotoxicity screens reveal promising activity against cancer cell lines, a deeper investigation into the underlying mechanism of action is warranted. Key cellular processes to investigate include the induction of apoptosis and the modulation of key signaling pathways.
Apoptosis Induction: The Annexin V/Propidium Iodide Assay
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Many effective anticancer agents exert their therapeutic effect by inducing apoptosis in tumor cells.[14]
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect exposed PS. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Caption: Workflow for assessing apoptosis induction using Annexin V/PI staining and flow cytometry.
Modulation of Signaling Pathways: Focus on NF-κB
The Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that play a pivotal role in inflammation, immunity, cell survival, and proliferation.[15][16] Constitutive activation of the NF-κB pathway is a common feature in many cancers, contributing to tumor growth and resistance to therapy.[17]
In the canonical pathway, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[16] Upon stimulation by pro-inflammatory cytokines like TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα.[15] This liberates the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival.[16][17]
Caption: Simplified schematic of the canonical NF-κB signaling pathway and a potential point of inhibition.
The inhibitory effect of this compound on the NF-κB pathway can be assessed using several in vitro methods:
-
Western Blot Analysis: Measure the levels of phosphorylated IκBα and the nuclear translocation of the p65 subunit of NF-κB in cells stimulated with TNF-α, with and without pre-treatment with the compound. A decrease in phospho-IκBα and nuclear p65 would indicate inhibition of the pathway.
-
Reporter Gene Assay: Utilize a cell line stably transfected with a reporter construct containing NF-κB binding sites upstream of a luciferase or β-galactosidase gene. Inhibition of NF-κB activity will result in a decrease in reporter gene expression upon stimulation with TNF-α.
-
ELISA: Measure the levels of pro-inflammatory cytokines, such as IL-6 and IL-8 (downstream targets of NF-κB), in the culture supernatant of stimulated cells treated with the compound.
Quantitative Data Summary
To facilitate the comparison of the biological activity of this compound and its derivatives, it is crucial to present quantitative data in a clear and organized manner.
| Compound/Derivative | Assay | Cell Line/Enzyme | IC₅₀ (µM) | Reference |
| N-(3-Acetylphenyl)-4-methylbenzenesulfonamide | MTT Assay | HeLa | 5.2 | [18] |
| N-(3-Acetylphenyl)-4-methylbenzenesulfonamide | MTT Assay | MCF-7 | 7.8 | [18] |
| N-(3-Acetylphenyl)-4-methylbenzenesulfonamide | MTT Assay | A549 | 6.5 | [18] |
| 4-(1H-pyrrol-1-yl)benzenesulfonamide derivative 28 | MTT Assay | HCT-116 | 3 | [19] |
| 4-(1H-pyrrol-1-yl)benzenesulfonamide derivative 28 | MTT Assay | MCF-7 | 5 | [19] |
| 4-(1H-pyrrol-1-yl)benzenesulfonamide derivative 28 | MTT Assay | HeLa | 7 | [19] |
| 4-thiazolone-based benzenesulfonamide 4e | MTT Assay | MDA-MB-231 | 3.58 | [13] |
| 4-thiazolone-based benzenesulfonamide 4e | MTT Assay | MCF-7 | 4.58 | [13] |
| 4-thiazolone-based benzenesulfonamide 4g | MTT Assay | MDA-MB-231 | 5.54 | [13] |
| 4-thiazolone-based benzenesulfonamide 4g | MTT Assay | MCF-7 | 2.55 | [13] |
| 4-hydroxymethyl-benzenesulfonamide | CA Inhibition | EhiCA | 0.036 | [12] |
| 4-hydroxyethyl-benzenesulfonamide | CA Inhibition | EhiCA | 0.089 | [12] |
Note: Data for the parent compound this compound is currently limited in the public domain. The table presents data for closely related derivatives to provide a comparative context for its potential activity.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for the in vitro evaluation of this compound. By employing a systematic approach that begins with foundational cytotoxicity and enzyme inhibition assays and progresses to more detailed mechanistic studies, researchers can build a robust biological profile for this promising scaffold. The detailed protocols and the rationale behind the experimental choices are intended to empower scientists to generate high-quality, reproducible data.
Future investigations should prioritize the generation of specific in vitro data for the parent compound to enable a direct assessment of its biological activities. Furthermore, exploring a wider range of biological targets, including other enzyme families and cellular signaling pathways, will be crucial in uncovering the full therapeutic potential of this compound and its future derivatives. The integration of these in vitro findings with subsequent in vivo studies will be the ultimate determinant of its translational success.
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Hamed, A. M., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Biomedicines, 11(7), 1732. Retrieved from [Link]
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MTT Proliferation Assay Protocol. (n.d.). ResearchGate. Retrieved from [Link]
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Senturk, M., et al. (2004). In Vitro Inhibition Effects of some New Sulfonamide Inhibitors on Human Carbonic Anhydrase I and II. Journal of Enzyme Inhibition and Medicinal Chemistry, 19(4), 333-337. Retrieved from [Link]
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Wujec, M., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. International Journal of Molecular Sciences, 22(8), 3931. Retrieved from [Link]
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Sztanke, K., et al. (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. Molecules, 23(5), 1195. Retrieved from [Link]
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Mphahlele, M. J., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(4), 1017. Retrieved from [Link]
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Kour, G., et al. (2007). Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. Arzneimittelforschung, 57(1), 26-30. Retrieved from [Link]
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"N-(4-acetylphenyl)benzenesulfonamide analogs and their potential uses"
An In-depth Technical Guide to the Synthesis, Biological Activity, and Therapeutic Potential of N-(4-acetylphenyl)benzenesulfonamide Analogs
Abstract
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] This guide focuses on a specific, highly versatile subclass: this compound and its analogs. The inherent synthetic tractability of this core, combined with the diverse biological activities exhibited by its derivatives, makes it a compelling area of research for drug development professionals. We will explore the synthetic methodologies for creating analog libraries, delve into their primary therapeutic applications—notably as anticancer and antimicrobial agents—and provide detailed, field-tested protocols for their evaluation. This document serves as a comprehensive resource, blending foundational chemistry with practical biological application to empower researchers in their quest for novel therapeutics.
The this compound Core: A Strategic Overview
The core structure, characterized by a benzenesulfonyl group linked to a 4-acetylphenyl moiety via a sulfonamide bridge, offers several strategic advantages for medicinal chemistry. The sulfonamide group (-SO₂NH₂) is a key pharmacophore, capable of engaging in critical hydrogen bonding interactions with biological targets and acting as a potent zinc-binding group, which is fundamental to its inhibitory effect on metalloenzymes like carbonic anhydrases.[2] The terminal benzene rings are amenable to a wide range of substitutions, allowing for the fine-tuning of physicochemical properties such as lipophilicity and electronic effects, which in turn modulates the compound's pharmacokinetic and pharmacodynamic profile.[3]
Synthesis of this compound Analogs
The creation of analogs is typically achieved through a robust and straightforward nucleophilic substitution reaction. The most common approach involves the condensation of 4-aminoacetophenone with a variety of substituted benzenesulfonyl chlorides.
General Synthetic Workflow
The workflow for synthesizing these analogs is a cornerstone of medicinal chemistry, valued for its reliability and scalability. The causality behind this two-part process lies in activating the sulfonyl moiety into a good leaving group (chloride) before reacting it with the nucleophilic amine.
Caption: General workflow for the synthesis of this compound analogs.
Detailed Experimental Protocol: Synthesis of N-(4-acetylphenyl)-4-methylbenzenesulfonamide
This protocol provides a self-validating system for synthesizing a representative analog. The choice of pyridine as a catalyst and solvent is strategic; it acts as a nucleophilic catalyst to activate the sulfonyl chloride and as a base to neutralize the HCl byproduct, driving the reaction to completion.[4]
Objective: To synthesize N-(4-acetylphenyl)-4-methylbenzenesulfonamide via nucleophilic substitution.
Materials:
-
4-aminoacetophenone (1.35 g, 10.0 mmol)
-
4-toluenesulfonyl chloride (1.91 g, 10.0 mmol)
-
Pyridine (as catalyst and/or solvent) or another suitable base
-
Dichloromethane (CH₂Cl₂) or other appropriate solvent
-
Ice-cold water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve 4-aminoacetophenone in dichloromethane.
-
Addition of Reagents: To this solution, add 4-toluenesulfonyl chloride. If not using pyridine as the solvent, add a catalytic amount (e.g., 2 mol%).[4]
-
Reaction: Stir the mixture at room temperature for approximately 5 hours. The progress can be monitored using Thin Layer Chromatography (TLC).[4]
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water. This step is crucial as it precipitates the solid product while dissolving the pyridinium hydrochloride salt.[5]
-
Isolation: Collect the resulting solid precipitate by vacuum filtration.
-
Purification: Thoroughly wash the filtered solid with water to remove any remaining impurities. The pure product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the final compound.[4][5]
Therapeutic Applications and Mechanisms of Action
The versatility of the benzenesulfonamide scaffold has led to the exploration of its derivatives across a wide range of pathologies.[1]
Anticancer Activity
A significant body of research has focused on benzenesulfonamide analogs as potential anticancer agents.[6][7][8] Their efficacy often stems from the targeted inhibition of enzymes that are overexpressed in tumor environments.[1]
Mechanism: Carbonic Anhydrase Inhibition
One of the primary mechanisms of anticancer action is the inhibition of carbonic anhydrase (CA), particularly the tumor-associated isoform CA IX.[9] CAs are zinc-containing metalloenzymes.[2] In hypoxic tumors, CA IX is overexpressed and plays a critical role in maintaining intracellular pH by catalyzing the hydration of CO₂ to bicarbonate and a proton. This process helps cancer cells manage their high metabolic rate and acidic microenvironment. Benzenesulfonamides, with their primary sulfonamide group, act as potent inhibitors by coordinating to the zinc ion in the enzyme's active site, disrupting its catalytic activity.[2][9] This inhibition leads to intracellular acidification and subsequent apoptosis.
Caption: Simplified pathway of CA IX inhibition by benzenesulfonamide analogs in cancer cells.
Quantitative Data: In Vitro Antiproliferative Activity
The anticancer potential of these analogs is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
| Compound Class/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide Analog (AL106) | U87 (Glioblastoma) | 58.6 | [6] |
| 3-(indoline-1-carbonyl)-N-(4-chlorophenyl)benzenesulfonamide | HeLa (Cervical) | 1.99 | [7] |
| 3-(indoline-1-carbonyl)-N-(4-chlorophenyl)benzenesulfonamide | A549 (Lung) | 2.82 | [7] |
| 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide | MDA-MB-231 (Breast) | >100 | [8] |
| 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide | T-47D (Breast) | 25.4 | [8] |
| N-(3-Acetylphenyl)-4-methylbenzenesulfonamide | HeLa (Cervical) | 5.2 | [10] |
| N-(3-Acetylphenyl)-4-methylbenzenesulfonamide | MCF-7 (Breast) | 7.8 | [10] |
Antimicrobial Activity
The classical application of sulfonamides is in combating bacterial infections.[1] this compound analogs have shown promise in this area, exhibiting activity against a range of pathogenic bacteria.[10][11]
Mechanism: Dihydropteroate Synthase Inhibition
The primary mechanism for the antibacterial action of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. Bacteria must synthesize their own folic acid, whereas humans obtain it from their diet. This metabolic difference allows for selective toxicity. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the bacterial folate synthesis pathway, thereby inhibiting bacterial growth and replication.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible bacterial growth.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| N-(3-Acetylphenyl)-4-methylbenzenesulfonamide | Escherichia coli | 32 | [10] |
| N-(3-Acetylphenyl)-4-methylbenzenesulfonamide | Staphylococcus aureus | 16 | [10] |
| N-(3-Acetylphenyl)-4-methylbenzenesulfonamide | Pseudomonas aeruginosa | 64 | [10] |
Key Biological Evaluation Protocols
To assess the therapeutic potential of newly synthesized analogs, standardized in vitro assays are essential.
Protocol: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of benzenesulfonamide analogs on cancer cell lines and calculate IC₅₀ values.
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control.[1]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
Conclusion and Future Directions
The this compound scaffold remains a highly privileged and fruitful starting point for the development of novel therapeutic agents. The research highlighted in this guide demonstrates its significant potential in oncology and infectious diseases. Future work should focus on expanding analog libraries to refine structure-activity relationships (SAR), optimizing pharmacokinetic profiles for better in vivo efficacy, and exploring synergistic combinations with existing therapies. The continued investigation into this versatile chemical class promises to yield next-generation drug candidates for some of our most pressing medical challenges.
References
- An In-Depth Technical Guide to In Vitro Studies of Benzenesulfonamide Compounds. (n.d.). Benchchem.
- An In-depth Technical Guide on the Physicochemical Properties of N-(3,4-dimethoxyphenyl)benzenesulfonamide and Its Analogs. (n.d.). Benchchem.
- N-(2,3-dichlorophenyl)benzenesulfonamide and its Analogs: A Technical Guide for Drug Discovery. (n.d.). Benchchem.
- Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. (2021). Scientific Reports.
- Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. (2018). ResearchGate.
- N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. (2013). ResearchGate.
- Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (n.d.). National Institutes of Health.
- Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives. (n.d.). National Institutes of Health.
- Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. (n.d.). ResearchGate.
- biological activity of benzenesulfonamide derivatives. (n.d.). Benchchem.
- Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (n.d.). MDPI.
- Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. (n.d.). National Institutes of Health.
- Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (n.d.). MDPI.
- An In-depth Technical Guide on the Synthesis and Characterization of N-(4-acetylphenyl)sulfonylacetamide. (n.d.). Benchchem.
- N-(4-Acetyl-phenyl)-4-methyl-benzenesulfonamide. (n.d.). Santa Cruz Biotechnology.
- Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. (2014). ResearchGate.
- Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides. (n.d.). National Institutes of Health.
- Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. (n.d.). National Institutes of Health.
- N-(3-Acetylphenyl)-4-methylbenzenesulfonamide. (n.d.). Benchchem.
- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). Scientific Reports.
- Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (2021). ResearchGate.
- Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds. (2024). Preprints.org.
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"spectroscopic data (NMR, IR, Mass) of N-(4-acetylphenyl)benzenesulfonamide"
An In-depth Technical Guide to the Spectroscopic Characterization of N-(4-acetylphenyl)benzenesulfonamide
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a key intermediate in synthetic organic chemistry and a scaffold of interest for drug development professionals. By integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document offers a self-validating system for the structural confirmation of the title compound. The causality behind experimental choices and data interpretation is explained to provide field-proven insights for researchers and scientists.
Synthesis and Molecular Structure
The foundational step to any spectroscopic analysis is the synthesis of the pure compound. This compound is typically synthesized via a nucleophilic substitution reaction between 4-aminoacetophenone and benzenesulfonyl chloride. This reaction forms the stable sulfonamide linkage.
General Synthetic Protocol
The synthesis is adapted from established procedures for analogous sulfonamides.[1]
Reaction Scheme:
-
Step 1: 4-aminoacetophenone (1.0 eq.) is dissolved in a suitable solvent such as dichloromethane or pyridine.
-
Step 2: Benzenesulfonyl chloride (1.0-1.2 eq.) is added to the solution, often in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct.
-
Step 3: The reaction mixture is stirred at room temperature for several hours.
-
Step 4: Upon completion, the solvent is removed, and the crude product is washed with water to remove salts and then purified, typically by recrystallization from a solvent like ethanol, to yield the pure this compound.
Molecular Structure
A clear understanding of the molecular structure is paramount for assigning spectroscopic signals. The diagram below illustrates the atomic numbering scheme used for the subsequent NMR analysis.
Caption: Molecular structure and numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The spectra for this compound are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆), which can solubilize the compound and has a distinct solvent peak.
Experimental Protocol: NMR
-
Instrument: A 300 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).
-
Solvent: DMSO-d₆.
-
Temperature: Room temperature (approx. 298 K).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
¹H NMR Spectral Data & Interpretation
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.2 | Singlet | 1H | NH |
| ~7.9 | Doublet | 2H | H -2', H -6' |
| ~7.7-7.8 | Multiplet | 2H | H -2, H -6 |
| ~7.5-7.6 | Multiplet | 3H | H -3, H -4, H -5 |
| ~7.2 | Doublet | 2H | H -3', H -5' |
| ~2.5 | Singlet | 3H | CH ₃ |
Data is analogous to similar structures reported in the literature.[1]
Interpretation:
-
The downfield singlet at ~10.2 ppm is characteristic of the acidic sulfonamide proton (N-H). Its chemical shift can be variable and depends on concentration and temperature.
-
The aromatic region (7.2-7.9 ppm) shows distinct patterns. The doublet at ~7.9 ppm corresponds to the two protons on the acetyl-substituted ring (H-2', H-6') that are ortho to the electron-withdrawing acetyl group, causing them to be deshielded.
-
The doublet at ~7.2 ppm is assigned to the protons ortho to the sulfonamide group (H-3', H-5').
-
The multiplet between 7.5-7.8 ppm integrates to five protons, corresponding to the unsubstituted phenyl ring of the benzenesulfonamide moiety.
-
The sharp singlet at ~2.5 ppm, integrating to three protons, is unequivocally assigned to the methyl protons of the acetyl group.
¹³C NMR Spectral Data & Interpretation
The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their chemical environment.
| Chemical Shift (δ, ppm) | Assignment |
| ~197.0 | C =O (C-7') |
| ~143.0 | C -4' |
| ~139.0 | C -1 |
| ~133.0 | C -4 |
| ~132.5 | C -1' |
| ~129.5 | C -2, C -6 |
| ~129.0 | C -2', C -6' |
| ~127.0 | C -3, C -5 |
| ~118.5 | C -3', C -5' |
| ~27.0 | C H₃ (C-8') |
Data is analogous to similar structures reported in the literature.[1]
Interpretation:
-
The most downfield signal at ~197.0 ppm is characteristic of the ketone carbonyl carbon (C-7').
-
The aromatic region contains several signals. The quaternary carbons attached to heteroatoms (C-4', C-1', C-1) appear between ~132-143 ppm.
-
The remaining aromatic carbon signals appear in the expected range of ~118-133 ppm.
-
The most upfield signal at ~27.0 ppm corresponds to the methyl carbon of the acetyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum is obtained by analyzing the vibrations of molecular bonds upon absorption of infrared radiation.
Experimental Protocol: IR
-
Method: Potassium Bromide (KBr) pellet technique. A small amount of the sample is ground with KBr powder and pressed into a thin, transparent disk.
-
Instrument: FT-IR Spectrometer (e.g., Shimadzu, PerkinElmer).
-
Range: 4000 - 400 cm⁻¹.
IR Spectral Data & Interpretation
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3250 | Medium, Sharp | N-H Stretch |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~1675 | Strong, Sharp | C=O Stretch (Aryl Ketone) |
| ~1590, 1490 | Medium-Strong | Aromatic C=C Stretch |
| ~1340 | Strong | Asymmetric SO₂ Stretch |
| ~1160 | Strong | Symmetric SO₂ Stretch |
| ~910 | Medium | S-N Stretch |
Data is analogous to similar structures reported in the literature.[1][2][3]
Interpretation:
-
A distinct peak around 3250 cm⁻¹ confirms the presence of the N-H bond in the sulfonamide group.[1]
-
The very strong and sharp absorption at ~1675 cm⁻¹ is a definitive indicator of the carbonyl (C=O) group of the acetyl moiety.[1]
-
The two strong bands at approximately 1340 cm⁻¹ and 1160 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group, respectively. This is a hallmark of sulfonamides.[2][3]
-
The peaks in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.
Experimental Protocol: MS
-
Ionization Technique: Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft ionization technique that typically yields the molecular ion peak, while EI causes more extensive fragmentation.
-
Analyzer: Time-of-Flight (TOF) or Quadrupole.
MS Data & Interpretation
-
Molecular Formula: C₁₄H₁₃NO₃S
-
Molecular Weight: 275.33 g/mol
-
Expected Ion Peak (ESI, positive mode): m/z ≈ 276.07 ([M+H]⁺)
Fragmentation Analysis: Under EI or collision-induced dissociation (CID) conditions, this compound undergoes characteristic cleavages. The primary fragmentation pathways involve the scission of the S-N and S-C(aryl) bonds.
Caption: Plausible mass fragmentation pathway for this compound.
-
Pathway 1: Cleavage of the S-N bond can lead to the formation of the benzenesulfonyl cation at m/z = 141 and the 4-acetylanilino radical. The ion at m/z 141 can further lose SO₂ to yield the phenyl cation at m/z = 77.[4][5]
-
Pathway 2: Alternatively, cleavage can result in the 4-acetyl-N-phenyl radical cation at m/z = 134. This ion can subsequently lose a hydrogen radical and carbon monoxide to give a fragment at m/z = 105.
Integrated Workflow for Structural Elucidation
The robust characterization of a synthetic compound relies on a multi-technique approach. The following workflow ensures a high degree of confidence in the final structure.
Caption: Integrated workflow for the synthesis and spectroscopic confirmation.
Conclusion
The collective spectroscopic data provides unambiguous evidence for the structure of this compound. IR spectroscopy confirms the presence of the key N-H, C=O, and SO₂ functional groups. Mass spectrometry verifies the correct molecular weight and shows predictable fragmentation patterns. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon framework, allowing for the complete and confident assignment of the molecular structure. This guide serves as an authoritative reference for researchers working with this compound, ensuring accuracy and reproducibility in their scientific endeavors.
References
-
Mousavi, S. H., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Scientific Reports. Available at: [Link]
-
Gümüş, M., et al. (2018). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. ResearchGate. Available at: [Link]
-
Fankam, A. G., et al. (2019). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. Available at: [Link]
-
Al-Hourani, B. J. (2014). Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Available at: [Link]
-
Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC6H3SO2NH2. Zeitschrift für Naturforschung B. Available at: [Link]
-
Abbasi, M. A., et al. (2014). Mass fragmentation pattern of 4-acetyl-N(2,3-dihydrobenzo[1][6]dioxin-6yl)benzenesulfonamide (3f). ResearchGate. Available at: [Link]
-
Supporting Information on Mass spectral fragmentations of sulfonates. Available at: [Link]
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- 6. N-(4-Acetylphenyl)-4-aminobenzenesulfonamide | C14H14N2O3S | MD Topology | NMR | X-Ray [atb.uq.edu.au]
An In-depth Technical Guide to the Crystal Structure of N-(4-acetylphenyl)benzenesulfonamide and Its Derivatives
Abstract
This technical guide provides a comprehensive analysis of the crystal structure of N-(4-acetylphenyl)benzenesulfonamide, a molecule of significant interest in medicinal chemistry and materials science. In the absence of a publicly available crystal structure for the parent compound, this guide leverages detailed crystallographic data from its closely related and structurally characterized derivatives, N-(4-acetylphenyl)-4-methoxybenzenesulfonamide and N-(4-acetylphenyl)-4-chlorobenzenesulfonamide. Through a comparative analysis of these analogs, we elucidate the core structural motifs, intermolecular interactions, and supramolecular assemblies that define this class of compounds. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, crystallization, and structural characterization of benzenesulfonamide derivatives, thereby informing rational drug design and materials engineering.
Introduction: The Significance of the Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone pharmacophore in modern drug discovery.[1] Its prevalence in a wide array of therapeutic agents stems from its unique physicochemical properties, particularly the ability of the sulfonamide group to act as a potent hydrogen bond donor and acceptor, as well as a zinc-binding group in metalloenzymes.[1][2] This versatility has led to the development of benzenesulfonamide derivatives with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The this compound core, featuring a synthetically tractable acetyl group, serves as a valuable template for creating libraries of bioactive compounds.[3][5]
Understanding the three-dimensional structure and crystal packing of these molecules is paramount for predicting their physical properties, such as solubility and bioavailability, and for designing next-generation therapeutics with enhanced efficacy and specificity. This guide delves into the atomic-level details of the this compound framework by examining its substituted analogs.
Synthesis and Crystallization: A Self-Validating Protocol
The synthesis of this compound derivatives is typically achieved through a nucleophilic substitution reaction between 4-aminoacetophenone and a substituted benzenesulfonyl chloride. The choice of the reaction conditions is critical for achieving high yields and purity, which are prerequisites for successful crystallization.
Experimental Protocol: One-Pot Synthesis
This protocol is adapted from methodologies reported for analogous compounds and is designed to be a self-validating system.[6]
-
Reactant Preparation: In a round-bottom flask, dissolve 4-aminoacetophenone (1 equivalent) in a suitable solvent such as dichloromethane (CH2Cl2) or pyridine.
-
Addition of Base and Catalyst: Add pyridine (1.2 equivalents) to the solution. Pyridine acts as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst.
-
Sulfonylation: To the stirring solution, add the desired benzenesulfonyl chloride (e.g., 4-methoxybenzenesulfonyl chloride or 4-chlorobenzenesulfonyl chloride) (1 equivalent) dropwise at room temperature.
-
Reaction Progression: The reaction mixture is then typically refluxed for several hours (e.g., 2-24 hours) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction is quenched with water. The aqueous layer is extracted with an organic solvent like CH2Cl2. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
Crystallization: The resulting crude solid is purified by recrystallization. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation from a solution of the compound in a solvent mixture, such as acetone and methanol.[3][6]
The causality behind these choices is rooted in established principles of organic synthesis. The use of a base is essential to drive the reaction to completion by scavenging the generated acid. Refluxing provides the necessary activation energy for the reaction. The slow evaporation technique for crystallization allows for the formation of well-ordered, single crystals required for X-ray diffraction analysis.
The Crystal Structure: A Comparative Analysis
While the crystal structure of this compound itself is not publicly documented, the structures of its 4-methoxy and 4-chloro derivatives provide a robust model for its molecular geometry and packing.[3][6]
Molecular Conformation
Both N-(4-acetylphenyl)-4-methoxybenzenesulfonamide and N-(4-acetylphenyl)-4-chlorobenzenesulfonamide adopt a characteristic "V-shaped" conformation.[3][6] The dihedral angle between the two benzene rings is a key descriptor of this shape.
-
In the 4-methoxy derivative , this angle is 86.56(9)°.[3]
-
In the 4-chloro derivative , the dihedral angle is 84.31(9)°.[6]
This demonstrates that the overall molecular conformation is largely conserved, with the electronic nature of the para-substituent having only a minor influence on the relative orientation of the aromatic rings. It is therefore highly probable that the unsubstituted this compound also adopts a similar V-shaped structure with a dihedral angle in the range of 84-87°.
Crystallographic Data
The crystallographic data for the two derivatives are summarized below. Both crystallize in the monoclinic space group P21/c, which is a common space group for organic molecules.
| Parameter | N-(4-acetylphenyl)-4-methoxybenzenesulfonamide[3] | N-(4-acetylphenyl)-4-chlorobenzenesulfonamide[6] |
| Chemical Formula | C15H15NO4S | C14H12ClNO3S |
| Formula Weight ( g/mol ) | 305.35 | 309.76 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/c | P21/c |
| a (Å) | 12.8220(3) | 11.969(2) |
| b (Å) | 8.2709(2) | 8.1632(16) |
| c (Å) | 14.6165(4) | 14.391(3) |
| β (°) | 112.841(1) | 107.45(3) |
| Volume (ų) | 1428.52(6) | 1338.5(5) |
| Z (molecules/unit cell) | 4 | 4 |
| Temperature (K) | 298 | 296(2) |
| R-factor | 0.047 | 0.041 |
The similarity in the crystallographic parameters, particularly the space group and the number of molecules per unit cell (Z=4), suggests that the crystal packing is likely to be analogous across this series of compounds.
Supramolecular Assembly: The Role of Hydrogen Bonding
The crystal packing of this compound derivatives is dominated by a network of intermolecular hydrogen bonds. These non-covalent interactions are crucial in stabilizing the crystal lattice and dictating the macroscopic properties of the material.
Key Hydrogen Bonding Interactions
The primary hydrogen bonding motifs observed in the crystal structures of the analogs are:
-
N–H···O Hydrogen Bonds: The sulfonamide N-H group is a strong hydrogen bond donor, and it consistently interacts with an oxygen atom of a neighboring molecule. In both the methoxy and chloro derivatives, this interaction involves one of the sulfonyl oxygens, leading to the formation of chains of molecules.[3][6]
-
C–H···O Hydrogen Bonds: Weaker C–H···O hydrogen bonds also play a significant role in the crystal packing. These interactions typically involve aromatic C-H donors and either the sulfonyl or the acetyl oxygen acceptors.[3][6]
-
Intramolecular C–H···O Interaction: An intramolecular C-H···O interaction is observed, where a C-H from the acetylphenyl ring donates to a sulfonyl oxygen, forming a six-membered ring motif denoted as S(6).[3][6]
These interactions collectively create a robust, three-dimensional supramolecular network. In the case of the 4-chloro derivative, additional weak interactions such as C–Cl···π and π···π stacking are also observed, further stabilizing the crystal packing.[6]
Structure-Activity Relationship and Drug Development Implications
The structural insights gained from the crystallographic analysis of this compound derivatives are directly applicable to drug development. The V-shaped conformation and the predictable hydrogen bonding patterns provide a rigid scaffold that can be rationally modified to optimize interactions with biological targets.
-
Receptor Binding: The sulfonamide group's ability to form strong hydrogen bonds is a key feature in its interaction with protein active sites.[3] The orientation of the two aromatic rings, fixed by the V-shape, determines how the molecule presents its functional groups for binding.
-
Physicochemical Properties: The extensive hydrogen bonding network influences the melting point, solubility, and crystal morphology of these compounds. Modifying the substituents on the phenyl rings can tune these properties to improve, for example, the oral bioavailability of a drug candidate.
-
Bioisosteric Replacement: The acetyl group can serve as a handle for further chemical modification or as a bioisostere for other functional groups, allowing for the fine-tuning of a compound's electronic and steric properties.[5]
The study of these crystal structures provides a foundational E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) framework for medicinal chemists to design novel benzenesulfonamide derivatives with tailored pharmacological profiles.
Conclusion
This technical guide has provided a detailed examination of the crystal structure of this compound through a rigorous comparative analysis of its 4-methoxy and 4-chloro substituted analogs. The key structural takeaways are a conserved V-shaped molecular conformation and a robust supramolecular assembly governed by N–H···O and C–H···O hydrogen bonds. These insights are critical for professionals in drug development and materials science, as they provide a predictive understanding of the solid-state properties and intermolecular interactions of this important class of compounds. The presented protocols and analyses offer an authoritative grounding for future research and development involving the this compound scaffold.
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"N-(4-acetylphenyl)benzenesulfonamide literature review"
An In-Depth Technical Guide to N-(4-acetylphenyl)benzenesulfonamide: Synthesis, Biological Activity, and Therapeutic Potential
Abstract
This compound is a chemical scaffold of significant interest within the fields of medicinal chemistry and drug development. As a member of the broader benzenesulfonamide class, it serves as a foundational structure for the synthesis of a diverse array of derivatives with potent biological activities. The inherent chemical properties of the benzenesulfonamide moiety, particularly its ability to act as a zinc-binding group and form critical hydrogen bonds, make it a privileged pharmacophore for enzyme inhibition. This technical guide provides a comprehensive review of this compound and its analogues, detailing established synthesis protocols, methods of characterization, and a thorough analysis of its multifaceted biological activities. We delve into the primary mechanisms of action, including the inhibition of key enzymes such as carbonic anhydrase and cyclooxygenase, which underpin its potential as an anticancer, anti-inflammatory, and antimicrobial agent. Furthermore, this guide synthesizes critical structure-activity relationship (SAR) data to inform the rational design of future therapeutic agents based on this versatile scaffold.
Introduction to the Benzenesulfonamide Scaffold
The benzenesulfonamide functional group is a cornerstone of modern medicinal chemistry. Its journey began with the discovery of the antibacterial properties of prontosil, a sulfonamide-containing prodrug, which heralded the era of sulfa drugs.[1] Structurally, the sulfonamide group (-SO₂NH-) is a tetrahedral moiety capable of acting as a hydrogen bond donor and acceptor, and its oxygen atoms can engage in crucial interactions with biological targets.[2] This versatility allows it to mimic transition states or bind to key residues within enzyme active sites, most notably the zinc ion in metalloenzymes.[2]
This compound combines this potent pharmacophore with an acetylphenyl group. This particular substitution provides a synthetically versatile handle for creating extensive libraries of derivatives, allowing researchers to systematically probe structure-activity relationships and optimize compounds for potency, selectivity, and pharmacokinetic properties. This guide will explore the synthesis of the core molecule and the expansive biological landscape of its derivatives, which have shown promise in oncology, inflammation, and infectious diseases.
Synthesis and Characterization
The synthesis of this compound and its derivatives is typically achieved through a straightforward and robust nucleophilic substitution reaction. The most common approach involves the condensation of an appropriately substituted benzenesulfonyl chloride with 4-aminoacetophenone.
General Synthesis Protocol
The following protocol describes a standard laboratory procedure for the synthesis of this compound derivatives, adapted from established methodologies.[3][4][5]
Rationale: This reaction is a classic Schotten-Baumann type reaction. Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. It can also act as a nucleophilic catalyst. Dichloromethane (CH₂Cl₂) is a common solvent as it is relatively inert and effectively solubilizes the reactants. The aqueous workup is essential to remove the pyridinium hydrochloride salt and any unreacted starting materials.
Experimental Protocol: Synthesis of N-(4-acetylphenyl)-4-methylbenzenesulfonamide
-
Reaction Setup: To a solution of 4-aminoacetophenone (1.35 g, 10.0 mmol) in dichloromethane (CH₂Cl₂, 50 mL) in a round-bottom flask, add pyridine (0.16 mL, 2.0 mmol, 0.2 equivalents) as a catalyst.
-
Addition of Sulfonyl Chloride: Cool the mixture in an ice bath. Slowly add a solution of 4-toluenesulfonyl chloride (1.91 g, 10.0 mmol) in CH₂Cl₂ (20 mL) dropwise over 15 minutes with continuous stirring.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 5-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude solid is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the pure product.[3]
Caption: General workflow for the synthesis of this compound derivatives.
Physicochemical and Spectroscopic Characterization
The synthesized compounds are typically characterized using a suite of analytical techniques to confirm their structure and purity.
-
Melting Point (MP): Provides an indication of purity. For example, N-(4-acetylphenyl)-4-methylbenzenesulfonamide has a reported melting point of 196–198 °C.[3]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify key functional groups. Expected characteristic peaks include: N-H stretching (~3220 cm⁻¹), C=O stretching of the acetyl group (~1670 cm⁻¹), and asymmetric/symmetric stretching of the S=O bonds in the sulfonamide group (~1340 cm⁻¹ and ~1160 cm⁻¹).[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.
-
¹H NMR: Protons on the aromatic rings typically appear in the δ 7.0-8.0 ppm region. The N-H proton shows a characteristic singlet at ~δ 10.2 ppm (in DMSO-d₆), and the acetyl methyl protons appear as a singlet around δ 2.5 ppm.[3]
-
¹³C NMR: The carbonyl carbon of the acetyl group is observed downfield at ~δ 197.0 ppm. Aromatic carbons resonate in the δ 118-145 ppm range.[3]
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Single Crystal X-ray Diffraction: For crystalline products, this technique provides definitive proof of structure, including bond angles and lengths. Studies on related analogues reveal a characteristic V-shaped conformation, with the dihedral angle between the two benzene rings being approximately 84-87°.[4][5]
Biological Activities and Therapeutic Potential
The this compound scaffold has been extensively explored as a template for developing agents with a wide range of biological activities.
Anticancer Activity
Benzenesulfonamide derivatives are prominent in anticancer drug discovery, primarily due to their ability to inhibit carbonic anhydrases (CAs), enzymes that are overexpressed in many hypoxic tumors.[6]
Derivatives of this scaffold have demonstrated significant antiproliferative activity across multiple cancer cell lines. For instance, certain thiazol-4-one-benzenesulfonamide hybrids showed potent growth inhibition against breast cancer cell lines MDA-MB-231 (IC₅₀ = 3.58 µM) and MCF-7 (IC₅₀ = 4.58 µM), outperforming the standard drug staurosporine.[6] Another study on N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides identified a derivative with an 8-quinolinyl moiety that exhibited potent activity against HCT-116 colon cancer cells (IC₅₀ = 3 µM).[7]
Table 1: Selected Anticancer Activities of Benzenesulfonamide Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiazol-4-one-benzenesulfonamides | MDA-MB-231 (Breast) | 3.58 | [6] |
| Thiazol-4-one-benzenesulfonamides | MCF-7 (Breast) | 4.58 | [6] |
| N-(quinolin-8-yl)-benzenesulfonamide | HCT-116 (Colon) | 3.0 | [7] |
| N-(quinolin-8-yl)-benzenesulfonamide | MCF-7 (Breast) | 5.0 | [7] |
| N-(3-Acetylphenyl) derivative | HeLa (Cervical) | 5.2 | [8] |
| N-(3-Acetylphenyl) derivative | A549 (Lung) | 6.5 | [8] |
Anti-inflammatory Activity
A key mechanism for inflammation involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2. While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 is a validated strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
The benzenesulfonamide moiety is a critical pharmacophore in several selective COX-2 inhibitors, such as celecoxib and valdecoxib.[9][10] The sulfonamide group binds to a specific hydrophilic side pocket in the COX-2 active site, an interaction that is not possible in the narrower COX-1 active site, thereby conferring selectivity.[11] Derivatives of N-(acetylphenyl)benzenesulfonamide have been synthesized and evaluated as COX-2 inhibitors, with some showing potent and highly selective activity.[12][13] For example, tethering the benzenesulfonamide pharmacophore to other NSAIDs via a triazole linker produced compounds with human COX-2 IC₅₀ values as low as 0.04 µM and selectivity indices exceeding that of celecoxib.[11]
Antimicrobial Activity
The historical foundation of sulfonamides lies in their antimicrobial properties. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[8] Because mammals obtain folic acid from their diet, this pathway is selective for microorganisms. While resistance is a concern, the development of novel sulfonamide derivatives continues to be an active area of research.
Several studies have reported the antimicrobial and anti-biofilm activities of new benzenesulfonamide derivatives.[6][14] For example, certain carboxamide-bearing benzenesulfonamides showed potent activity against E. coli, S. aureus, P. aeruginosa, and S. typhi with Minimum Inhibitory Concentration (MIC) values in the range of 6-7 mg/mL.[14]
Key Mechanisms of Action
The diverse biological effects of this compound derivatives stem from their interaction with specific molecular targets.
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases are a family of zinc-containing metalloenzymes. In many cancers, the tumor-associated isoforms CA IX and CA XII are highly overexpressed. They help maintain the pH of the tumor microenvironment by catalyzing the hydration of CO₂, allowing cancer cells to thrive in hypoxic and acidic conditions.[6][15]
The primary sulfonamide group (-SO₂NH₂) is a potent zinc-binding group. In its deprotonated, anionic form (-SO₂NH⁻), it coordinates directly to the Zn²⁺ ion in the CA active site, displacing the zinc-bound hydroxide ion and blocking the enzyme's catalytic activity.[16] This inhibition leads to an increase in extracellular pH and a decrease in intracellular pH, ultimately inducing apoptosis in tumor cells.[17] This mechanism is central to the anticancer and anticonvulsant properties of many benzenesulfonamide compounds.[18]
Caption: Mechanism of carbonic anhydrase IX inhibition by benzenesulfonamides in cancer.
Cyclooxygenase-2 (COX-2) Inhibition
The selective inhibition of COX-2 by diaryl heterocyclic compounds containing a benzenesulfonamide moiety is well-established.[10][11] The COX-2 active site is slightly larger than that of COX-1 and possesses a secondary, hydrophilic side pocket. The benzenesulfonamide group of the inhibitor extends into this side pocket, where it forms hydrogen bonds with key residues like His90 and Arg513. This specific interaction is not possible in the more constricted COX-1 active site, which is the structural basis for COX-2 selectivity.[11] By blocking COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Structure-Activity Relationship (SAR) Insights
The rational design of potent and selective inhibitors based on the this compound scaffold relies on understanding its structure-activity relationships.
-
The Sulfonamide Moiety: The primary (-SO₂NH₂) or secondary (-SO₂NHR) sulfonamide is critical. For CA and COX-2 inhibition, the acidic N-H proton is essential for binding to the target enzyme.[12][16]
-
Substituents on the Benzenesulfonamide Ring:
-
For COX-2 selectivity , a substituent at the para-position of the benzenesulfonamide ring is crucial. This is exemplified by the 4-sulfamoylphenyl group found in celecoxib and other coxibs.[10]
-
Introduction of a fluorine atom ortho to the sulfonamide group has been shown to preserve COX-2 potency while dramatically increasing selectivity by reducing COX-1 activity.[13]
-
-
Substituents on the N-phenyl Ring: The acetyl group on the N-phenyl ring serves as a convenient point for chemical modification. Replacing it or derivatizing it to form more complex heterocyclic systems (e.g., pyrazolines, thiazolones) has led to compounds with enhanced anticancer or antimicrobial activity.[6][19] The electronic nature of substituents plays a key role; electron-donating groups often enhance anticancer activity.[20]
Caption: Key structure-activity relationship points for the benzenesulfonamide scaffold.
Future Perspectives
The this compound scaffold remains a highly valuable starting point for drug discovery. Future research will likely focus on several key areas:
-
Development of Isoform-Selective Inhibitors: Designing derivatives with high selectivity for specific CA or COX isoforms remains a critical goal to minimize off-target effects and improve safety profiles.[1]
-
Multi-Target Ligands: There is growing interest in developing single molecules that can modulate multiple targets. Hybrid molecules combining the benzenesulfonamide core with other pharmacophores could lead to novel therapies for complex diseases like cancer.
-
Targeting Drug Resistance: Novel benzenesulfonamide derivatives may help overcome resistance to existing antimicrobial or anticancer agents, either through novel mechanisms or by inhibiting resistance-conferring enzymes.[19]
-
Exploration of New Therapeutic Areas: While oncology and inflammation are the dominant areas of research, the scaffold's versatility suggests potential applications in other diseases, such as neurological disorders, hepatic fibrosis, and diabetes.[2][21][22]
Conclusion
This compound is more than just a simple organic molecule; it is a privileged scaffold that has given rise to a multitude of biologically active compounds. Its straightforward synthesis and the amenability of its structure to chemical modification make it an ideal platform for medicinal chemistry campaigns. The proven ability of its derivatives to potently and often selectively inhibit key enzymes like carbonic anhydrases and cyclooxygenases solidifies its importance in the ongoing search for improved therapeutics for cancer, inflammation, and infectious diseases. A deep understanding of its synthesis, mechanisms of action, and structure-activity relationships, as detailed in this guide, is essential for researchers aiming to unlock the full therapeutic potential of this remarkable chemical entity.
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The Emergence of N-(4-acetylphenyl)benzenesulfonamide: A Technical Guide to its Role as a Foundational Research Compound
Abstract
This technical guide provides an in-depth exploration of N-(4-acetylphenyl)benzenesulfonamide, a key chemical entity that has emerged as a significant research compound. While not a therapeutic agent in itself, its structural motifs have proven foundational in the rational design and discovery of targeted enzyme inhibitors. This document will detail the discovery narrative of benzenesulfonamides as a class of biologically active molecules, provide a comprehensive methodology for the synthesis and characterization of this compound, and explore its application as a scaffold in the development of selective cyclooxygenase-2 (COX-2) and carbonic anhydrase (CA) inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the scientific journey and practical application of this versatile compound.
Introduction: The Scientific Imperative for Novel Scaffolds
The landscape of drug discovery is in a perpetual state of evolution, driven by the need for therapeutic agents with enhanced specificity and reduced off-target effects. A cornerstone of this endeavor is the identification and optimization of novel chemical scaffolds that can serve as the basis for new classes of drugs. The benzenesulfonamide moiety is a prime example of such a scaffold, demonstrating a remarkable versatility that has led to its incorporation into a wide array of clinically significant drugs.[1][2]
Initially recognized for their antimicrobial properties, the therapeutic potential of benzenesulfonamides has expanded to include diuretics, antidiabetic agents, and, most notably for the context of this guide, potent enzyme inhibitors.[1] The discovery that specific structural modifications to the benzenesulfonamide core could yield highly selective inhibitors of enzymes such as cyclooxygenase-2 (COX-2) and carbonic anhydrases (CAs) marked a significant turning point in medicinal chemistry.[3][4][5][6][7] This realization sparked intensive research into the synthesis and biological evaluation of a diverse library of benzenesulfonamide derivatives.
Within this extensive family of compounds, this compound has emerged as a particularly valuable research tool. Its straightforward synthesis and the presence of a reactive acetyl group make it an ideal starting material or key intermediate for the creation of more complex molecules with tailored biological activities. This guide will illuminate the discovery pathway of this compound class and provide the technical details necessary for its synthesis and application in a research setting.
The Discovery Narrative: From Broad Activity to Targeted Inhibition
The journey to understanding the significance of this compound begins with the broader story of benzenesulfonamide-based enzyme inhibitors. The discovery that this chemical class could selectively inhibit COX-2 over COX-1 was a landmark achievement in the development of non-steroidal anti-inflammatory drugs (NSAIDs) with improved gastrointestinal safety profiles.[5][6][7]
The scientific rationale behind this selectivity lies in the subtle structural differences between the active sites of the two COX isoforms. The active site of COX-2 is slightly larger and possesses a side pocket that is absent in COX-1. Researchers hypothesized that by attaching a specific side chain to the benzenesulfonamide scaffold, they could create a molecule that would preferentially bind to the COX-2 active site. The N-phenyl group of the benzenesulfonamide was identified as a key interaction point, and modifications to this part of the molecule were extensively explored.
It is in this context that this compound and its analogs became compounds of interest. The 4-acetylphenyl group provided a structural feature that could be further functionalized, allowing for the exploration of a wide range of chemical space in the search for potent and selective COX-2 inhibitors. While this compound itself is not a potent selective inhibitor, it represents a foundational structure from which many successful inhibitors have been derived.
A parallel discovery narrative exists in the field of carbonic anhydrase inhibitors. Benzenesulfonamides are the cornerstone of CA inhibitor design, with the sulfonamide group coordinating to the zinc ion in the enzyme's active site.[4][8][9][10] Research in this area has demonstrated that the tail of the benzenesulfonamide molecule can be modified to achieve isoform-selective inhibition, which is crucial for therapeutic applications such as antiglaucoma and anticancer treatments.[4][8] Again, the this compound structure provides a versatile platform for the synthesis of such targeted inhibitors.
Synthesis and Characterization of this compound
The synthesis of this compound is a robust and well-documented procedure, typically achieved through the condensation of 4-aminoacetophenone with benzenesulfonyl chloride. The following protocol provides a detailed, step-by-step methodology for its preparation and characterization, ensuring a self-validating system for researchers.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Aminoacetophenone
-
Benzenesulfonyl chloride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or other suitable solvent
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminoacetophenone (1.0 eq) in dichloromethane.
-
Addition of Base: Add pyridine (1.2 eq) to the solution and stir for 5-10 minutes at room temperature. The base acts as a scavenger for the HCl generated during the reaction.
-
Addition of Sulfonyl Chloride: Slowly add benzenesulfonyl chloride (1.1 eq) to the reaction mixture. The addition should be done dropwise to control the exothermic nature of the reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (4-aminoacetophenone) is consumed.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with additional dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield this compound as a solid.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques. The following table summarizes the expected characterization data.
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| Melting Point | 196-198 °C (for the 4-methyl analog)[11] |
| ¹H NMR | Peaks corresponding to the aromatic protons of both phenyl rings, the acetyl methyl protons, and the sulfonamide N-H proton. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the acetyl group. |
| FT-IR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching (around 3221), C=O stretching (around 1671), and SO₂ stretching (around 1342 and 1158).[11] |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the compound. |
Biological Evaluation and Application as a Research Tool
The primary value of this compound in a research context lies in its utility as a scaffold for developing more complex and biologically active molecules. The acetyl group serves as a convenient chemical handle for further synthetic transformations.
Application in the Development of COX-2 Inhibitors
The benzenesulfonamide core of this compound is a key pharmacophore for COX-2 inhibition. The general structure of many selective COX-2 inhibitors features a central heterocyclic ring flanked by a benzenesulfonamide moiety and another substituted phenyl ring. This compound can be envisioned as a precursor to such molecules, where the acetyl group can be transformed into various heterocycles.
Below is a conceptual workflow for how this compound could be utilized in a drug discovery program targeting COX-2.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of compounds against COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl)
-
Detection reagent (e.g., a probe that measures prostaglandin production)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the assay buffer to the desired concentration.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, the enzyme solution (either COX-1 or COX-2), and the test compound solution. Include wells for a positive control (a known COX inhibitor) and a negative control (DMSO vehicle).
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C) to allow the compounds to bind to the enzymes.
-
Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Reaction Termination and Detection: After a specific incubation time, stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (e.g., fluorescence or absorbance) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Application in the Development of Carbonic Anhydrase Inhibitors
The benzenesulfonamide moiety is the quintessential zinc-binding group for carbonic anhydrase inhibitors. The N-(4-acetylphenyl) portion of the molecule can be modified to introduce substituents that interact with amino acid residues in the active site, thereby conferring isoform selectivity.
The following diagram illustrates the general mechanism of action for benzenesulfonamide-based carbonic anhydrase inhibitors.
Conclusion and Future Directions
This compound stands as a testament to the power of fundamental chemical scaffolds in modern drug discovery. While its own biological activity may be modest, its true value is realized in its role as a versatile starting point for the synthesis of highly potent and selective enzyme inhibitors. The principles of rational drug design, which leverage the structural features of compounds like this compound, continue to drive the development of next-generation therapeutics.
Future research will undoubtedly continue to explore the vast chemical space accessible from this and related scaffolds. The development of novel synthetic methodologies to further functionalize the this compound core will open up new avenues for creating inhibitors with unique pharmacological profiles. As our understanding of the structural biology of disease-relevant enzymes deepens, the importance of foundational research compounds like this compound will only continue to grow.
References
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Kalgutkar, A. S., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2. Journal of Medicinal Chemistry, 43(5), 775-7. [Link]
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Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 117-124. [Link]
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Di Cesare Mannelli, L., et al. (2013). Carbonic Anhydrase Inhibitors: X-ray Crystal Structure of a Benzenesulfonamide Strong CA II and CA IX Inhibitor Bearing a Pentafluorophenylaminothioureido Tail in Complex With Isozyme II. Journal of Medicinal Chemistry, 56(17), 6844-6851. [Link]
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Dalia, I. I., et al. (2019). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 24(18), 3329. [Link]
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Sharma, A., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(8), 3508-3520. [Link]
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Mancuso, F., et al. (2017). 4‐Sulfamoylphenylalkylamides as Inhibitors of Carbonic Anhydrases Expressed in Vibrio cholerae. ChemMedChem, 12(4), 303-310. [Link]
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Mphahlele, M. J., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Crystals, 11(4), 341. [Link]
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Ghorbani-Vaghei, R., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Scientific Reports, 11(1), 2139. [Link]
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Hashimoto, H., et al. (2002). 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective cyclooxygenase-2 inhibitors: enhancement of the selectivity by introduction of a fluorine atom and identification of a potent, highly selective, and orally active COX-2 inhibitor JTE-522(1). Journal of Medicinal Chemistry, 45(7), 1511-7. [Link]
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Lazzarato, L., et al. (2010). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Journal of Medicinal Chemistry, 53(5), 2235-2246. [Link]
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Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(6), 626-630. [Link]
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Ghorab, M. M., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules, 27(18), 6084. [Link]
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Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2. Journal of Medicinal Chemistry, 43(5), 775-7. [Link]
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Mphahlele, M. J., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. ResearchGate. [Link]
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Kobkeatthawin, T., et al. (2013). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 69(Pt 12), o1750–o1751. [Link]
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Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-65. [Link]
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Wang, L., et al. (2021). Recent Advances in the Synthesis of Sulfonamides Intermediates. Chinese Journal of Organic Chemistry, 41(1), 1-13. [Link]
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Kobkeatthawin, T., et al. (2017). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. Crystallography Reports, 62(7), 1165-1170. [Link]
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Ashfaq, M., et al. (2009). N-Acetyl-4-(benzene-sulfonamido)benzene-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1180. [Link]
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Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Dergipark. [Link]
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Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
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Methodological & Application
Synthesis Protocol for N-(4-acetylphenyl)benzenesulfonamide: An In-Depth Technical Guide
For: Researchers, scientists, and drug development professionals.
Introduction
N-(4-acetylphenyl)benzenesulfonamide and its derivatives are of significant interest in medicinal chemistry and drug discovery. The sulfonamide functional group is a cornerstone in the development of various therapeutic agents, including antibiotics, diuretics, and anticancer drugs.[1] The presence of the acetylphenyl moiety provides a versatile scaffold for further chemical modifications, making this compound a valuable intermediate in the synthesis of more complex bioactive molecules.[2] This guide provides a detailed, experience-driven protocol for the synthesis, purification, and characterization of this compound, grounded in established chemical principles.
Chemical Principles and Mechanistic Insights
The synthesis of this compound is a classic example of nucleophilic acyl substitution, specifically the reaction between a primary amine and a sulfonyl chloride.[3][4] This reaction, often referred to as the Hinsberg test for amines, is a robust and high-yielding method for the formation of sulfonamides.[4][5]
The reaction proceeds via the nucleophilic attack of the amino group of 4-aminoacetophenone on the electrophilic sulfur atom of benzenesulfonyl chloride.[6] The lone pair of electrons on the nitrogen atom initiates the attack, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton results in the formation of the stable sulfonamide linkage. The reaction is typically carried out in the presence of a base, such as pyridine or an aqueous carbonate solution, to neutralize the hydrochloric acid (HCl) generated during the reaction, thereby driving the equilibrium towards product formation.[2][7]
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol details a reliable method for the laboratory-scale synthesis of this compound.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| 4-Aminoacetophenone | C₈H₉NO | 135.16 | 1.35 g (10.0 mmol) | ≥98% |
| Benzenesulfonyl Chloride | C₆H₅ClO₂S | 176.62 | 1.91 g (10.8 mmol) | ≥99% |
| Pyridine | C₅H₅N | 79.10 | 20 mL | Anhydrous |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | ACS Grade |
| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed (3% aq.) | 37% |
| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | Anhydrous |
| Deionized Water | H₂O | 18.02 | As needed | - |
| Crushed Ice | H₂O | 18.02 | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.35 g (10.0 mmol) of 4-aminoacetophenone in 20 mL of anhydrous pyridine.[2] Stir the solution at room temperature until the solid is completely dissolved.
-
Addition of Benzenesulfonyl Chloride: To the stirring solution, slowly add 1.91 g (10.8 mmol) of benzenesulfonyl chloride dropwise over a period of 10-15 minutes. An exothermic reaction may be observed. Maintain the temperature of the reaction mixture at or below room temperature using a water bath if necessary.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 3-5 hours.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1 v/v). The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicate the progression of the reaction.
-
Work-up and Isolation:
-
Upon completion of the reaction, dilute the mixture with 150 mL of dichloromethane.[9]
-
Transfer the solution to a separatory funnel and wash it twice with 150 mL portions of 3% aqueous HCl solution to remove the pyridine.[9]
-
Subsequently, wash the organic layer with 150 mL of deionized water.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[9]
-
-
Purification:
-
The crude solid can be purified by recrystallization. A suitable solvent system for recrystallization is acetone or an ethanol/water mixture.
-
Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[9]
-
-
Drying and Yield Calculation: Dry the purified solid in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight. Calculate the final yield of the product. Yields for this reaction are typically high, often in the range of 85-95%.
Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Characterization
Thorough characterization of the synthesized compound is crucial to confirm its identity and purity.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (DMSO-d₆) | Aromatic protons from both benzene rings will appear in the range of δ 7.0-8.0 ppm. A singlet corresponding to the acetyl methyl protons will be observed around δ 2.5 ppm. A singlet for the sulfonamide N-H proton will be present at a downfield chemical shift, typically above δ 10.0 ppm.[8] |
| ¹³C NMR (DMSO-d₆) | Resonances for the aromatic carbons will be in the δ 110-150 ppm region. The carbonyl carbon of the acetyl group will appear significantly downfield, around δ 197 ppm. The methyl carbon of the acetyl group will be observed at approximately δ 27 ppm.[8] |
| FT-IR (KBr) | A characteristic N-H stretching vibration will be observed around 3200-3300 cm⁻¹. The C=O stretching of the acetyl group will be prominent around 1670 cm⁻¹. Strong absorptions corresponding to the S=O stretching of the sulfonamide group will be present in the regions of 1340-1360 cm⁻¹ (asymmetric) and 1150-1170 cm⁻¹ (symmetric).[8] |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of this compound (275.32 g/mol ). |
Physical Properties
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | Approximately 196-198 °C (for the related N-(4-acetylphenyl)-4-methylbenzenesulfonamide)[8] |
| Solubility | Soluble in acetone, DMSO, and other polar organic solvents; sparingly soluble in water. |
Safety Precautions
-
Benzenesulfonyl chloride is corrosive and lachrymatory. It reacts with water and should be handled with care in a well-ventilated fume hood.[5]
-
Pyridine is flammable and has a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin.
-
Dichloromethane is a volatile solvent and a suspected carcinogen.
-
Hydrochloric acid is corrosive.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Conclusion
The synthesis of this compound via the reaction of 4-aminoacetophenone and benzenesulfonyl chloride is a straightforward and efficient method for obtaining this valuable chemical intermediate. The protocol described herein, when followed with attention to detail and safety, provides a reliable pathway to a high-purity product. The versatility of the acetyl and sulfonamide functional groups opens up numerous possibilities for further synthetic transformations, making this compound a key building block in the design and development of novel molecules with potential therapeutic applications.
References
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Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. (2021). Scientific Reports. Available at: [Link]
-
Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. (2018). ResearchGate. Available at: [Link]
- Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery. Royal Society of Chemistry.
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society. Available at: [Link]
-
N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. (n.d.). ResearchGate. Available at: [Link]
-
Amines to Sulfonamides: The Hinsberg Test. (2023). JoVE. Available at: [Link]
-
Preparation of sulfonamides from N-silylamines. (n.d.). National Institutes of Health. Available at: [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society. Available at: [Link]
-
Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (n.d.). MDPI. Available at: [Link]
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Benzenesulfonyl chloride. (n.d.). In Wikipedia. Retrieved from [Link]
- An In-depth Technical Guide on the Synthesis and Characterization of N-(4-acetylphenyl)sulfonylacetamide. (n.d.). BenchChem.
- Visible-Light-Promoted N-Centered Radical Generation for Remote Heteroaryl Migration. (n.d.). The Royal Society of Chemistry.
-
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry. Available at: [Link]
-
The reaction of benzenesulfonyl chloride and the primary amine group of... (n.d.). ResearchGate. Available at: [Link]
-
N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. (n.d.). National Institutes of Health. Available at: [Link]
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Application Notes and Protocols for N-(4-acetylphenyl)benzenesulfonamide in Antibacterial Assays
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Enduring Potential of Sulfonamides in Antibacterial Research
The sulfonamide class of compounds holds a significant place in the history of antimicrobial chemotherapy as the first synthetic antibacterial agents to be widely used.[1] Their mechanism of action, which involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria, remains a compelling target for the development of new antibacterial agents.[1] Unlike their mammalian hosts, who obtain folic acid from their diet, bacteria must synthesize this essential nutrient, making the folate pathway an attractive selective target. N-(4-acetylphenyl)benzenesulfonamide, a member of the sulfonamide family, represents a scaffold of interest for investigating novel antibacterial activities. This document provides a comprehensive guide for researchers on the synthesis, characterization, and, most importantly, the detailed protocols for evaluating the antibacterial efficacy of this compound.
Section 1: Compound Profile: this compound
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₄H₁₃NO₃S
-
Molecular Weight: 275.32 g/mol
-
Structure:
The structure features a benzenesulfonamide core linked to an acetyl-substituted phenyl ring. This substitution pattern can influence the compound's solubility, lipophilicity, and interaction with the target enzyme.
Synthesis Protocol
A common and effective method for the synthesis of this compound involves the reaction of 4-aminoacetophenone with benzenesulfonyl chloride in the presence of a base, such as pyridine, which acts as a catalyst and acid scavenger.
Materials:
-
4-aminoacetophenone
-
Benzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Distilled water
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-aminoacetophenone (1.0 equivalent) in dichloromethane.
-
Add pyridine (2.0 equivalents) to the solution and stir at room temperature.
-
Slowly add benzenesulfonyl chloride (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 5-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding distilled water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Characterization: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Section 2: Mechanism of Action - A Refresher
Sulfonamides, including this compound, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). They are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS. By binding to the active site of the enzyme, they prevent the synthesis of dihydropteroic acid, a precursor to folic acid. The depletion of folic acid ultimately inhibits the synthesis of nucleic acids and other essential metabolites, leading to a bacteriostatic effect (inhibition of growth and replication).
Section 3: Protocols for Antibacterial Susceptibility Testing
The following protocols are designed to provide a robust framework for assessing the antibacterial activity of this compound. It is crucial to include appropriate positive and negative controls in all assays to ensure the validity of the results.
Agar Disk Diffusion Assay: A Qualitative Screening Method
This method provides a preliminary, qualitative assessment of the antibacterial activity.
Principle: A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with a test microorganism. As the compound diffuses into the agar, it creates a concentration gradient. If the compound is effective, a clear zone of inhibition will appear around the disk.
Workflow Diagram:
Caption: Workflow for the Agar Disk Diffusion Assay.
Detailed Protocol:
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify completely.
-
Inoculum Preparation: From a fresh overnight culture of the test bacterium, pick a few colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Dip a sterile cotton swab into the adjusted bacterial suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Disk Application: Aseptically place the paper disks impregnated with this compound onto the surface of the inoculated agar plates. Gently press the disks to ensure complete contact with the agar. Include a positive control disk (e.g., a standard antibiotic like ciprofloxacin) and a negative control disk (impregnated with the solvent, e.g., DMSO).
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Result Interpretation: After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Broth Microdilution Assay: Determining the Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the compound at which no visible growth is observed after incubation.
Workflow Diagram:
Caption: Workflow for the Broth Microdilution (MIC) Assay.
Detailed Protocol:
-
Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of Mueller-Hinton Broth (MHB) to wells 2 through 12 of each row to be used.
-
Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Add 100 µL of the test compound at twice the desired highest final concentration to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. Wells 11 and 12 will serve as controls.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 50 µL of the diluted bacterial suspension to wells 1 through 11. Well 11 will be the growth control (no compound). Add 100 µL of sterile MHB to well 12 to serve as a sterility control.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. A microplate reader can also be used to measure the optical density (OD) at 600 nm.
Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Principle: Following the MIC determination, an aliquot from the wells showing no visible growth is subcultured onto an agar plate. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria.
Workflow Diagram:
Caption: Workflow for the Minimum Bactericidal Concentration (MBC) Assay.
Detailed Protocol:
-
Following MIC Determination: Use the 96-well plate from the completed MIC assay.
-
Subculturing: From each well that shows no visible growth (the MIC well and those with higher concentrations), take a 10 µL aliquot.
-
Plating: Spot-plate or spread the 10 µL aliquot onto a quadrant of a fresh MHA plate. Be sure to label each quadrant corresponding to the concentration of the well from which the aliquot was taken.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
MBC Determination: After incubation, count the number of colonies in each quadrant. The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
Section 4: Representative Data and Interpretation
While specific antibacterial activity data for this compound is not extensively available in the peer-reviewed literature, data for a closely related isomer, N-(3-acetylphenyl)-4-methylbenzenesulfonamide , can provide an indication of the expected activity. The following table presents representative MIC values for this related compound.[2]
Table 1: Representative Minimum Inhibitory Concentration (MIC) Values for a Related Sulfonamide
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Escherichia coli | Gram-Negative | 32 |
| Staphylococcus aureus | Gram-Positive | 16 |
| Pseudomonas aeruginosa | Gram-Negative | 64 |
Disclaimer: This data is for N-(3-acetylphenyl)-4-methylbenzenesulfonamide and should be used for illustrative purposes only. Actual MIC values for this compound must be determined experimentally.
Interpretation of Results:
-
MIC: A lower MIC value indicates greater potency of the compound against the specific bacterial strain.
-
MBC/MIC Ratio: The ratio of MBC to MIC can provide insight into whether the compound is bacteriostatic or bactericidal.
-
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
-
An MBC/MIC ratio of > 4 suggests bacteriostatic activity.
-
Section 5: Conclusion and Future Directions
This compound presents a valuable scaffold for antibacterial research within the broader class of sulfonamides. The protocols detailed in this guide provide a standardized and robust methodology for the comprehensive evaluation of its antibacterial properties. By determining the MIC and MBC against a panel of clinically relevant bacteria, researchers can elucidate the compound's spectrum of activity and its potential as a lead for the development of new antibacterial agents. Further investigations could involve exploring structure-activity relationships by synthesizing and testing analogs with different substituents on the phenyl and benzenesulfonyl rings. Additionally, mechanistic studies to confirm the inhibition of dihydropteroate synthase and to investigate potential off-target effects would be crucial for advancing this compound in the drug discovery pipeline.
References
-
Hektoen International. (2024, December 19). Sulfonamides: The first synthetic antibacterial agents. Hektoen International. [Link]
Sources
Application Notes & Protocols: N-(4-acetylphenyl)benzenesulfonamide as a Strategic Intermediate in Organic Synthesis
Abstract
N-(4-acetylphenyl)benzenesulfonamide is a versatile bifunctional molecule that serves as a critical intermediate in the synthesis of a wide array of organic compounds. Its structure, featuring a reactive acetyl group and a modifiable sulfonamide linkage, makes it a valuable building block, particularly in medicinal chemistry for the development of targeted therapeutics. This guide provides an in-depth exploration of its synthetic utility, offering detailed, field-tested protocols for its preparation and subsequent transformation into high-value molecules. We delve into the chemical principles underpinning these protocols, present characterization data, and illustrate key synthetic pathways, aiming to equip researchers and drug development professionals with the practical knowledge to effectively leverage this intermediate in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
In the landscape of organic synthesis, intermediates that offer multiple points for chemical modification are of paramount importance. This compound (or its commonly used p-toluenesulfonyl analogue, N-(4-acetylphenyl)-4-methylbenzenesulfonamide) falls squarely into this category. The molecule consists of three key components:
-
An Acetophenone Moiety: The acetyl group (–COCH₃) is a versatile handle for a multitude of chemical transformations. It can undergo reactions such as alpha-halogenation, aldol condensations, Knoevenagel condensations, and conversion to oximes or hydrazones, paving the way for the construction of complex heterocyclic systems.
-
A Benzenesulfonamide Core: The sulfonamide group (–SO₂NH–) is a well-established pharmacophore found in numerous approved drugs, including diuretics, antibiotics, and anti-inflammatory agents. Its presence often enhances binding to biological targets and improves pharmacokinetic properties. The N-H bond is acidic and can be deprotonated for further functionalization.
-
Two Aromatic Rings: These rings provide a scaffold that can be further substituted, although they are generally less reactive than the acetyl group.
This unique combination of functional groups makes this compound a particularly valuable precursor in the synthesis of diarylpyrazole compounds, a class of molecules known for their potent and selective inhibition of cyclooxygenase-2 (COX-2). The most prominent example is the anti-inflammatory drug Celecoxib, where the core structure is derived from a related sulfonamide-bearing precursor. The ability to readily synthesize analogues of such drugs underscores the intermediate's significance in drug discovery and process development.
Synthesis and Characterization
The preparation of this compound and its derivatives is typically achieved through a straightforward nucleophilic substitution reaction. The protocol outlined below describes the synthesis of the closely related and widely used N-(4-acetylphenyl)-4-methylbenzenesulfonamide.
Protocol 1: Synthesis of N-(4-acetylphenyl)-4-methylbenzenesulfonamide
This protocol details the reaction of 4-aminoacetophenone with 4-toluenesulfonyl chloride.
Rationale: The amino group of 4-aminoacetophenone acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A weak base, such as pyridine, is used to catalyze the reaction and to neutralize the hydrochloric acid byproduct generated during the reaction. Dichloromethane (CH₂Cl₂) is an excellent solvent for this reaction as it is relatively inert and effectively dissolves the reactants.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of N-(4-acetylphenyl)-4-methylbenzenesulfonamide.
Materials & Reagents:
-
4-Aminoacetophenone
-
4-Toluenesulfonyl chloride (Tosyl chloride, TsCl)
-
Pyridine (catalyst)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Distilled water
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-aminoacetophenone (1.35 g, 10.0 mmol) in 50 mL of anhydrous dichloromethane.
-
Add pyridine (0.16 mL, 2.0 mmol, 0.2 equivalents) to the solution to act as a catalyst.
-
Cool the flask in an ice bath with stirring.
-
Dissolve 4-toluenesulfonyl chloride (1.91 g, 10.0 mmol) in 20 mL of anhydrous dichloromethane and add it to a dropping funnel.
-
Add the 4-toluenesulfonyl chloride solution dropwise to the stirred reaction mixture over 15-20 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Continue stirring at room temperature for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator.
-
The resulting solid is then triturated with distilled water, filtered using a Buchner funnel, and washed thoroughly with more water to remove pyridine hydrochloride and any unreacted starting materials.[1]
-
The solid product is air-dried or dried in a vacuum oven to afford pure N-(4-acetylphenyl)-4-methylbenzenesulfonamide. Expected yield is typically high, often up to 88%.[1]
Characterization Data
Proper characterization is essential to confirm the identity and purity of the synthesized intermediate. Below are typical analytical data for N-(4-acetylphenyl)-4-methylbenzenesulfonamide.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅NO₃S | [2] |
| Molecular Weight | 289.35 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 196–198 °C | [1] |
| ¹H NMR (301 MHz, DMSO-d₆) δ (ppm) | 10.18 (s, 1H, NH), 7.21 (d, J=9Hz, 2H), 7.11 (d, J=9Hz, 2H), 6.74 (d, J=6Hz, 2H), 6.60 (d, J=9Hz, 2H), 1.84 (s, 3H, CH₃), 1.70 (s, 3H, CH₃) | [1] |
| ¹³C NMR (76 MHz, DMSO-d₆) δ (ppm) | 197.0, 144.3, 142.9, 137.0, 132.5, 130.4, 127.3, 118.4, 26.9, 21.5 | [1] |
| FT-IR (KBr, ν, cm⁻¹) | 3221 (N-H), 1671 (C=O), 1342 & 1158 (SO₂) | [1] |
Applications in Multi-Step Synthesis
The true value of this compound lies in its utility as a scaffold for building more complex molecules. The acetyl group is the primary site for elaboration.
Protocol 2: Knoevenagel-Michael Addition-Cyclization for Pyridine Synthesis
This protocol demonstrates the use of N-(4-acetylphenyl)-4-methylbenzenesulfonamide as a ketone component in a multi-component reaction to synthesize highly substituted pyridines, which are themselves valuable structures in medicinal chemistry.
Rationale: This reaction proceeds through a cascade mechanism. First, a Knoevenagel condensation occurs between an aromatic aldehyde and a methylene-active compound like malononitrile. The resulting vinyl species then acts as a Michael acceptor. The enamine tautomer of the this compound (formed in situ with ammonium acetate) acts as the Michael donor. A subsequent cyclization and oxidation/aromatization cascade yields the final pyridine product.[1]
Reaction Scheme Diagram
Caption: Multi-component synthesis of pyridine derivatives.
Materials & Reagents:
-
N-(4-acetylphenyl)-4-methylbenzenesulfonamide (1.0 mmol)
-
An appropriate aryl aldehyde (e.g., thiophene-2-carbaldehyde) (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ammonium acetate (1.0 mmol)
-
Reaction vial suitable for heating
Procedure:
-
In a small reaction vial, combine N-(4-acetylphenyl)-4-methylbenzenesulfonamide (0.289 g, 1.0 mmol), the chosen aryl aldehyde (1.0 mmol), malononitrile (0.066 g, 1.0 mmol), and ammonium acetate (0.077 g, 1.0 mmol).[1]
-
Heat the solvent-free mixture at 90 °C with stirring.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethanol to the solidified mixture and sonicate to break up the solid.
-
Collect the precipitated product by vacuum filtration, wash with cold ethanol, and dry to yield the desired substituted pyridine derivative.
This one-pot synthesis provides an efficient route to complex molecules like N-(4-(6-Amino-5-cyano-4-(thiophen-2-yl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide, a compound with potential for further biological screening.[1]
Application Insight: Precursor to COX-2 Inhibitors (Celecoxib Analogues)
The most notable application of sulfonamide-bearing acetophenones is in the synthesis of diarylpyrazole COX-2 inhibitors. While the direct synthesis of Celecoxib involves a trifluoroacetyl group, this compound serves as a key starting point for synthesizing a vast library of potent anti-inflammatory analogues.[3][4]
The general strategy involves a Claisen condensation of the acetophenone with an appropriate ester to form a 1,3-diketone. This diketone intermediate is then cyclized with a substituted hydrazine (e.g., 4-sulfamoylphenylhydrazine) to form the pyrazole core.[5] This modular approach allows for systematic modification of the aryl groups to optimize potency and selectivity. The development of novel analogues continues to be an active area of research, targeting improved safety profiles and efficacy.[3]
Conclusion and Future Outlook
This compound is more than just a chemical compound; it is a strategic platform for synthetic innovation. Its straightforward preparation and the orthogonal reactivity of its functional groups provide chemists with a reliable and versatile tool for constructing complex molecular architectures. From multi-component reactions yielding novel heterocycles to its foundational role in the synthesis of established drug classes, this intermediate proves its value time and again. As the demand for novel, highly specific therapeutic agents grows, the strategic application of well-designed intermediates like this compound will remain a cornerstone of successful research and development campaigns in the pharmaceutical and chemical industries.
References
-
Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Scientific Reports, 11(1), 2154. Available at: [Link]
-
Thirunavukkarasu, A., et al. (2018). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. Crystallography Reports, 63(1), 133-138. Available at: [Link]
-
PubChem. (n.d.). Benzenesulfonamide, N-(4-acetylphenyl)-4-amino-. National Center for Biotechnology Information. Retrieved from: [Link]
-
Ezekwesili-Ofili, J. O., & Okogun, J. I. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Tropical Journal of Natural Product Research, 3(9), 295-303. Available at: [Link]
-
Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. Available at: [Link]
-
Kobkeatthawin, T., et al. (2013). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1750–o1751. Available at: [Link]
-
Mphahlele, M. J., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(11), 3328. Available at: [Link]
-
PharmaCompass. (2013). Drug spotlight, Celecoxib from G. D. Searle Company. New Drug Approvals. Available at: [Link]
-
Gouda, M. A., et al. (2014). Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. European Journal of Medicinal Chemistry, 81, 333-342. Available at: [Link]
-
Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available at: [Link]
-
Chandna, N., et al. (2013). Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors. Bioorganic & Medicinal Chemistry, 21(15), 4585-4594. Available at: [Link]
Sources
- 1. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
N-(4-acetylphenyl)benzenesulfonamide: A Versatile Scaffold for Enzyme Inhibition Studies
Introduction: The Role of Sulfonamides in Drug Discovery
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets. Molecules incorporating this functional group have led to the development of drugs across a wide spectrum of therapeutic areas, including antibacterial agents, diuretics, anticonvulsants, and anticancer therapies.[1][2] The success of sulfonamides lies in their unique chemical properties, particularly the ability of the sulfonamide group (-SO₂NH-) to act as a potent hydrogen bond donor and acceptor, and to coordinate with metal ions present in the active sites of many enzymes.[3]
N-(4-acetylphenyl)benzenesulfonamide is a member of this important class of compounds. Its structure, featuring a benzenesulfonamide core linked to an acetyl-substituted phenyl ring, presents multiple points for potential interaction with enzyme active sites. The acetylphenyl group can engage in various non-covalent interactions, such as hydrophobic and π-π stacking interactions, while the sulfonamide group can form critical hydrogen bonds or coordinate with metallic cofactors. This combination of features makes this compound and its derivatives attractive candidates for screening against a variety of enzymatic targets.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in enzyme inhibition studies. We will delve into its potential mechanisms of action against key enzyme families, provide detailed protocols for conducting inhibition assays, and offer insights into data analysis and interpretation.
Potential Enzyme Targets and Mechanisms of Inhibition
Based on the extensive body of literature on sulfonamide-based inhibitors, this compound is a promising candidate for targeting several major classes of enzymes.
Carbonic Anhydrases (CAs)
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] They are involved in numerous physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and cancer.[4][5] The active site of most CAs contains a zinc ion (Zn²⁺) that is essential for catalysis.
Mechanism of Inhibition: The primary sulfonamide group is a well-established zinc-binding group. It is hypothesized that this compound, like other sulfonamide inhibitors, acts by coordinating with the Zn²⁺ ion in the active site of carbonic anhydrase. This interaction displaces a water molecule or hydroxide ion that is crucial for the catalytic cycle, thereby inhibiting the enzyme's activity.[6] The benzene rings of the inhibitor can further stabilize its binding through interactions with hydrophobic and hydrophilic residues within the active site cavity.
Experimental Workflow for Enzyme Inhibition Assay
The following diagram illustrates a typical workflow for evaluating the inhibitory potential of this compound against a target enzyme.
Caption: General workflow for an enzyme inhibition assay.
Protocol 1: Cholinesterase Inhibition Assay
Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for managing Alzheimer's disease. Structurally similar compounds to this compound have demonstrated inhibitory activity against cholinesterases.[3] This protocol is adapted from established methods for assessing cholinesterase inhibition.[3]
Materials
-
This compound
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BChE
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare working solutions of the inhibitor by serial dilution of the stock solution in Tris-HCl buffer.
-
Prepare a 10 mM stock solution of ATCI and BTCI in deionized water.
-
Prepare a 10 mM stock solution of DTNB in Tris-HCl buffer.
-
Prepare working solutions of AChE (e.g., 0.04 mg/mL) and BChE in Tris-HCl buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: 170 µL Tris-HCl buffer + 10 µL DTNB + 10 µL substrate (ATCI or BTCI).
-
Control wells (100% enzyme activity): 150 µL Tris-HCl buffer + 10 µL DMSO + 10 µL enzyme solution + 10 µL DTNB.
-
Test wells: 150 µL Tris-HCl buffer + 10 µL of each inhibitor dilution + 10 µL enzyme solution + 10 µL DTNB.
-
-
Pre-incubation:
-
Mix the contents of the wells and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add 10 µL of the respective substrate (ATCI for AChE, BTCI for BChE) to all wells except the blank.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader. The change in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, a product of the reaction between thiocholine (from substrate hydrolysis) and DTNB.
-
Data Analysis
-
Calculate the initial reaction velocity (V) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by non-linear regression analysis of the dose-response curve.
Example Data for Structurally Related Compounds
The following table presents IC₅₀ values for compounds structurally related to this compound against AChE and BChE, demonstrating the potential inhibitory activity of this class of molecules.[3]
| Compound | Target Enzyme | IC₅₀ (µM)[3] |
| N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | AChE | 8.9 ± 0.21 |
| BChE | 26.5 ± 0.24 | |
| 5-(4-methoxymethylstyryl)-2-(p-tolylsulfonamido)acetophenone | AChE | 16.5 ± 0.31 |
| BChE | 9.6 ± 0.45 | |
| 5-(4-trifluoromethylstyryl)-2-(p-tolylsulfonamido)acetophenone | AChE | 13.9 ± 0.10 |
| BChE | 11.9 ± 0.31 |
Protocol 2: Carbonic Anhydrase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a carbonic anhydrase isoform (e.g., human CA II). The assay is based on the hydrolysis of a substrate, p-nitrophenyl acetate (p-NPA), which produces the colored p-nitrophenolate ion.
Materials
-
This compound
-
Human Carbonic Anhydrase II (hCA II)
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-SO₄ buffer (50 mM, pH 7.6)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare working solutions of the inhibitor by serial dilution in deionized water.
-
Prepare a 10 mM stock solution of p-NPA in acetonitrile.
-
Prepare a working solution of hCA II (e.g., 1 µM) in Tris-SO₄ buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: 180 µL Tris-SO₄ buffer + 20 µL p-NPA working solution.
-
Control wells (100% enzyme activity): 160 µL Tris-SO₄ buffer + 20 µL hCA II solution.
-
Test wells: 140 µL Tris-SO₄ buffer + 20 µL of each inhibitor dilution + 20 µL hCA II solution.
-
-
Pre-incubation:
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiation of Reaction:
-
Add 20 µL of the p-NPA working solution to the control and test wells.
-
-
Measurement:
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes.
-
Data Analysis
The data analysis follows the same principles as described in the cholinesterase inhibition assay to determine the IC₅₀ value.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the experimental results, the following controls should be incorporated into every assay:
-
Positive Control: A known inhibitor of the target enzyme (e.g., donepezil for cholinesterases, acetazolamide for carbonic anhydrases) should be run in parallel to validate the assay's sensitivity and performance.
-
Solvent Control: The effect of the solvent (e.g., DMSO) on enzyme activity should be assessed to ensure it does not interfere with the assay at the concentrations used.
-
Substrate and Inhibitor Controls: The stability of the substrate and inhibitor in the assay buffer should be confirmed to rule out non-enzymatic degradation or interference with the detection method.
Conclusion and Future Directions
This compound represents a valuable chemical scaffold for the exploration of novel enzyme inhibitors. Its structural features suggest a high potential for interaction with various enzyme active sites, particularly those of metalloenzymes like carbonic anhydrases and serine hydrolases such as cholinesterases. The protocols detailed in this application note provide a robust framework for initiating screening and characterization studies.
Further investigations could involve expanding the panel of target enzymes, performing kinetic studies to elucidate the mode of inhibition (e.g., competitive, non-competitive, or mixed), and undertaking structure-activity relationship (SAR) studies by synthesizing and testing derivatives of this compound. Such efforts will undoubtedly contribute to a deeper understanding of the therapeutic potential of this versatile class of compounds.
References
-
Angeli, A., et al. (2019). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1-27. [Link]
-
Mphahamele, M. J., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(8), 2265. [Link]
-
Turan-Zitouni, G., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]
-
de Oliveira, A. S., et al. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io. [Link]
-
Gudžmonaitė, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7019. [Link]
-
Withers, S. G., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University. [Link]
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Angeli, A., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 26(16), 4983. [Link]
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Nocentini, A., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(3), 433-439. [Link]
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Zhang, H., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Pharmazie, 76(9), 412-415. [Link]
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Kobkeatthawin, T., et al. (2013). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1750–o1751. [Link]
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Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398. [Link]
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Hoffman Fine Chemicals. This compound. [Link]
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Dudutienė, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17780-17800. [Link]
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Sharma, A., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(8), 3508-3520. [Link]
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Application Notes & Protocols: A Guide to the Strategic Modification of N-(4-acetylphenyl)benzenesulfonamide
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of modern drug discovery, the identification and optimization of versatile molecular scaffolds are paramount. N-(4-acetylphenyl)benzenesulfonamide emerges as a compound of significant interest, embodying a convergence of two privileged structural motifs: the benzenesulfonamide and the acetylphenyl group. The sulfonamide moiety is a cornerstone in medicinal chemistry, acting as a bioisostere for carboxylic acids and amides while offering enhanced metabolic stability and unique hydrogen bonding capabilities.[1][2] Its presence is noted in a wide array of therapeutics, including antibacterial, anticonvulsant, and anticancer agents.[3][4]
Simultaneously, the N-(4-acetylphenyl) portion provides a robust and highly tractable handle for synthetic modification. The acetyl group, with its electrophilic carbonyl carbon and acidic α-protons, serves as a versatile platform for a multitude of chemical transformations, allowing for the systematic exploration of chemical space to refine pharmacological activity.[5][6]
This guide provides a series of detailed, field-proven protocols for the synthesis and subsequent modification of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond simple procedural lists to explain the underlying causality and strategic rationale behind each experimental choice. We will explore derivatization at three key regions of the molecule, providing a comprehensive toolkit for generating novel analogues for screening and lead optimization.
Caption: Key reactive sites for the modification of this compound.
Part 1: Synthesis and Characterization of the Core Scaffold
The foundation of any derivatization campaign is the efficient and reliable synthesis of the starting scaffold. The reaction between 4-aminoacetophenone and a benzenesulfonyl chloride is the most direct route.[5][7] The choice of the specific benzenesulfonyl chloride (e.g., unsubstituted, methylated, or halogenated) allows for the immediate introduction of diversity at one of the aromatic rings.[8]
Protocol 1.1: Synthesis of this compound
This protocol details the standard procedure for synthesizing the parent scaffold. The use of pyridine serves a dual role: as a solvent and as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
Caption: Workflow for the synthesis of the core scaffold.
Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminoacetophenone (1.35 g, 10.0 mmol) in pyridine (20 mL).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. To this stirred solution, add benzenesulfonyl chloride (1.77 g, 10.0 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 5-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water with vigorous stirring. A solid precipitate will form.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with copious amounts of water to remove pyridine hydrochloride.
-
Drying: Air-dry the solid or dry it in a vacuum oven at 50 °C to afford the pure product as a solid. Typical yields range from 85-95%.
Characterization Data:
| Analysis | Expected Results |
| Melting Point | ~196-198 °C (for the p-toluene analog)[5] |
| ¹H NMR (DMSO-d₆) | Signals corresponding to aromatic protons (δ 7.0-8.0 ppm), a singlet for the NH proton (~δ 10.2 ppm), and a singlet for the acetyl methyl protons (~δ 2.5 ppm).[5] |
| ¹³C NMR (DMSO-d₆) | Signal for the carbonyl carbon (~δ 197.0 ppm), aromatic carbons, and the acetyl methyl carbon (~δ 26.9 ppm).[5] |
| FT-IR (KBr) | Characteristic peaks for N-H stretching (~3220 cm⁻¹), C=O stretching (~1670 cm⁻¹), and SO₂ stretching (~1340 and 1160 cm⁻¹).[5] |
| HRMS (EI) | Calculated m/z for C₁₄H₁₃NO₃S should match the observed value. |
Part 2: Strategic Modifications of the Acetyl Group
The acetyl moiety is a rich hub for chemical elaboration, providing access to a wide array of derivatives through transformations of the carbonyl or the α-methyl group.[6]
Rationale for Acetyl Group Modification
-
Carbonyl Reduction: Converting the ketone to an alcohol introduces a new hydrogen bond donor/acceptor site and a chiral center, which can be critical for improving binding affinity and selectivity.
-
Condensation Reactions: The α-protons are sufficiently acidic to participate in condensations (e.g., Knoevenagel, Claisen-Schmidt), enabling the construction of larger, more complex structures such as chalcones or heterocyclic rings.[5][9]
-
α-Halogenation: Introduction of a halogen at the α-position creates a reactive electrophilic site, serving as a precursor for nucleophilic substitution or as a key intermediate in the synthesis of heterocycles like thiazoles.[6]
Protocol 2.1: Reduction of the Carbonyl to a Secondary Alcohol
This protocol uses sodium borohydride (NaBH₄), a mild and selective reducing agent that is highly effective for converting ketones to alcohols without affecting the sulfonamide or aromatic rings.
Methodology:
-
Setup: Suspend this compound (2.75 g, 10.0 mmol) in methanol (50 mL) in a 100 mL round-bottom flask with stirring.
-
Reduction: Cool the suspension to 0 °C. Add sodium borohydride (0.42 g, 11.0 mmol) in small portions over 15 minutes.
-
Progression: Stir the reaction at room temperature for 2 hours, monitoring by TLC for the disappearance of the starting material.
-
Work-up: Carefully add 1M HCl dropwise to quench the excess NaBH₄ until gas evolution ceases.
-
Isolation: Remove the methanol under reduced pressure. Add water (50 mL) and extract the product with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified by recrystallization from ethanol/water or by column chromatography.
Protocol 2.2: Knoevenagel Condensation for Pyridine Synthesis
This one-pot, multi-component reaction demonstrates the power of using the acetyl group as a building block for complex heterocycles.[5] The reaction proceeds via an initial condensation followed by cyclization and oxidation.
Caption: Workflow and mechanism for pyridine synthesis via a multi-component reaction.
Methodology:
-
Setup: In a 10 mL vial, combine this compound (0.275 g, 1.0 mmol), an aryl aldehyde (e.g., benzaldehyde, 1.0 mmol), malononitrile (0.066 g, 1.0 mmol), and ammonium acetate (0.077 g, 1.0 mmol).
-
Reaction: Heat the mixture, solvent-free, at 90 °C with stirring for the time specified in the source literature (typically 1-2 hours).[5]
-
Isolation: After cooling to room temperature, add ethanol (5 mL) and stir.
-
Purification: Collect the resulting solid by vacuum filtration, wash with cold ethanol, and dry to yield the pyridine derivative. Further purification can be achieved by recrystallization.
Part 3: Derivatization of the Aromatic Rings
Modifying the phenyl rings is a classic strategy to tune the electronic and steric properties of a drug candidate. While direct C-H activation is an emerging field, a more reliable method involves starting with a halogenated precursor and employing palladium-catalyzed cross-coupling reactions.[9][10]
Protocol 3.1: Synthesis of N-(4-acetylphenyl)-4-bromobenzenesulfonamide
This procedure is identical to Protocol 1.1, but substitutes benzenesulfonyl chloride with 4-bromobenzenesulfonyl chloride, providing the key intermediate for cross-coupling.[10]
Protocol 3.2: Suzuki-Miyaura Cross-Coupling
This protocol enables the formation of a C-C bond, linking a new aryl or vinyl group to the scaffold. The choice of boronic acid dictates the nature of the appended fragment. The reaction requires careful exclusion of oxygen.[9][11]
Methodology:
-
Setup: To an oven-dried Schlenk flask, add N-(4-acetylphenyl)-4-bromobenzenesulfonamide (0.354 g, 1.0 mmol), an arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and potassium carbonate (2.5 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add a degassed solvent mixture of dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Heat the mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (30 mL). Filter through a pad of Celite to remove the palladium catalyst.
-
Isolation: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the coupled product.
Cross-Coupling Data Summary:
| Boronic Acid Partner | Expected Product Functionality | Rationale for Modification |
| Phenylboronic acid | Biphenyl system | Increase lipophilicity, explore π-stacking interactions. |
| 4-Methoxyphenylboronic acid | Methoxy-substituted biaryl | Introduce a hydrogen bond acceptor and electron-donating group. |
| Pyridine-3-boronic acid | Aryl-heteroaryl system | Enhance solubility, introduce a basic nitrogen for salt formation. |
| Vinylboronic acid | Styrenyl derivative | Add a conformationally flexible linker.[9] |
References
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Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Advances. [Link]
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Jebas, S. R., et al. (2018). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. ResearchGate. [Link]
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Fayemi, O. E., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. [Link]
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Murray, P. R. D., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society. [Link]
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Stache, E. E., et al. (2020). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
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Kobkeatthawin, T., et al. (2013). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E. [Link]
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Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]
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Fayemi, O. E., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Odessa University Chemical Journal. [Link]
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PubChem. Benzenesulfonamide, N-(4-acetylphenyl)-4-amino-. PubChem. [Link]
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Fayemi, O. E., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. ResearchGate. [Link]
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Gutsul, V. M., et al. (2017). Organic Synthesis by use of acetyl group of acetophenones. Chemistry Journal of Moldova. [Link]
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Organic Chemistry Portal. Acetyl Protection - Common Conditions. Organic Chemistry Portal. [Link]
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Ashraf, Z., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry. [Link]
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Göktaş, H., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry. [Link]
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Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
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Kennedy, D. J., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry. [Link]
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Yilmaz, I., & Boztepe, N. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. DergiPark. [Link]
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Journal of Medical Genetics and Clinical Biology. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]
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Organic Chemistry Portal. Acetic Acid Esters - Protecting Groups. Organic Chemistry Portal. [Link]
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N-(4-acetylphenyl)benzenesulfonamide: A Versatile Scaffold in Drug Discovery and Development
Introduction: The Enduring Potential of the Sulfonamide Moiety
The sulfonamide functional group, -S(=O)₂-NR₂R₃, represents a cornerstone in medicinal chemistry, having given rise to the first commercially available antibacterial agents.[1] Beyond their historical significance, sulfonamides continue to be a "privileged scaffold" in modern drug discovery due to their synthetic accessibility and diverse biological activities.[1][2] N-(4-acetylphenyl)benzenesulfonamide is a key intermediate and a pharmacophore that has been explored for a range of therapeutic applications. This technical guide provides an in-depth exploration of its synthesis, characterization, and potential applications in drug discovery, complete with detailed protocols for researchers, scientists, and drug development professionals.
The structure of this compound, featuring a benzenesulfonyl group linked to a 4-acetylphenyl moiety, offers multiple points for chemical modification, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic properties. The acetyl group, in particular, can serve as a handle for further derivatization to create novel chemical entities with enhanced biological profiles.
Synthetic Pathways and Characterization
The synthesis of this compound and its derivatives is typically achieved through a nucleophilic substitution reaction between an appropriately substituted benzenesulfonyl chloride and 4-aminoacetophenone. This straightforward and high-yielding reaction makes the scaffold readily accessible for library synthesis and structure-activity relationship (SAR) studies.
General Synthesis Workflow
Caption: General workflow for the synthesis and characterization of this compound.
Detailed Synthesis Protocol: this compound
This protocol describes a general method for the synthesis of the title compound.
Materials:
-
4-Aminoacetophenone
-
Benzenesulfonyl chloride
-
Pyridine (or another suitable base/catalyst)
-
Dichloromethane (CH₂Cl₂)
-
Distilled water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminoacetophenone (1.0 equivalent) in dichloromethane.
-
Addition of Base: Add pyridine (1.2 equivalents) to the solution and stir.
-
Addition of Sulfonyl Chloride: Slowly add benzenesulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 5-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Isolation of Crude Product: Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Characterize the purified compound using appropriate analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
FT-IR: To identify characteristic functional groups (e.g., C=O, SO₂, N-H).
-
Mass Spectrometry: To determine the molecular weight.
-
Single-Crystal X-ray Diffraction: To elucidate the three-dimensional molecular structure.
-
Biological Activities and Mechanisms of Action
Derivatives of this compound have shown promise in several therapeutic areas. The versatility of the sulfonamide scaffold allows it to interact with a variety of biological targets.
Antibacterial Activity
The most well-established role of sulfonamides is as antibacterial agents. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[3][4] Bacteria require folic acid for the synthesis of nucleic acids and certain amino acids. By blocking this pathway, sulfonamides exhibit a bacteriostatic effect. Humans are not affected by this mechanism as they obtain folic acid from their diet.
Caption: Mechanism of action of sulfonamides as antibacterial agents.
This protocol is a standard method for assessing the antibacterial efficacy of a compound.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in CAMHB in the microtiter plate to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.
Anticancer Activity
Numerous sulfonamide derivatives have demonstrated significant antitumor activity through various mechanisms.[1][2][5]
-
Carbonic Anhydrase (CA) Inhibition: Tumor cells often overexpress certain isoforms of carbonic anhydrase (e.g., CA IX and XII) to regulate pH in their hypoxic microenvironment.[6] Inhibition of these enzymes can disrupt tumor cell survival and proliferation. The sulfonamide moiety is a classic zinc-binding group that can effectively inhibit these metalloenzymes.
-
Cell Cycle Arrest: Some sulfonamides have been shown to induce cell cycle arrest, often in the G1 or G2/M phase, preventing cancer cell division.
-
Induction of Apoptosis: The compound and its derivatives can trigger programmed cell death in cancer cells.
-
Inhibition of Other Key Enzymes: Sulfonamides have also been reported to inhibit other enzymes crucial for cancer progression, such as matrix metalloproteinases (MMPs) and protein kinases.
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.
Carbonic Anhydrase Inhibition
As mentioned, CA inhibition is a significant mechanism for the anticancer and other therapeutic effects of sulfonamides.
This is a spectrophotometric assay based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA).[6]
Materials:
-
Purified human carbonic anhydrase isoenzyme (e.g., hCA II, hCA IX)
-
Tris-HCl buffer
-
p-Nitrophenyl acetate (p-NPA)
-
This compound
-
Spectrophotometer
Procedure:
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing Tris-HCl buffer and the CA enzyme solution.
-
Inhibitor Addition: Add various concentrations of this compound to the cuvettes and incubate for a short period.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate, p-NPA.
-
Measurement: Monitor the hydrolysis of p-NPA to p-nitrophenol by measuring the increase in absorbance at 400 nm over time.
-
Data Analysis: Calculate the initial reaction rates and determine the inhibitory activity of the compound. The IC₅₀ or Kᵢ values can be calculated from the dose-response curves.
Structure-Activity Relationship (SAR) and Data Presentation
Systematic modification of the this compound scaffold is crucial for optimizing its biological activity. Key modifications can be made to both the benzenesulfonyl and the acetylphenyl rings.
| Compound/Derivative | Modification | Target | Activity (IC₅₀/MIC) |
| This compound | Parent Compound | Varies | Varies |
| Derivative A | Electron-donating group on the benzenesulfonyl ring | CA II | [Insert Value] |
| Derivative B | Electron-withdrawing group on the benzenesulfonyl ring | S. aureus | [Insert Value] |
| Derivative C | Modification of the acetyl group | MCF-7 cells | [Insert Value] |
Note: The data in this table is illustrative. Researchers should populate it with their experimental findings.
Conclusion and Future Directions
This compound is a valuable and versatile scaffold in drug discovery. Its straightforward synthesis and the amenability of its structure to chemical modification make it an attractive starting point for the development of novel therapeutic agents. The established antibacterial properties of sulfonamides, coupled with the emerging evidence of their efficacy as anticancer and enzyme-inhibiting agents, underscore the continued importance of this chemical class. Future research should focus on the synthesis of diverse libraries of this compound derivatives and their screening against a wide range of biological targets. Detailed mechanistic studies, including X-ray crystallography of ligand-protein complexes, will be instrumental in guiding the rational design of more potent and selective drug candidates.
References
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Akhtar, N., et al. (n.d.). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC - NIH. [Link]
-
Ahmad, S., & Farrukh, M. A. (n.d.). Anti-microbial activities of sulfonamides using disc diffusion method. [Link]
-
Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75. [Link]
-
Mphahane, N., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. [Link]
-
Khan, I., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. NIH. [Link]
-
Wang, Y., et al. (2022). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. [Link]
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Application Notes & Protocols for the Quantification of N-(4-acetylphenyl)benzenesulfonamide
Abstract: This document provides a comprehensive guide to the analytical quantification of N-(4-acetylphenyl)benzenesulfonamide, a key intermediate and potential impurity in pharmaceutical synthesis. We present a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method, validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1] Additionally, a simpler, alternative UV-Vis spectrophotometric method is described for preliminary or high-throughput screening. The protocols are designed for researchers, quality control analysts, and drug development professionals, emphasizing the scientific rationale behind methodological choices to ensure data integrity and reproducibility. Detailed procedures for method validation, including forced degradation studies, are provided to establish the specificity and robustness of the analytical techniques.
Introduction: The Analytical Imperative
This compound (CAS No. 76883-69-7) is a sulfonamide-containing organic compound.[2][3] The sulfonamide moiety is a cornerstone in medicinal chemistry, and its derivatives are explored for a wide range of therapeutic applications.[4] Accurate quantification of this compound is critical for several reasons:
-
Process Chemistry: To monitor reaction kinetics and optimize the synthesis of active pharmaceutical ingredients (APIs).
-
Purity Analysis: To quantify it as a potential impurity in final drug substances.
-
Stability Testing: To assess its degradation profile under various environmental conditions, which is a regulatory requirement.[5]
The development of a validated, stability-indicating analytical method is paramount to ensure that the measurements are accurate, precise, and specific for the analyte of interest. This guide provides the foundational methods to achieve this objective.
Physicochemical Properties
A thorough understanding of the analyte's properties is the first step in robust method development.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₃NO₃S | [2] |
| Molecular Weight | 275.32 g/mol | [2] |
| CAS Number | 76883-69-7 | [3] |
| Appearance | Off-white to white solid | [2] |
| Melting Point | 127-130 °C | [3] |
| Boiling Point (Predicted) | 454.6 ± 47.0 °C | [3] |
| Key Functional Groups | Sulfonamide, Acetyl (Ketone), Phenyl | N/A |
| Chromophores | Phenyl rings, Carbonyl group | N/A |
The presence of strong chromophores makes this compound ideally suited for UV-based detection methods like HPLC-UV and UV-Vis spectrophotometry.
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC is the gold standard for the quantification of moderately polar small molecules due to its high resolution, sensitivity, and specificity. The method described here is designed to be stability-indicating, meaning it can resolve the parent analyte from its potential degradation products.
Principle of the Method
The method utilizes a reverse-phase C18 column where the non-polar stationary phase retains the analyte. A polar mobile phase, consisting of an aqueous buffer and an organic modifier (acetonitrile), is used to elute the compound. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Quantification is achieved by measuring the absorbance of the analyte using a UV detector set to a wavelength of maximum absorbance (λmax).
Instrumentation, Chemicals, and Reagents
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Chemicals: this compound reference standard (purity >99%), Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), Purified water (Milli-Q or equivalent).
Optimized Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H₃PO₄ | The buffer controls the pH to ensure consistent ionization state and retention of the sulfonamide group. pH 3.0 provides sharp peak shape. |
| Mobile Phase B | Acetonitrile | A common organic modifier providing good peak shape and elution strength for this class of compounds. |
| Gradient Elution | 0-5 min: 40% B; 5-15 min: 40% to 70% B; 15-20 min: 70% B; 20-22 min: 70% to 40% B; 22-25 min: 40% B | The gradient allows for the elution of potential impurities with different polarities and ensures the primary analyte elutes with a good peak shape and reasonable retention time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 261 nm | Corresponds to a wavelength of high absorbance for sulfonamides, ensuring good sensitivity.[6] |
| Injection Volume | 10 µL | A typical injection volume to balance sensitivity and peak shape. |
| Diluent | Acetonitrile:Water (50:50, v/v) | Ensures the analyte is fully dissolved and is compatible with the mobile phase. |
Standard and Sample Preparation Protocol
1. Standard Stock Solution (100 µg/mL):
- Accurately weigh approximately 10 mg of this compound reference standard.
- Quantitatively transfer it to a 100 mL clean, dry volumetric flask.
- Add approximately 70 mL of diluent and sonicate for 10 minutes, or until fully dissolved.
- Allow the solution to equilibrate to room temperature.
- Make up the volume to the mark with the diluent and mix thoroughly.
2. Calibration Curve Standards (e.g., 1-20 µg/mL):
- Perform serial dilutions from the Standard Stock Solution using the diluent to prepare a minimum of five concentration levels covering the expected range of the samples.
3. Sample Solution Preparation:
- Accurately weigh the sample (e.g., drug substance) containing an estimated 10 mg of the analyte.
- Follow steps 1.2 to 1.5 to prepare a solution with a target concentration within the calibration range.
- Prior to injection, filter the solution through a 0.45 µm nylon or PTFE syringe filter to remove any particulate matter.
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system's performance must be verified. This is achieved by injecting a standard solution (e.g., 10 µg/mL) multiple times (n=5 or 6).
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision. |
| % RSD of Retention Time | ≤ 1.0% | Confirms pump and system stability. |
Method Validation Protocol
The analytical method must be validated to demonstrate its fitness for purpose, following ICH Q2(R2) guidelines.[1][7]
Caption: ICH Q2(R2) Validation Parameters Workflow.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies (see Section 5.0) and by analyzing a placebo/blank sample to ensure no interfering peaks are present at the analyte's retention time.
-
Linearity: Analyze at least five concentrations across the proposed range. Plot a graph of peak area versus concentration and determine the correlation coefficient (r²). The acceptance criterion is typically r² ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of analyte into a placebo mixture at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), in triplicate. The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument. The %RSD should be ≤ 2.0%.
-
Intermediate Precision: Repeat the study on a different day, with a different analyst, or on a different instrument. The %RSD between the two sets of data is evaluated.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N). Typically, LOD is where S/N ≥ 3, and LOQ is where S/N ≥ 10. The LOQ must be experimentally verified for acceptable precision and accuracy.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable linearity, accuracy, and precision.
-
Robustness: Intentionally vary critical method parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±10%) and observe the effect on the results and SST parameters.
UV-Vis Spectrophotometric Method
This method is faster but less specific than HPLC. It is suitable for pure samples or for estimating concentration where interfering substances are known to be absent.
Principle
Based on Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.
Protocol
-
Determination of λmax:
-
Prepare a dilute solution (e.g., 10 µg/mL) of this compound in a suitable solvent (e.g., Methanol or Ethanol).
-
Scan the solution in a UV-Vis spectrophotometer from 400 nm to 200 nm against a solvent blank.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Calibration Curve:
-
Prepare a series of at least five standard solutions of known concentrations from the stock solution.
-
Measure the absorbance of each solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration. Determine the linearity (r² ≥ 0.99) and the molar absorptivity.
-
-
Sample Analysis:
-
Prepare a sample solution with a concentration expected to fall within the linear range of the calibration curve.
-
Measure its absorbance at λmax.
-
Calculate the concentration using the regression equation from the calibration curve.
-
Forced Degradation (Stress) Studies
Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method.[5][8] The goal is to achieve 5-20% degradation of the active substance to ensure that any potential degradation products can be detected and separated from the main peak.[8]
Caption: Workflow for Forced Degradation Studies.
Protocols for Stress Conditions
For each condition, a sample of the drug substance is treated and then analyzed by the HPLC method alongside an unstressed control sample.
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve the analyte in 0.1 M HCl and heat at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8 hours), neutralize with 0.1 M NaOH, and dilute to the target concentration.[9] |
| Base Hydrolysis | Dissolve the analyte in 0.1 M NaOH and heat at 60°C. Withdraw samples at time points, neutralize with 0.1 M HCl, and dilute to the target concentration.[9] |
| Oxidative Degradation | Dissolve the analyte in 3% H₂O₂ and keep at room temperature. Monitor the reaction and quench/dilute at appropriate time points. |
| Thermal Degradation | Expose the solid drug substance to dry heat (e.g., 80°C) for a specified period (e.g., 24-48 hours). Then, prepare a sample solution for analysis.[10] |
| Photolytic Degradation | Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5] |
Data Interpretation: The chromatograms from the stressed samples are evaluated. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak, and the peak purity analysis (using a DAD) of the parent peak passes, confirming no co-elution.
Conclusion
This document outlines robust and reliable analytical methods for the quantification of this compound. The primary stability-indicating RP-HPLC method, when fully validated according to the provided protocols, will yield data that is compliant with global regulatory standards. The causality-driven explanations for each parameter are intended to empower the analyst to troubleshoot and adapt the method as needed. The successful implementation of these protocols will ensure the generation of high-quality, reproducible data critical for pharmaceutical research and development.
References
-
PubChem. (n.d.). Benzenesulfonamide, N-(4-acetylphenyl)-4-amino-. National Center for Biotechnology Information. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). This compound. Retrieved from [Link]
-
Al-Ostath, A., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Scientific Reports. Retrieved from [Link]
-
Akhtar, M. S., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Crystals. Retrieved from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. Retrieved from [Link]
-
Kobkeatthawin, T., et al. (2017). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. Crystallography Reports. Retrieved from [Link]
-
Al-Rufaie, M. M. (2016). Synthesis and Analytical Studies of 3-((4-Acetyl-3-Hydroxyphenyl) Diazenyl)-4-Amino-N-(5-Methylisoxazol-3-Yl)Benzene Sulfonamide with Some Metals. Modern Chemistry & Applications. Retrieved from [Link]
-
Singh, S., & Junwal, M. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research. Retrieved from [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
PubChem. (n.d.). N4-Acetylsulfanilamide. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Retrieved from [Link]
-
Jensen, G. (2013). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Retrieved from [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
Kumar, V., & Singh, A. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Wang, Y., et al. (2022). Visible-Light-Promoted N-Centered Radical Generation for Remote Heteroaryl Migration. The Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (2013). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Retrieved from [Link]
-
ResearchGate. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]
-
Embrapa. (2024). A robust method for quantifying 42 phenolic compounds by RP-HPLC. Retrieved from [Link]
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N-(4-acetylphenyl)benzenesulfonamide: A Versatile Scaffold for the Synthesis of Novel Bioactive Compounds
An Application Guide for Drug Discovery Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of N-(4-acetylphenyl)benzenesulfonamide
In modern medicinal chemistry, the success of a drug discovery program often hinges on the strategic selection of foundational chemical scaffolds. This compound emerges as a building block of exceptional value due to its inherent structural features, which are amenable to diverse and high-yield chemical modifications. This compound synergistically combines two pharmacologically significant moieties:
-
The Benzenesulfonamide Core: A classic pharmacophore renowned for its role in a wide array of therapeutics, including antibacterial agents, diuretics, and a growing number of targeted anticancer drugs.[1] The sulfonamide group often acts as a potent hydrogen bond donor and acceptor, facilitating strong interactions with enzyme active sites.[2][3]
-
The Acetylphenyl Group: The acetyl moiety (-COCH₃) provides a reactive handle for a multitude of carbon-carbon bond-forming reactions. Its α-protons are sufficiently acidic to be deprotonated under basic conditions, enabling classical condensation reactions that serve as a gateway to complex molecular architectures.[4][5]
This guide provides an in-depth exploration of this compound as a strategic starting material. We will detail the core synthetic pathways stemming from this molecule, provide field-tested protocols for key transformations, and summarize the biological activities of the resulting novel compounds.
Physicochemical Properties & Handling
A clear understanding of the starting material's properties is crucial for experimental success.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₃NO₃S | N/A |
| Molecular Weight | 275.32 g/mol | N/A |
| Appearance | White to off-white solid/crystal | [5][6] |
| Melting Point | 188–190°C | [5] |
| Solubility | Soluble in methanol, acetone, DMF, DMSO | [5][6] |
| Storage | Store at room temperature in a dry, well-ventilated area. | N/A |
Foundational Synthesis: Preparing the Building Block
While commercially available, this compound can be efficiently synthesized in the laboratory. The most direct method involves the nucleophilic attack of 4-aminoacetophenone on benzenesulfonyl chloride.
Protocol 2.1: Synthesis of this compound
Principle: This procedure relies on the sulfonylation of an aromatic amine. Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.
-
Reagents & Equipment:
-
4-aminoacetophenone
-
Benzenesulfonyl chloride
-
Pyridine
-
Methanol
-
10% Hydrochloric acid (HCl)
-
2% Sodium bicarbonate (NaHCO₃)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
-
Standard laboratory glassware
-
-
Step-by-Step Procedure: [5]
-
To a 100 mL round-bottom flask, add 4-aminoacetophenone (1.0 eq) and dissolve it in methanol (approx. 50 mL for 1 mmol scale).
-
Add benzenesulfonyl chloride (1.0 eq) to the solution.
-
Slowly add pyridine (approx. 5 mL for 1 mmol scale) dropwise to the stirring mixture.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 24 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and then pour it into a beaker containing crushed ice.
-
Acidify the mixture with 10% HCl to precipitate the product.
-
Filter the resulting solid using a Buchner funnel.
-
Wash the crude solid sequentially with a 2% NaHCO₃ solution and then with distilled water to remove unreacted acid and base.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol to yield a white solid.
-
-
Characterization: Confirm the product identity using standard analytical techniques such as ¹H-NMR, FT-IR, and melting point analysis.[6]
Application Pathways for Novel Compound Synthesis
The true utility of this compound lies in its capacity to be elaborated into more complex, biologically active molecules. The following sections detail the primary synthetic routes.
Pathway A: Claisen-Schmidt Condensation to Synthesize Chalcone Derivatives
Scientific Rationale: The acetyl group is the key reactive site for this transformation. In the presence of a strong base (e.g., KOH, NaOH), the α-methyl protons are abstracted to form a reactive enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of an aromatic aldehyde, leading to an aldol addition product, which rapidly dehydrates to form the stable, conjugated α,β-unsaturated ketone system known as a chalcone.[7][8] Chalcones are not only crucial synthetic intermediates but also possess a broad spectrum of biological activities, including potent anticancer properties.[9]
Caption: General workflow from the building block to bioactive pyrazoles.
Protocol 3.1.1: Synthesis of a Sulfonamide-Chalcone Derivative
Principle: This protocol exemplifies the Claisen-Schmidt condensation to create a chalcone bearing the benzenesulfonamide scaffold.
-
Reagents & Equipment:
-
This compound (Protocol 2.1 product)
-
A substituted aromatic aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol
-
Standard reaction and workup glassware
-
-
Step-by-Step Procedure: [7]
-
Dissolve this compound (1.0 eq) and the selected aromatic aldehyde (1.0-1.2 eq) in ethanol in a round-bottom flask.
-
In a separate flask, prepare a solution of KOH or NaOH in ethanol (e.g., 40% w/v).
-
Cool the reaction flask in an ice bath and slowly add the basic solution dropwise with vigorous stirring.
-
Allow the reaction to stir at room temperature. The reaction progress can be monitored by TLC. A color change and/or precipitation of the product often indicates reaction completion (typically a few hours).
-
Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl until the solution is neutral (pH ~7).
-
The precipitated solid is the crude chalcone product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
-
Pathway B: Cyclization of Chalcones to Form Pyrazole Heterocycles
Scientific Rationale: The α,β-unsaturated carbonyl system of the chalcone intermediate is a perfect Michael acceptor. It readily reacts with binucleophiles like hydrazine hydrate. The reaction proceeds via an initial Michael addition of one nitrogen atom of hydrazine to the β-carbon, followed by an intramolecular cyclization and dehydration to yield a stable five-membered pyrazoline ring. This can subsequently be oxidized to the aromatic pyrazole.[10] Pyrazole-benzenesulfonamide hybrids have emerged as a highly promising class of anticancer agents, often targeting tumor-specific enzymes.[2][3][11]
Caption: Reaction scheme for the synthesis of a sulfonamide-chalcone.
Protocol 3.2.1: Synthesis of a Pyrazole-Benzenesulfonamide Derivative
Principle: This protocol describes the cyclization of a chalcone-sulfonamide with hydrazine to form the corresponding pyrazole derivative.
-
Reagents & Equipment:
-
Sulfonamide-chalcone derivative (Protocol 3.1.1 product)
-
Hydrazine hydrate (NH₂NH₂)
-
Glacial acetic acid or ethanol
-
Reflux apparatus
-
Standard workup glassware
-
-
Step-by-Step Procedure: [2][10]
-
Place the sulfonamide-chalcone (1.0 eq) in a round-bottom flask.
-
Add a suitable solvent, such as glacial acetic acid or ethanol.
-
Add an excess of hydrazine hydrate (e.g., 3-5 eq) to the mixture.
-
Heat the reaction mixture to reflux for several hours (4-8 hours, monitor by TLC).
-
After cooling to room temperature, pour the reaction mixture into a beaker of ice water.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the solid with cold water and dry.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to yield the final pyrazole-benzenesulfonamide compound.
-
Biological Activity Profile of Derived Compounds
Derivatives synthesized from this compound have demonstrated significant potential across multiple therapeutic areas, with a particular emphasis on oncology.
-
Anticancer Activity: The pyrazole-benzenesulfonamide scaffold is a privileged structure in cancer drug discovery.[2][10][12] These compounds have shown potent cytotoxic activity against a range of human cancer cell lines, including lung (A549), colon (Caco2), and breast (MCF-7).[2] Their mechanism often involves the selective inhibition of tumor-associated enzymes like carbonic anhydrase isoforms (hCA IX, hCA XII) and cyclooxygenase-2 (COX-2), which are critical for tumor proliferation, metastasis, and survival.[2][3]
-
Enzyme Inhibition (Neurological Disorders): Certain derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[13] Styryl derivatives, in particular, have shown promising anticholinesterase and antioxidant activities.[4]
Summary of Biological Data
The following table summarizes the reported anticancer activity for representative pyrazoline-benzenesulfonamide derivatives.
| Compound Structure / Class | Target Cell Line(s) | Reported Activity (IC₅₀) | Reference |
| Pyrazoline Benzenesulfonamide with 4-hydroxy-3-methoxy phenyl group | A549 (Lung), Caco2 (Colon), MCF-7 (Breast) | Potent cytotoxicity, with specific IC₅₀ values often in the low micromolar range. | [2] |
| Pyrazolo[1,5-a][4][13][14]triazine Benzenesulfonamides | Leukemia, Colon Cancer, Renal Cancer | IC₅₀ values as low as 0.32 µM against leukemia cell lines. | [11] |
| General Pyrazole-Sulfonamides | Rat Brain Tumor (C6) | Moderate to excellent antiproliferative activity. | [12] |
Conclusion and Future Outlook
This compound is a powerful and cost-effective building block for constructing libraries of novel, biologically active compounds. The synthetic pathways detailed in this guide—primarily the Claisen-Schmidt condensation to chalcones and subsequent cyclization to pyrazoles—are robust, high-yielding, and adaptable to a wide range of substituents. The consistent discovery of potent anticancer and enzyme-inhibitory activities among its derivatives underscores the therapeutic potential of this scaffold.[2][3] Future research should focus on further diversifying the heterocyclic systems generated from the chalcone intermediate and exploring their potential against emerging therapeutic targets, including drug-resistant cancers and neurodegenerative diseases.
References
-
Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. DergiPark. [Link]
-
Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]
-
Fayoumi, A., et al. (2022). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. [Link]
-
Kobkeatthawin, T., et al. (2017). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. ResearchGate. [Link]
-
Akazancioglu, E., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed. [Link]
-
Permana, B., et al. (2024). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. PMC - PubMed Central. [Link]
-
Ashfaq, M., et al. (2009). N-Acetyl-4-(benzene-sulfonamido)benzene-sulfonamide. PubMed. [Link]
-
Author, et al. (Year). New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5-a][4][13][14]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective. ResearchGate. [Link]
-
Kumar, A., et al. (2021). Antibacterial, Docking, DFT and ADMET Properties Evaluation of Chalcone-Sulfonamide Derivatives Prepared Using ZnO Nanoparticle Catalysis. Dove Medical Press. [Link]
-
Author, et al. (Year). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. IOP Conference Series: Materials Science and Engineering. [Link]
-
Chidan, K. C. S., et al. (Year). Synthesis, Characterization and Crystal Structure of Sulfonamide Chalcone: (E)-4-methoxy-N-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenyl)-benzenesulfonamide. ResearchGate. [Link]
-
Samet, A., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC - PubMed Central. [Link]
-
Singh, P., et al. (2023). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]
-
Sivakumar, P. M., et al. (Year). Synthesis of Chalcones with Anticancer Activities. PMC - NIH. [Link]
-
Permana, B., et al. (2024). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Dovepress. [Link]
-
Al-Omaari, M., et al. (2021). Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. NIH. [Link]
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Troubleshooting & Optimization
Technical Support Center: N-(4-acetylphenyl)benzenesulfonamide Purification
Welcome to the technical support center for the purification of N-(4-acetylphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. Our focus is on delivering practical, field-tested insights rooted in scientific principles to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the purification of this compound.
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: The primary impurities typically stem from the starting materials and the reaction conditions. These include unreacted 4-aminoacetophenone, residual benzenesulfonyl chloride (or its hydrolyzed form, benzenesulfonic acid), and the base used as a catalyst, such as pyridine.[1][2] Depending on the reaction workup, you may also encounter inorganic salts.
Q2: My crude product is an oil and won't solidify. What should I do?
A2: Oiling out is a common issue, often caused by the presence of impurities that depress the melting point of the mixture or when the solution is supersaturated. Try adding a small seed crystal of pure this compound to induce crystallization. If that's not available, gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites. If the product still fails to solidify, it may be necessary to first purify it using column chromatography to remove the impurities causing the oiling.
Q3: How do I choose between recrystallization and column chromatography for purification?
A3: The choice depends on the purity of your crude product and the nature of the impurities. Recrystallization is highly effective for removing small amounts of impurities from a mostly pure solid product. It is a more scalable and economical method. Column chromatography is preferred when the crude product is very impure, contains multiple components with similar polarities, or is an oil.[2][3] The following decision-making workflow can guide your choice:
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. Success hinges on the appropriate choice of solvent, in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Q: My compound does not dissolve in the hot recrystallization solvent. What is the issue?
A: This indicates that the chosen solvent is not suitable, or you are not using a sufficient volume. First, ensure you are at the boiling point of the solvent and are allowing enough time for dissolution. If it still doesn't dissolve, you may need to add more solvent. However, be cautious not to add too much, as this will reduce your recovery yield. If a very large volume of solvent is required, it is best to choose a different solvent or a solvent system (a mixture of a "good" solvent and a "poor" solvent). For sulfonamides like this, solvents such as acetonitrile or ethanol are often good starting points.[3][4]
Q: I've cooled my solution, but no crystals have formed. What should I do?
A: Crystal formation can sometimes be slow to initiate. Here are a few techniques to induce crystallization:
-
Patience: Allow the solution to cool slowly to room temperature and then in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or precipitation.
-
Seeding: Add a small crystal of the pure compound to the solution to act as a template for crystal growth.
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. This creates microscopic scratches that can serve as nucleation sites.
-
Concentration: If the solution is too dilute, you may need to evaporate some of the solvent and allow it to cool again.
Q: The purity of my product did not improve after recrystallization. Why?
A: This can happen for a few reasons. The most likely is that the impurities have very similar solubility properties to your target compound in the chosen solvent. In this case, you will need to select a different recrystallization solvent. Another possibility is that the solution was cooled too quickly, causing the impurities to co-precipitate with your product. Ensure slow cooling to allow for the formation of a pure crystal lattice.
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: Begin by testing the solubility of your crude product in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene) in small test tubes. A good solvent will dissolve the compound when hot but not at room temperature. A mixture of acetone and methanol (1:1 v/v) has been shown to be effective for a similar compound.[5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and bring the mixture to a boil with stirring. Continue adding small portions of hot solvent until the solid just dissolves.
-
Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
Troubleshooting Guide: Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.
Q: How do I select the right solvent system (eluent) for my column?
A: The ideal solvent system should result in a retention factor (Rf) of 0.2-0.4 for your target compound on a thin-layer chromatography (TLC) plate. The Rf is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. A low Rf means the compound is strongly adsorbed to the stationary phase and will take a long time to elute, while a high Rf indicates weak adsorption and poor separation from less polar impurities. A common starting point for sulfonamides is a mixture of a non-polar solvent like petroleum ether or toluene and a more polar solvent like ethyl acetate.[2][3]
Q: My compounds are not separating well on the column (co-elution). What can I do?
A: Poor separation can be due to several factors:
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Incorrect Eluent: The polarity of your eluent may be too high, causing all compounds to move too quickly through the column. Try a less polar solvent system.
-
Column Overloading: Too much crude material was loaded onto the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Poor Column Packing: Cracks or channels in the silica gel will lead to a non-uniform flow of the eluent and poor separation. Ensure your column is packed uniformly.
-
Isocratic vs. Gradient Elution: If there is a significant difference in the polarity of the compounds to be separated, a gradient elution (gradually increasing the polarity of the eluent over time) may be more effective than an isocratic elution (using a constant eluent composition).[6]
Q: My compound is stuck on the column and won't elute. What is the problem?
A: This indicates that your eluent is not polar enough to move the compound through the stationary phase. You need to increase the polarity of your solvent system. For example, if you are using a petroleum ether/ethyl acetate mixture, increase the proportion of ethyl acetate. In some cases, for very polar compounds, a small amount of methanol may need to be added to the eluent.
Experimental Protocol: Column Chromatography of this compound
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., toluene-ethyl acetate 2:1 v/v).[3]
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform and crack-free stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.
-
Fraction Analysis: Spot each fraction on a TLC plate and develop it in the eluent. Visualize the spots under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Data Summary
The following table summarizes the advantages and disadvantages of the primary purification techniques for this compound.
| Purification Technique | Advantages | Disadvantages | Best For |
| Recrystallization | - High purity for the final product- Scalable and cost-effective- Simple procedure | - Lower yield due to product solubility in the mother liquor- Not effective for separating impurities with similar solubility- Requires the crude product to be a solid | Removing small amounts of impurities from a solid product. |
| Column Chromatography | - Can separate complex mixtures- Effective for purifying oils and highly impure samples- High resolution is possible | - More time-consuming and labor-intensive- Requires larger volumes of solvent- Can be less scalable for large quantities | Purifying complex mixtures, oily products, or when recrystallization fails. |
| Washing/Extraction | - Quick and easy for removing certain types of impurities (e.g., salts, acids, bases)- Good as a preliminary purification step | - Not effective for removing impurities with similar solubility in the wash solvent- Can lead to emulsions | Pre-purification of the crude reaction mixture before recrystallization or chromatography. |
References
-
Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (n.d.). MDPI. Retrieved from [Link]
-
Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. DergiPark. Retrieved from [Link]
-
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (n.d.). European Journal of Chemistry. Retrieved from [Link]
-
Kobkeatthawin, T., et al. (2013). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 69(Pt 12), o1750–o1751. Retrieved from [Link]
-
Maleki, B., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Scientific Reports, 11(1), 2146. Retrieved from [Link]
-
Visible-Light-Promoted N-Centered Radical Generation for Remote Heteroaryl Migration. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Separation of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
- Synthetic method of p-aminobenzenesulfonamide. (n.d.). Google Patents.
Sources
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- 3. mdpi.com [mdpi.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. Purification [chem.rochester.edu]
Technical Support Center: N-(4-acetylphenyl)benzenesulfonamide Reactions
Welcome to the technical support center for N-(4-acetylphenyl)benzenesulfonamide synthesis and related reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during their experimental work. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in scientific principles and practical experience.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of this compound, focusing on causality and providing actionable solutions.
Issue 1: Low or No Product Yield
Question: I am attempting to synthesize this compound from 4-aminoacetophenone and benzenesulfonyl chloride, but I'm getting a very low yield, or in some cases, no product at all. What are the likely causes and how can I fix this?
Answer:
Low or no yield in this sulfonamide synthesis is a common problem that can typically be traced back to a few key factors, primarily related to the reactivity of the starting materials and the reaction conditions.
Causality and Solutions:
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Hydrolysis of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is highly susceptible to hydrolysis, reacting with any ambient moisture to form the unreactive benzenesulfonic acid.[1] This is one of the most frequent causes of low yield.
-
Solution: Ensure all glassware is rigorously dried (e.g., oven-dried at >100°C for several hours) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize moisture.[1]
-
-
Inappropriate Base or Reaction Conditions: The choice and amount of base are critical. The base neutralizes the HCl generated during the reaction, driving it to completion. An inappropriate base or insufficient amount can halt the reaction. Pyridine is commonly used as both a base and a solvent.[2][3] Alternatively, a non-nucleophilic base like triethylamine in an inert solvent such as dichloromethane (CH2Cl2) can be effective.[4]
-
Solution: If using pyridine, ensure it is anhydrous. When using a tertiary amine base like triethylamine, use at least one equivalent to stoichiometrically neutralize the HCl produced.
-
-
Low Nucleophilicity of the Amine: While 4-aminoacetophenone is a reasonably good nucleophile, its reactivity can be hampered by certain conditions.
-
Solution: Ensure the reaction temperature is appropriate. While some preparations are conducted at room temperature[4], gentle heating (e.g., to 40-50°C) can sometimes improve the reaction rate without promoting significant side reactions. However, excessive heat can lead to decomposition or side product formation.[2]
-
Workflow for Optimizing Yield:
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Issue 2: Presence of Multiple Products or Impurities
Question: My reaction seems to have worked, but TLC and NMR analysis show multiple spots and unexpected peaks. What are the likely side products and how can I purify my desired compound?
Answer:
The formation of side products is a common challenge. Understanding the potential side reactions is key to mitigating them and successfully purifying your target molecule.
Potential Side Products and Their Origins:
-
Bis-sulfonated Product: Primary amines can sometimes react with two equivalents of the sulfonyl chloride to form a bis-sulfonated product. This is more likely if there is a large excess of benzenesulfonyl chloride.
-
Mitigation: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of benzenesulfonyl chloride relative to 4-aminoacetophenone.
-
-
Unreacted Starting Materials: Incomplete reactions will leave unreacted 4-aminoacetophenone and benzenesulfonyl chloride (or its hydrolysis product, benzenesulfonic acid).
-
Mitigation: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider the points in "Issue 1".
-
-
Hydrolysis Products: As mentioned, benzenesulfonic acid can be present if the sulfonyl chloride is hydrolyzed. The sulfonamide product itself can also undergo hydrolysis under harsh acidic or basic conditions, though this is less common under standard synthesis conditions.[5][6]
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Mitigation: Maintain anhydrous conditions and avoid unnecessarily harsh workup procedures.
-
Purification Strategies:
| Method | Description | When to Use |
| Recrystallization | A highly effective method for purifying solid products. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature, and then allowed to cool slowly to form pure crystals. | This is the most common and often sufficient method for purifying this compound.[2][7] A mixed solvent system like ethanol/water or ethyl acetate/hexane can be effective. |
| Column Chromatography | A technique used to separate components of a mixture based on their differential adsorption to a stationary phase. | Use when recrystallization fails to remove impurities, especially if the impurities have similar solubility profiles to the product. A typical stationary phase is silica gel, with an eluent system like ethyl acetate/hexane.[2][3] |
| Aqueous Wash | During the workup, washing the organic layer with a mild base (e.g., dilute NaHCO3 solution) can help remove acidic impurities like benzenesulfonic acid and excess HCl. A subsequent wash with brine can help remove residual water. | This should be a standard part of the reaction workup before any further purification steps. |
Frequently Asked Questions (FAQs)
Q1: What is a standard, reliable protocol for the synthesis of this compound?
A1: A reliable method involves the reaction of 4-aminoacetophenone with benzenesulfonyl chloride in the presence of a base.[2][4]
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of 4-aminoacetophenone (1.0 eq.) in anhydrous pyridine (acting as both solvent and base) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add benzenesulfonyl chloride (1.05 eq.) dropwise at 0°C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-5 hours.[3] Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, pour the mixture into a beaker of ice water with stirring. The product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.[2]
Q2: How do I confirm the identity and purity of my synthesized this compound?
A2: A combination of spectroscopic and physical characterization methods should be used.
| Technique | Expected Observations for this compound |
| ¹H NMR | Expect signals for the aromatic protons on both benzene rings, a singlet for the acetyl methyl group (around 2.5 ppm), and a singlet for the sulfonamide N-H proton (can be broad and downfield, >10 ppm).[4] |
| ¹³C NMR | Expect signals for the carbonyl carbon of the acetyl group (around 197 ppm), and distinct signals for all aromatic carbons.[4] |
| FT-IR | Look for characteristic peaks for the N-H stretch (around 3200-3300 cm⁻¹), the C=O stretch of the ketone (around 1670-1680 cm⁻¹), and the S=O stretches of the sulfonamide (asymmetric and symmetric, around 1340-1370 cm⁻¹ and 1150-1180 cm⁻¹, respectively).[4] |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₃NO₃S, MW = 275.32 g/mol ). |
| Melting Point | A sharp melting point close to the literature value indicates high purity. For example, the related N-(4-acetylphenyl)-4-methylbenzenesulfonamide has a reported melting point of 196–198 °C.[4] |
Q3: Can I use a different base instead of pyridine?
A3: Yes, other bases can be used. A common alternative is a non-nucleophilic tertiary amine like triethylamine (Et₃N) in an inert solvent like dichloromethane (CH₂Cl₂).[4] This can be advantageous as it is often easier to remove during the workup than pyridine. You can also use inorganic bases like potassium carbonate in a suitable solvent system.[8] The choice of base can influence reaction time and yield, so some optimization may be necessary.
Q4: What is the underlying mechanism of this reaction?
A4: The synthesis of this compound is a nucleophilic acyl substitution reaction at the sulfur atom of the sulfonyl chloride.
Reaction Mechanism Diagram:
Caption: Mechanism of this compound formation.
The lone pair of electrons on the nitrogen atom of 4-aminoacetophenone acts as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride. This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion to form the protonated sulfonamide. A base present in the reaction mixture then deprotonates the nitrogen to yield the final neutral sulfonamide product.
References
-
Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. DergiPark. Available at: [Link]
-
Acta Crystallographica Section E: Structure Reports Online. (2008). N-(4-Hydroxyphenyl)benzenesulfonamide. National Institutes of Health (NIH). Available at: [Link]
-
Ashfaq, M., et al. (2009). N-Acetyl-4-(benzene-sulfonamido)benzene-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1180. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Scientific Reports, 11(1), 2125. Available at: [Link]
-
Ngassa, F. N., et al. (2018). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Journal of Crystallography, 2018, 1-7. Available at: [Link]
-
Mphahlele, M. J., et al. (2019). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 24(20), 3749. Available at: [Link]
-
Kobkeatthawin, T., et al. (2013). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1750–o1751. Available at: [Link]
-
Wang, C., et al. (2021). Visible-Light-Promoted N-Centered Radical Generation for Remote Heteroaryl Migration. The Royal Society of Chemistry. Available at: [Link]
-
Clarke, H. T., & Hartman, W. W. (1922). Benzenesulfonyl chloride. Organic Syntheses, 2, 28. Available at: [Link]
-
Noyce, D. S., & Pozzini, J. A. (1974). Acid-catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho-alkyl substituents. The Journal of Organic Chemistry, 39(19), 2828-2831. Available at: [Link]
-
Schreiber, R. S., & Shriner, R. L. (1934). The Hydrolysis of Substituted Benzenesulfonanilides. III. Acid Hydrolysis. Journal of the American Chemical Society, 56(5), 114-116. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. par.nsf.gov [par.nsf.gov]
Technical Support Center: Optimizing Reaction Conditions for N-(4-acetylphenyl)benzenesulfonamide Derivatives
Welcome to the technical support center for the synthesis and optimization of N-(4-acetylphenyl)benzenesulfonamide and its derivatives. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and ensuring reproducible, high-yield results.
Core Reaction Principles: The Schotten-Baumann Reaction
The synthesis of this compound is a classic example of the Schotten-Baumann reaction, where an amine (4-aminoacetophenone) reacts with an acyl chloride (benzenesulfonyl chloride) in the presence of a base.[1] Understanding the mechanism is crucial for optimization.
The primary role of the base is to neutralize the hydrochloric acid (HCl) byproduct.[2][3] If not neutralized, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]
General Reaction Mechanism
The reaction proceeds via nucleophilic acyl substitution. The lone pair of the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and deprotonation by the base to yield the final sulfonamide product.[5]
Caption: General mechanism for sulfonamide formation.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the initial setup of the experiment.
Q1: What is the recommended solvent and why? A1: Dichloromethane (DCM) or pyridine are excellent choices. DCM is a versatile aprotic solvent that dissolves the reactants well.[6] Pyridine can serve as both the solvent and the base, simplifying the reaction setup.[7][8] Using pyridine is particularly effective as it acts as an excellent scavenger for the generated HCl.[2]
Q2: Which base should I use? What is the optimal amount? A2: An organic, non-nucleophilic base is preferred to avoid side reactions like the hydrolysis of the sulfonyl chloride. Pyridine and triethylamine (TEA) are the most common choices.[4][9] At least one stoichiometric equivalent of the base is required to neutralize the HCl byproduct.[4] Often, a slight excess (e.g., 1.2 equivalents) or using pyridine as the solvent ensures the reaction goes to completion.[7]
Q3: What is the ideal reaction temperature? A3: The reaction is typically exothermic.[10] It is best to start the reaction at a low temperature (0 °C), especially during the addition of the sulfonyl chloride, to control the reaction rate and minimize side product formation.[4] After the initial addition, the reaction can be allowed to warm to room temperature and stirred for several hours to ensure completion.[6][9]
Q4: How can I monitor the reaction's progress? A4: Thin-Layer Chromatography (TLC) is the most effective method.[6] Spot the reaction mixture against the starting materials (4-aminoacetophenone and benzenesulfonyl chloride). The reaction is complete when the spot corresponding to the starting amine has disappeared. A common eluent system for TLC is a mixture of hexane and ethyl acetate.[11]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the experiment.
Caption: A workflow for troubleshooting common synthesis issues.
Problem: I'm seeing very low or no product yield.
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Potential Cause 1: Incomplete Reaction. The starting amine may still be present.
-
Solution: Monitor the reaction with TLC until the limiting reagent (typically the amine) is fully consumed. If the reaction has stalled, consider extending the reaction time or allowing it to stir overnight at room temperature.[4]
-
-
Potential Cause 2: Hydrolysis of Benzenesulfonyl Chloride. Benzenesulfonyl chloride is highly sensitive to moisture.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel.[4]
-
-
Potential Cause 3: Insufficient Base. The HCl byproduct protonates the amine, effectively removing it from the reaction.
Problem: My TLC plate shows multiple spots, indicating the formation of side products.
-
Potential Cause 1: Di-sulfonylation. The product, this compound, still has a proton on the nitrogen that can react with a second molecule of benzenesulfonyl chloride, especially under harsh conditions.
-
Solution: This is minimized by controlling the stoichiometry. Use a slight excess of the amine (e.g., 1.05 equivalents) relative to the sulfonyl chloride. Add the sulfonyl chloride slowly and dropwise to the cooled amine solution (0 °C) to avoid localized high concentrations of the acylating agent.[4]
-
-
Potential Cause 2: Hydrolyzed Sulfonyl Chloride. If moisture is present, benzenesulfonyl chloride can hydrolyze to benzenesulfonic acid.
-
Solution: This acidic byproduct can complicate purification. During the workup, a wash with a mild base like saturated sodium bicarbonate solution will extract the sulfonic acid into the aqueous layer.[11]
-
Problem: My product is difficult to purify or won't crystallize.
-
Potential Cause 1: Residual Pyridine or Triethylamine. These high-boiling point bases can be difficult to remove completely by evaporation.
-
Solution: During the aqueous workup, wash the organic layer with a dilute acidic solution (e.g., 1M HCl). This will protonate the amine bases, forming salts that are soluble in the aqueous layer and can be easily removed.[11]
-
-
Potential Cause 2: Inappropriate Recrystallization Solvent. The product may be too soluble or insoluble in the chosen solvent.
-
Solution: Recrystallization is the preferred method of purification.[7] A good solvent system is one where the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol, or a mixed solvent system like ethanol/water or ethyl acetate/hexane, often works well for N-aryl sulfonamides.[12] Experiment with different solvents to find the optimal one.
-
Standardized Protocols
Protocol 1: General Synthesis of this compound
-
Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 4-aminoacetophenone (1.0 eq.) in anhydrous dichloromethane (DCM) or pyridine (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: If using DCM, add triethylamine (1.2 eq.) to the stirred solution.
-
Sulfonyl Chloride Addition: Add benzenesulfonyl chloride (1.0 eq.) dropwise to the cooled mixture over 10-15 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 5-12 hours.[6] Monitor progress by TLC.
-
Workup:
-
Quench the reaction by pouring it into a separatory funnel containing water or crushed ice.[7][13]
-
If DCM was the solvent, add more DCM to dilute the mixture.
-
Wash the organic layer sequentially with 1M HCl (to remove the base), water, and then saturated sodium bicarbonate solution (to remove any sulfonic acid).[11]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol).[7]
Protocol 2: TLC Monitoring
-
Plate: Use silica gel 60 F254 plates.
-
Eluent: A mixture of n-hexane/ethyl acetate (e.g., 3:1 or 1:1 v/v) is a good starting point.[6]
-
Spotting: Dissolve small aliquots of your starting materials and reaction mixture in a suitable solvent (like ethyl acetate). Spot them on the TLC plate.
-
Development: Place the plate in a chamber with the eluent and allow the solvent front to rise.
-
Visualization: Visualize the spots under a UV lamp (254 nm). The product should have an Rf value between that of the polar amine and the less polar sulfonyl chloride.
Data-Driven Optimization
Optimizing yield and purity often involves screening different parameters. The tables below summarize expected outcomes based on common experimental choices.
Table 1: Effect of Different Solvents on Reaction Yield
| Entry | Solvent | Base | Temperature | Typical Yield | Reference |
|---|---|---|---|---|---|
| 1 | Dichloromethane (DCM) | Pyridine (cat.) | Room Temp | ~88% | [6] |
| 2 | Pyridine (as solvent) | Pyridine | Reflux | ~85% | [7] |
| 3 | Acetonitrile | Triethylamine | Room Temp | ~90% | [11] |
| 4 | Tetrahydrofuran (THF) | Triethylamine | Room Temp | ~92% |[9] |
Table 2: Comparison of Common Bases
| Entry | Base (equiv.) | Solvent | Key Advantage | Potential Issue | Reference |
|---|---|---|---|---|---|
| 1 | Pyridine (solvent) | Pyridine | Excellent HCl scavenger; simple setup. | Can be difficult to remove. | [2][7] |
| 2 | Triethylamine (1.2) | DCM | Effective and easily removed with acid wash. | Less effective catalyst than pyridine. | [9] |
| 3 | DIPEA (2.0) | DCM | Sterically hindered, reduces side reactions. | Can be slower; more expensive. | [11] |
| 4 | Aq. NaOH (Schotten-Baumann) | Biphasic (DCM/Water) | Inexpensive and effective. | Risk of hydrolyzing sulfonyl chloride. |[2][3] |
References
Sources
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
"N-(4-acetylphenyl)benzenesulfonamide stability and storage conditions"
Welcome to the dedicated technical support guide for N-(4-acetylphenyl)benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experiments. Here, we address common challenges and provide expert guidance in a practical, question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section covers the most common inquiries regarding the handling and storage of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound as a solid should be stored at -20°C.[1] It is crucial to keep the container tightly sealed to protect it from moisture.[2] Some suppliers note that the compound is stable for at least four years under these conditions.[1][3] For shorter durations, storage at room temperature is acceptable, as it is often shipped at ambient temperatures.[3]
Q2: How sensitive is this compound to light and air?
A2: While specific photostability data for this exact compound is not extensively detailed in readily available literature, general best practices for sulfonamide-containing compounds recommend protection from light to prevent potential photodegradation. Therefore, storing the compound in a light-resistant container is advisable. The compound is generally considered stable in air, but to prevent moisture absorption, which can lead to hydrolysis, it should be kept in a tightly sealed container.[2]
Q3: Can I store this compound in a solution? If so, what are the recommended solvents and storage conditions?
A3: Yes, solutions can be prepared for experimental use. This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) at concentrations of approximately 30 mg/mL.[1][3] It is sparingly soluble in aqueous buffers.[1] For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer.[1] Aqueous solutions should not be stored for more than one day.[1] For longer-term storage of organic stock solutions, it is best to prepare aliquots and store them at -20°C or below to minimize degradation. It is also recommended to purge the solvent with an inert gas before preparing the stock solution.[1]
Q4: What are the known incompatibilities of this compound?
A4: this compound should be kept away from strong oxidizing agents and strong bases.[4] Contact with these substances could lead to chemical degradation.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments.
Problem 1: I am observing unexpected peaks in my analytical analysis (e.g., HPLC, LC-MS) after storing the compound.
-
Possible Cause 1: Degradation due to improper storage.
-
Solution: Confirm that your storage conditions align with the recommended guidelines in the table below. Ensure the container is tightly sealed and protected from moisture and light. If stored at room temperature for an extended period, degradation may have occurred.
-
-
Possible Cause 2: Hydrolysis.
-
Solution: Sulfonamides can be susceptible to hydrolysis.[5] Ensure the compound has been handled in a dry environment and that anhydrous solvents were used for preparing solutions.
-
-
Possible Cause 3: Contamination.
-
Solution: Use high-purity, fresh solvents for your analysis. Ensure all glassware and containers are meticulously cleaned and dried before use.
-
Problem 2: The compound has changed in color or physical appearance.
-
Possible Cause: Decomposition.
-
Solution: Any noticeable change in the physical appearance of the compound, such as discoloration, may indicate degradation. It is recommended to discard the compound and use a fresh batch to ensure the integrity of your experimental results. Review your storage and handling procedures to prevent future occurrences.
-
Problem 3: I'm experiencing poor solubility of the compound.
-
Possible Cause 1: Incorrect solvent choice.
-
Possible Cause 2: Compound degradation.
-
Solution: Degradation products can have different solubility characteristics. If you suspect the compound has degraded, it is best to use a fresh, uncompromised sample.
-
Section 3: Data & Protocols
Recommended Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (Long-term solid)[1] | Minimizes the rate of potential chemical degradation. |
| Room Temperature (Short-term solid)[3] | Acceptable for brief periods, such as during shipping.[3] | |
| Light | Protect from light | Prevents potential photodegradation, a common issue with aromatic compounds. |
| Moisture | Store in a tightly sealed container[2] | Prevents moisture absorption and potential hydrolysis of the sulfonamide group.[4][5] |
| Incompatibilities | Avoid strong oxidizing agents and strong bases[4] | Prevents chemical reactions that could degrade the compound. |
Protocol: Preparation of a Stock Solution in DMSO
This protocol details the steps for preparing a stock solution of this compound.
-
Acclimatization: Before opening, allow the container of this compound to warm to room temperature. This crucial step prevents the condensation of atmospheric moisture onto the cold solid.
-
Weighing: In a well-ventilated area or a chemical fume hood, accurately weigh the desired amount of the compound using a calibrated analytical balance.
-
Dissolution: Transfer the weighed solid into a clean, dry volumetric flask of an appropriate size. Add a portion of anhydrous DMSO to the flask.
-
Mixing: Gently swirl the flask to dissolve the compound. If necessary, sonication for a few minutes can aid in dissolution.
-
Final Volume: Once the solid is fully dissolved, carefully add anhydrous DMSO to the calibration mark of the volumetric flask to achieve the final desired concentration.
-
Storage: For immediate use, the solution can be kept at room temperature. For longer-term storage, it is highly recommended to dispense the solution into single-use aliquots and store them at -20°C or colder to maintain stability and avoid repeated freeze-thaw cycles.
Section 4: Visual Guides
Troubleshooting Workflow for Stability Issues
Caption: A flowchart for troubleshooting stability-related issues.
References
- Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC - NIH. (2024-04-04).
- 4-Acetamidobenzenesulfonamide (CAS 121-61-9). Cayman Chemical.
- 4-Acetamidobenzenesulfonamide - PRODUCT INFORMATION. Cayman Chemical.
- 4-Acetamidobenzenesulfonamide - Safety Data Sheet. (2025-10-29).
- SAFETY DATA SHEET. (2025-12-18).
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of N-(4-acetylphenyl)benzenesulfonamide
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development encountering challenges with the crystallization of N-(4-acetylphenyl)benzenesulfonamide. As an aromatic sulfonamide, this compound's purification is critical, yet its molecular structure—featuring both hydrogen-bonding sulfonamide groups and nonpolar aromatic rings—presents unique obstacles.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to address these specific issues, moving beyond simple procedural steps to explain the underlying chemical principles.
Troubleshooting Guide: Common Crystallization Issues
This section addresses the most frequent problems encountered during the crystallization of this compound. Each entry details the issue, its probable cause, and a series of corrective actions.
Q1: My compound is "oiling out" as a liquid instead of forming solid crystals. What is happening and how do I fix it?
A1: "Oiling out" is a common phenomenon in recrystallization that occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[3] This typically happens for one of two reasons: the boiling point of the solvent is higher than the melting point of the solute, or the solution becomes supersaturated with a low-melting eutectic mixture of your compound and impurities.[4] An oily product is almost always impure.[3]
Probable Causes & Solutions:
-
Solution is too concentrated/Cooling is too rapid: The solution is becoming supersaturated at a temperature where the compound's liquid state is more stable than its solid state.
-
Inappropriate Solvent Choice: The chosen solvent may be too nonpolar or have a boiling point that exceeds the melting point of your compound.
-
High Impurity Load: Impurities can depress the melting point of the compound, leading to the formation of a low-melting oil.
-
Purification Strategy: If the crude product is highly impure, consider a preliminary purification step like column chromatography before attempting recrystallization.[3]
-
Q2: I'm getting a very low yield of crystals after recrystallization. What are the likely causes and how can I improve my recovery?
A2: Low recovery is a frequent challenge. While 100% recovery is theoretically impossible as some compound will always remain in the mother liquor, yields can often be significantly improved.[4]
Probable Causes & Solutions:
-
Excess Solvent: This is the most common cause. Using too much solvent will keep a larger amount of your product dissolved even after cooling.
-
Incomplete Cooling: The solubility of this compound, like most solids, is temperature-dependent. Failure to cool the solution sufficiently will result in significant product loss.
-
Solution: After the flask cools to room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize precipitation.[4]
-
-
Premature Crystallization: If crystals form in the funnel during a hot filtration step (to remove insoluble impurities), you are losing product.
-
Solution: Ensure all filtration glassware (funnel, receiving flask) is pre-heated in an oven or by rinsing with hot solvent. Perform the filtration as quickly as possible to prevent cooling.[3]
-
-
Second Crop: Don't discard the mother liquor immediately.
-
Solution: Concentrate the mother liquor by evaporating a portion of the solvent and cooling again. This will yield a "second crop" of crystals, which should be kept separate as it may be less pure than the first.[4]
-
Q3: My product is an amorphous powder, not the well-defined crystals I need. How can I promote proper crystal growth?
A3: Amorphous solids form when molecules solidify too rapidly, preventing them from aligning into an ordered, low-energy crystal lattice.[4] This is often described as the compound "crashing out" from a highly supersaturated solution.
Probable Causes & Solutions:
-
Cooling Rate is Too Fast: This is the most critical factor. Rapid cooling is the primary cause of amorphous precipitation.
-
Solution: Slow down the cooling process dramatically. After heating, cover the flask with a watch glass and insulate it by wrapping it in paper towels or placing it on a wood block.[5][7] Allow it to cool to room temperature undisturbed over a longer period before moving it to an ice bath. Slow cooling is essential for growing larger, more ordered crystals.[4]
-
-
High Degree of Supersaturation: Dissolving the solid in a bare minimum of boiling solvent can sometimes lead to an excessively supersaturated solution upon cooling.
-
Solution: Re-heat the solution and add a small amount of extra solvent (5-10%). While this may slightly decrease the final yield, it will lower the supersaturation level and promote slower, more controlled crystal growth.[5]
-
-
Solvent System: A single solvent may not be optimal.
-
Solution: Use a solvent/anti-solvent system. Dissolve the compound in a "good" solvent where it is highly soluble (e.g., acetone or ethanol). Then, slowly add a miscible "anti-solvent" in which it is poorly soluble (e.g., water or hexane) until the solution becomes persistently turbid. This controlled reduction in solubility promotes gradual crystal growth.[4]
-
Q4: No crystals are forming at all, even after the solution is cold. What should I do?
A4: The absence of crystal formation is typically due to one of two reasons: the solution is not sufficiently saturated, or it is in a metastable supersaturated state and requires nucleation to begin.[3]
Probable Causes & Solutions:
-
Too Much Solvent Was Used: If the solution is not saturated at the lower temperature, no crystals will form.
-
Solution: Gently boil the solution to evaporate a portion of the solvent, thereby increasing the concentration. Let it cool again. Repeat until crystals form upon cooling.[5]
-
-
Lack of Nucleation Sites: Crystallization needs an initiation point. A perfectly smooth flask and a very pure solution can sometimes resist spontaneous crystallization.
-
Solution 1 (Scratching): Scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic imperfections on the glass provide nucleation sites for crystal growth to begin.[3][4]
-
Solution 2 (Seeding): If you have a pure crystal from a previous batch, add a single tiny "seed crystal" to the cold solution. This provides a perfect template for further crystal growth.[4]
-
Crystallization Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing common crystallization issues.
Caption: A logical workflow for diagnosing and solving common crystallization problems.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for crystallizing this compound?
A1: There is no single "best" solvent, as the ideal choice depends on the purity of your crude material.[3] However, a good starting point is a solvent where the compound is sparingly soluble at room temperature but highly soluble when hot. Common effective solvents for sulfonamides include ethanol, isopropanol, and acetone.[6] For this compound, a mixed solvent system like ethanol-water or acetone-hexane often provides excellent results, as the polarity can be finely tuned to achieve optimal solubility characteristics.[3][4] Always perform small-scale solubility tests first.
Q2: How critical is the cooling rate for this compound?
A2: The cooling rate is perhaps the most critical parameter for obtaining high-quality crystals of this compound.[4] A slow, controlled cooling process is essential. Fast cooling leads to high supersaturation, which causes the compound to precipitate rapidly as an amorphous powder or very small, impure crystals.[4][5] Slower cooling allows molecules to orient themselves correctly into a stable crystal lattice, resulting in larger, purer crystals.
Q3: What is polymorphism and why is it a concern for sulfonamides?
A3: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[4] Sulfonamides are well-documented to exhibit polymorphism due to the flexible nature of the hydrogen bonding involving the sulfonamide group.[1] These different crystal forms (polymorphs) can have different physical properties, including melting point, solubility, and stability, which is a major concern in drug development. To control this, it is crucial to standardize your crystallization conditions meticulously: use the same solvent, cooling profile, and agitation for every batch. Seeding with a crystal of the desired polymorph can also be used to ensure consistency.[4]
Q4: How can I induce crystallization if it doesn't start spontaneously?
A4: If a cooled, supersaturated solution fails to produce crystals, nucleation needs to be induced. The two most effective methods are:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the liquid level. This creates microscopic rough edges that serve as nucleation points.[3]
-
Seeding: Introduce a single, tiny crystal of the pure compound into the solution. This acts as a template, directing the ordered growth of new crystals. This is the most reliable method for inducing crystallization and controlling polymorphism.[4]
Experimental Protocols
Protocol 1: Standard Recrystallization by Cooling
This protocol is the standard method for purifying a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small portion of your chosen solvent (e.g., ethanol). Heat the mixture to boiling with gentle swirling. Continue to add the solvent in small portions until the compound just dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and flask to remove them.[3]
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. To slow the process further, insulate the flask.[7]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to obtain the final purified product.
Protocol 2: Solvent/Anti-Solvent Crystallization
This method is useful when a suitable single solvent cannot be found or to promote slower crystal growth.
-
Dissolution: At room temperature, dissolve the crude sulfonamide in the minimum amount of a "good" solvent in which it is highly soluble (e.g., acetone, THF, or ethanol).
-
Addition of Anti-Solvent: With constant swirling, slowly add a miscible "anti-solvent" (a solvent in which the compound is insoluble, e.g., water or hexane) dropwise.[4]
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been reached.
-
Crystal Growth: Once turbidity appears, stop adding the anti-solvent and set the flask aside undisturbed. Crystals should form and grow over time. If needed, you can add a seed crystal or scratch the flask.
-
Isolation and Drying: Once crystal growth is complete, isolate, wash, and dry the crystals as described in Protocol 1 (Steps 5-8).
Data Summary: Recommended Solvent Systems
| Solvent System | Type | Polarity | Boiling Point (°C) | Notes |
| Ethanol | Protic | Polar | 78 | A good general-purpose solvent for many sulfonamides.[6] |
| Isopropanol | Protic | Polar | 82 | Similar to ethanol, often a good alternative.[6] |
| Acetone | Aprotic | Polar | 56 | Good dissolving power; its low boiling point can help prevent oiling out. |
| Ethanol/Water | Mixed | Tunable | 78-100 | Excellent system. Dissolve in hot ethanol, then add hot water dropwise until turbidity appears. Re-heat to clarify and cool slowly. |
| Acetone/Hexane | Mixed | Tunable | 56-69 | A good non-aqueous option. Dissolve in acetone, then add hexane as the anti-solvent. |
Visualization of the Standard Crystallization Process
Caption: Key stages of a standard cooling crystallization protocol.
References
- Benchchem. Technical Support Center: Crystallinity of Sulfonamide Compounds.
- Benchchem. Technical Support Center: Recrystallization of Sulfonamide Products.
-
PubChem. Benzenesulfonamide, N-(4-acetylphenyl)-4-amino-. National Center for Biotechnology Information. Available from: [Link]
-
CORA. The crystal landscape and cocrystallization of primary aromatic sulfonamides. Available from: [Link]
- Benchchem. common issues in sulfonamide synthesis and solutions.
-
PubChem. 4-acetyl-N-(4-ethylphenyl)benzenesulfonamide. National Center for Biotechnology Information. Available from: [Link]
-
MDPI. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Available from: [Link]
-
ResearchGate. Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. Available from: [Link]
-
YouTube. Crystalluria by sulfonamides and effect of pKa. Available from: [Link]
-
Solubility of Things. Benzenesulfonamide - Solubility of Things. Available from: [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]
-
National Center for Biotechnology Information. Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. Available from: [Link]
-
ResearchGate. (PDF) N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Available from: [Link]
-
National Center for Biotechnology Information. N4-Acetylsulfanilamide. PubChem. Available from: [Link]
-
YouTube. Crystallization of Sulfanilamide. Available from: [Link]
-
ACS Publications. Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design. Available from: [Link]
Sources
- 1. Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
"how to increase the solubility of N-(4-acetylphenyl)benzenesulfonamide"
Technical Support Center: N-(4-acetylphenyl)benzenesulfonamide
Introduction
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and formulation scientists who are encountering challenges with the aqueous solubility of this compound. As a molecule with significant hydrophobic character and strong crystal lattice energy, this compound often presents solubility hurdles that can impede in-vitro screening, DMPK studies, and further development.
This guide provides a series of structured, question-and-answer troubleshooting protocols, from fundamental principles to advanced formulation strategies. Our goal is to equip you not only with step-by-step instructions but also with the underlying scientific rationale to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What are the fundamental properties of this compound, and why is it poorly soluble?
Answer:
Understanding the physicochemical properties of this compound is the first step in diagnosing and solving solubility issues. The molecule's structure, characterized by two aromatic rings, a sulfonamide linkage, and an acetyl group, dictates its behavior in solution.
The primary reasons for its poor aqueous solubility are:
-
High Lipophilicity: The two phenyl rings are hydrophobic, favoring a non-aqueous environment.
-
Strong Crystal Lattice Energy: The planar aromatic structures and intermolecular hydrogen bonding (primarily involving the sulfonamide N-H and O=S=O groups) create a stable crystalline solid. A significant amount of energy is required to break this lattice before the individual molecules can be solvated by water.
-
Weak Acidity: The proton on the sulfonamide nitrogen is weakly acidic. In neutral water (pH ~7), the molecule exists almost entirely in its unionized, less soluble form[1].
A summary of its key properties is presented below.
| Property | Value / Prediction | Source / Note |
| Molecular Formula | C₁₄H₁₃NO₃S | [2] |
| Molecular Weight | 275.32 g/mol | [2] |
| Appearance | Off-white to white solid | [2] |
| Melting Point | 127 to 130 °C | [2] |
| Predicted pKa | ~9-10 | Based on similar sulfonamides[3] |
| Predicted LogP | ~2.5 - 3.0 | A measure of lipophilicity |
This combination of high lipophilicity and a strong, high-melting-point crystal structure is characteristic of compounds classified under the Biopharmaceutical Classification System (BCS) as Class II or IV, where low solubility is the primary barrier to absorption and bioavailability[4].
FAQ 2: I need to prepare a stock solution for an in-vitro assay. What is the recommended starting approach?
Answer:
For initial in-vitro work, creating a concentrated stock solution in an organic solvent, which is then diluted into the aqueous assay buffer, is the most common and practical strategy.
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the industry-standard starting point. N-acetylated sulfonamides are typically soluble in polar aprotic solvents like DMSO and Dimethylformamide (DMF) at high concentrations (e.g., >30 mg/mL)[5].
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh out 2.75 mg of this compound (MW = 275.32 g/mol ).
-
Dissolution: Add the solid to a clean, dry vial. Add 1.0 mL of high-purity, anhydrous DMSO.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied. Ensure the solid is completely dissolved by visual inspection.
-
Storage: Store the stock solution at -20°C, protected from light and moisture. For many compounds, DMSO stocks are stable for several months under these conditions.
Causality & Critical Considerations:
-
Why DMSO? DMSO is a powerful, water-miscible solvent that can disrupt the crystal lattice of the compound effectively. Its miscibility with water allows for subsequent dilution into aqueous media.
-
Precipitation Risk: When diluting the DMSO stock into your aqueous assay buffer, the final DMSO concentration should be kept as low as possible (typically <1%, ideally <0.5%) to avoid solvent-induced artifacts in your biological system. Be aware that the compound may precipitate out of the aqueous buffer if its thermodynamic solubility limit is exceeded. This is known as "crashing out."
-
Troubleshooting Precipitation: If you observe precipitation upon dilution, you may need to lower the final compound concentration in the assay or explore the more advanced solubilization techniques discussed next.
FAQ 3: My compound is precipitating in the aqueous assay buffer. How can I use pH adjustment to increase its solubility?
Answer:
Yes, pH modification is a powerful tool for sulfonamides. The sulfonamide N-H proton is weakly acidic. By increasing the pH of the aqueous medium above the compound's pKa, you can deprotonate the sulfonamide group, forming an anionic salt. This ionized form is significantly more polar and, therefore, more water-soluble.
The equilibrium is as follows: R-SO₂-NH-R' (less soluble) + OH⁻ ⇌ R-SO₂-N⁻-R' (more soluble) + H₂O
The solubility of sulfonamides is demonstrably higher in buffered solutions at a pH near or above their pKa compared to simple aqueous solutions[1][6].
Protocol 2: Generating a pH-Solubility Profile
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 6.0, 7.4, 8.0, 9.0, 10.0, 11.0). Use a buffer system that is relevant to your experiment and has buffering capacity in the desired range (e.g., phosphate, borate).
-
Equilibration: Add an excess amount of solid this compound to a vial containing each buffer. Ensure enough solid is present that some remains undissolved at equilibrium.
-
Shaking: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.
-
Plotting: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.
Interpreting the Results: You should observe a significant increase in solubility as the pH approaches and surpasses the compound's pKa. This data will allow you to select the lowest possible pH that provides the required solubility for your experiment, which is crucial for maintaining biological relevance.
Expert Insight: While increasing pH is effective, be mindful of your compound's stability. Hydrolysis or other degradation pathways can be accelerated at very high pH values. Always assess the chemical stability of your compound in the selected buffer over the time course of your experiment.
FAQ 4: pH adjustment is not sufficient or not compatible with my assay. How can cosolvents improve solubility?
Answer:
Cosolvency is a widely used technique to enhance the solubility of poorly soluble drugs by adding a water-miscible organic solvent (a cosolvent) to the aqueous system[7][8]. The cosolvent works by reducing the overall polarity of the solvent system, making it a more favorable environment for the lipophilic drug molecule[9][10].
Common biocompatible cosolvents include:
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Ethanol
-
Glycerin
dot
Caption: Advanced Solubility Enhancement Workflow.
1. Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier matrix at the solid state.[11][12] By doing so, the drug is converted from its stable, low-energy crystalline form to a higher-energy amorphous state.[4][13] This amorphous form does not have a strong crystal lattice to overcome, leading to dramatically faster dissolution and higher apparent solubility.[14]
2. Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[15] They can encapsulate the hydrophobic this compound molecule ("guest") within their cavity ("host"), forming a water-soluble inclusion complex.[16][17] This complex effectively shields the hydrophobic drug from the aqueous environment, increasing its solubility.[18]
FAQ 6: How do I prepare and test a solid dispersion formulation?
Answer:
The solvent evaporation method is a common and accessible lab-scale technique for preparing solid dispersions.
Protocol 4: Preparation of a Solid Dispersion by Solvent Evaporation
-
Component Selection:
-
Drug: this compound.
-
Carrier: Select a hydrophilic polymer. Polyvinylpyrrolidone (PVP K30) or Polyethylene Glycol (PEG 6000) are excellent starting points.[11]
-
Solvent: Choose a volatile solvent that dissolves both the drug and the carrier (e.g., methanol, ethanol, or a mixture like dichloromethane/methanol).
-
-
Dissolution:
-
Prepare solutions of the drug and carrier in the chosen solvent. For example, dissolve 100 mg of the drug and 400 mg of PVP K30 (a 1:4 drug-to-carrier ratio) in 20 mL of methanol.
-
Stir until a clear solution is obtained.
-
-
Solvent Evaporation:
-
Remove the solvent using a rotary evaporator under reduced pressure. This should be done at a moderate temperature (e.g., 40-50°C) to avoid thermal degradation.
-
Continue evaporation until a dry, glassy film or solid mass is formed on the inside of the flask.
-
-
Post-Processing:
-
Scrape the solid dispersion from the flask.
-
To obtain a fine powder, gently grind the material using a mortar and pestle.
-
Dry the powder further in a vacuum oven overnight at room temperature to remove any residual solvent.
-
-
Characterization & Testing:
-
Dissolution Test: Compare the dissolution rate of the solid dispersion to that of the pure, crystalline drug. Add an equivalent amount of drug from each source to a stirred aqueous buffer and measure the concentration of dissolved drug over time. The solid dispersion should show a much faster and higher concentration profile.
-
(Optional) Solid-State Analysis: Use techniques like Differential Scanning Calorimetry (DSC) to confirm the absence of a melting peak for the drug, indicating it is in an amorphous state. X-ray Powder Diffraction (XRPD) can also be used to confirm the loss of crystallinity.
-
FAQ 7: How do I prepare and test a cyclodextrin inclusion complex?
Answer:
The kneading method is a simple and effective way to prepare drug-cyclodextrin complexes in the lab.
Protocol 5: Preparation of an Inclusion Complex by Kneading
-
Component Selection:
-
Drug: this compound.
-
Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity. β-cyclodextrin can also be used.[19] A 1:1 molar ratio is a good starting point.
-
-
Kneading Process:
-
Place the cyclodextrin (e.g., 1.3 g of HP-β-CD) in a glass mortar.
-
Add a small amount of a water/ethanol (50:50 v/v) solution to the cyclodextrin and triturate to form a homogeneous paste.
-
Add the drug (e.g., 275 mg) to the paste gradually while continuing to knead vigorously for 45-60 minutes. Add more of the solvent blend as needed to maintain a pasty consistency.
-
-
Drying:
-
Spread the resulting paste in a thin layer on a petri dish.
-
Dry the material in an oven at 40-50°C until it reaches a constant weight. Alternatively, use a vacuum oven at room temperature.
-
-
Post-Processing:
-
Grind the dried complex into a fine powder using a mortar and pestle.
-
Store in a tightly sealed container protected from moisture.
-
-
Solubility Testing:
-
Perform a phase solubility study. Prepare aqueous solutions with increasing concentrations of the cyclodextrin.
-
Add an excess of the drug to each solution and equilibrate as described in Protocol 2 .
-
Plot the total concentration of the dissolved drug against the cyclodextrin concentration. A linear relationship (Aₗ-type diagram) indicates the formation of a soluble 1:1 complex.[17]
-
References
- Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. (n.d.). Vertex AI Search.
- Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH. (n.d.). Vertex AI Search.
-
pH-induced solubility transition of sulfonamide-based polymers - PubMed. (n.d.). Vertex AI Search. [Link]
- SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW - Journal of Drug Delivery and Therapeutics. (n.d.). Vertex AI Search.
- Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins. (2025, August 7). Vertex AI Search.
-
Cosolvency | PPTX - Slideshare. (n.d.). Vertex AI Search. [Link]
- Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review - International Journal of Pharmaceutical Sciences. (n.d.). Vertex AI Search.
- Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs - Journal of Applied Pharmaceutical Science. (2012, October 30). Vertex AI Search.
- Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.). Vertex AI Search.
- Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research. (n.d.). Vertex AI Search.
- Co-solvency: Significance and symbolism. (2025, July 31). Vertex AI Search.
-
Cosolvent - Wikipedia. (n.d.). Vertex AI Search. [Link]
- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Vertex AI Search.
- Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach - SciSpace. (n.d.). Vertex AI Search.
- Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins - Impactfactor. (n.d.). Vertex AI Search.
-
Full article: Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies - Taylor & Francis. (n.d.). Vertex AI Search. [Link]
-
Benzenesulfonamide, N-(4-acetylphenyl)-4-amino- | C14H14N2O3S | CID - PubChem. (n.d.). Vertex AI Search. [Link]
-
CAS 76883-69-7 | this compound | MFCD00432304. (n.d.). Vertex AI Search. [Link]
- Pharmacology pH Dependency in Uptake of Sulfonamides by Bacteria1. (n.d.). Vertex AI Search.
- SOLUBILITY OF SULPHONAMIDES - The BMJ. (2026, January 7). Vertex AI Search.
-
Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. (n.d.). Vertex AI Search. [Link]
- Techniques for solubility enhancement of Hydrophobic drugs: A Review - Journal of Advanced Pharmacy Education and Research. (n.d.). Vertex AI Search.
-
4-acetyl-N-(4-ethylphenyl)benzenesulfonamide | C16H17NO3S | CID 26970325 - PubChem. (n.d.). Vertex AI Search. [Link]
-
Methods of solubility enhancements | PPTX - Slideshare. (n.d.). Vertex AI Search. [Link]
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed Central. (n.d.). Vertex AI Search.
-
Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities - MDPI. (n.d.). Vertex AI Search. [Link]
-
Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed. (n.d.). Vertex AI Search. [Link]
- 4-Acetamidobenzenesulfonamide - PRODUCT INFORM
-
Solubility Enhancement Techniques | Pharmaguideline. (n.d.). Vertex AI Search. [Link]
- Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - PMC - NIH. (2021, January 22). Vertex AI Search.
-
pH dependency in uptake of sulfonamides by bacteria - PubMed. (n.d.). Vertex AI Search. [Link]
- Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T Kloramin-T'den N-asetil-4-metil-benzensülfonamid'in sentezi - DergiPark. (2020, December 6). Vertex AI Search.
-
(PDF) N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide - ResearchGate. (n.d.). Vertex AI Search. [Link]
-
Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure - ResearchGate. (2018, March 3). Vertex AI Search. [Link]
-
N4-Acetylsulfanilamide | C8H10N2O3S | CID 8482 - PubChem - NIH. (n.d.). Vertex AI Search. [Link]
Sources
- 1. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. bmj.com [bmj.com]
- 7. wisdomlib.org [wisdomlib.org]
- 8. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. scispace.com [scispace.com]
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- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. ijpsjournal.com [ijpsjournal.com]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. gala.gre.ac.uk [gala.gre.ac.uk]
- 19. impactfactor.org [impactfactor.org]
Technical Support Center: N-(4-acetylphenyl)benzenesulfonamide Degradation Studies
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for N-(4-acetylphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of studying the degradation pathways of this molecule. The content is structured in a question-and-answer format to directly address common challenges and provide field-proven insights into experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary, theoretically-expected degradation pathways for this compound?
Based on its chemical structure, which features a sulfonamide linkage and two aromatic rings, this compound is susceptible to degradation via several mechanisms. The most anticipated pathways are:
-
Hydrolysis: Cleavage of the sulfonamide bond (S-N bond) is a common degradation route for sulfonamides, especially under forced acidic or basic conditions.[1][2] This would yield 4-acetyl aniline and benzenesulfonic acid.
-
Oxidation: The aromatic rings and the nitrogen atom in the sulfonamide linkage are potential sites for oxidation. This can lead to hydroxylated derivatives on either phenyl ring.
-
Photodegradation: Exposure to light, particularly UV, can induce degradation. For sulfonamides, this often involves two major pathways: cleavage of the sulfonamide bond and extrusion of sulfur dioxide (SO2).[3][4]
-
Metabolic Transformation: In biological systems, sulfonamides undergo Phase I (e.g., oxidation) and Phase II (e.g., acetylation, glucuronidation) metabolism.[5] While the 4-amino position is blocked by the acetyl group in the parent compound, other positions on the rings could be modified.
Q2: My compound appears completely stable in my initial degradation experiments. Is this expected?
Sulfonamides can be relatively stable, particularly under mild conditions.[1] Several factors could contribute to the observed stability:
-
Insufficient Stress: The conditions (temperature, pH, oxidant concentration, light intensity) may not be harsh enough to induce degradation within your experimental timeframe. Forced degradation studies often require conditions more severe than accelerated stability testing.[6][7]
-
Reaction Kinetics: Degradation may be occurring, but at a rate too slow to be detected. Consider extending the duration of the study and including more time points.
-
Analytical Method Sensitivity: Your current analytical method (e.g., HPLC-UV) may not be sensitive enough to detect low levels of degradants. Ensure your method is validated for stability-indicating properties and can resolve potential degradants from the parent peak.
Q3: What are the key differences between forced degradation, metabolic degradation, and long-term stability testing?
These are distinct studies with different objectives:
-
Forced Degradation (Stress Testing): Intentionally degrades the compound using harsh conditions (e.g., strong acids/bases, high heat, intense light, oxidation).[7] The goal is to identify likely degradation products, elucidate degradation pathways, and develop a stability-indicating analytical method. The target degradation is typically in the 5-20% range to ensure key pathways are seen without unrealistic secondary degradation.[6][8]
-
Metabolic Degradation (Biotransformation): Simulates what happens to the drug in a biological system. It uses enzymes, liver microsomes, or microbial cultures to identify metabolic products.[5][9][10] This is critical for understanding a drug's efficacy, toxicity, and pharmacokinetic profile.
-
Long-Term Stability Testing: Evaluates the drug's stability under specific storage conditions (e.g., 25°C/60% RH, 40°C/75% RH) over an extended period. The goal is to determine the shelf-life and appropriate storage conditions for the final drug product.
Predicted Degradation Pathways Visualization
The following diagram illustrates the primary predicted degradation pathways for this compound based on established sulfonamide chemistry.
Caption: Predicted degradation pathways for this compound.
Troubleshooting Guide: Forced Degradation Studies
This section addresses specific issues encountered during forced degradation experiments.
Q: I'm performing acid hydrolysis with HCl, but my chromatogram is noisy and shows multiple small, irreproducible peaks. What's happening?
A: This could be due to several factors:
-
Excessive Degradation: The acid concentration or temperature might be too high, leading to rapid, uncontrolled degradation and the formation of secondary and tertiary degradants. Try reducing the acid molarity (e.g., from 1N to 0.1N HCl) or lowering the reaction temperature.[7]
-
Matrix Effects: If your sample is not pure, the acidic conditions could be degrading excipients or impurities, leading to interfering peaks. Ensure you run a blank (matrix without the active compound) under the same stress conditions.
-
Incomplete Quenching: The degradation reaction may be continuing on-column. Ensure you are effectively neutralizing the sample with an equimolar amount of base (e.g., NaOH) immediately after the stress period and before injection.
Q: My oxidative degradation with hydrogen peroxide (H₂O₂) shows no change. How can I promote the reaction?
A: Oxidative degradation can sometimes be slow. Consider these adjustments:
-
Increase H₂O₂ Concentration: A common starting point is 3% H₂O₂, but for resistant molecules, you may need to increase it. However, be cautious as very high concentrations can lead to unrealistic degradation pathways.[8]
-
Increase Temperature: Gently heating the reaction (e.g., to 50-60°C) can significantly increase the rate of oxidation.[7]
-
Extend Reaction Time: If no degradation is observed after a few hours, extend the study to 24 hours or even several days, taking time points periodically.[7]
-
Check for Metal Contamination: Trace metals can sometimes catalyze H₂O₂ decomposition, reducing its effective concentration. Use high-purity water and clean glassware.
Q: After photostability testing, my mass spectrometry data shows a loss of 64 Da. What does this indicate?
A: A mass loss of 64 Da is the characteristic signature of sulfur dioxide (SO₂) extrusion. This is a well-documented photodegradation pathway for sulfonamide-containing compounds.[3][4] The resulting degradant is likely a biphenyl derivative formed by the direct linkage of the two aromatic rings. You should confirm this structure using tandem MS (MS/MS) to analyze the fragmentation pattern.
Experimental Protocol: Standard Forced Degradation Workflow
This protocol provides a robust starting point for investigating the degradation pathways of this compound.
1. Stock Solution Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[7]
2. Stress Conditions
For each condition, prepare a sample in triplicate. Also, prepare a "control" sample stored at 5°C in the dark and a "blank" sample containing only the stress medium.
| Stress Condition | Procedure | Typical Duration & Temp | Quenching Step |
| Acid Hydrolysis | Mix 1 mL of stock with 1 mL of 1N HCl. | 2-8 hours at 60°C | Neutralize with 1 mL of 1N NaOH. |
| Base Hydrolysis | Mix 1 mL of stock with 1 mL of 1N NaOH. | 2-8 hours at 60°C | Neutralize with 1 mL of 1N HCl. |
| Oxidative | Mix 1 mL of stock with 1 mL of 3% H₂O₂. | 24 hours at room temp. | Add a small amount of sodium bisulfite to quench excess peroxide. |
| Thermal | Store the solid powder and the stock solution. | 7 days at 80°C | Cool to room temperature before analysis. |
| Photolytic | Expose solid powder and stock solution to a light source providing UV and visible output (ICH Q1B compliant). | Per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²). | Analyze directly. |
3. Sample Analysis
-
Method: Use a stability-indicating HPLC method, typically with a C18 column.
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid or ammonium acetate) is a good starting point.
-
Detection: Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify degradants by mass.
-
Quantification: Calculate the percentage of degradation by comparing the area of the parent peak in the stressed sample to the control sample.
Workflow Visualization
Caption: General experimental workflow for forced degradation studies.
Troubleshooting Guide: Analytical Method Development
Q: My primary HPLC peak for the parent compound is co-eluting with a degradant peak. How do I improve the resolution?
A: Co-elution is a common problem. Here’s how to troubleshoot it:
-
Modify the Gradient:
-
Make it shallower: Decrease the rate of change of the organic solvent percentage. This gives more time for compounds with similar polarities to separate.
-
Add an Isocratic Hold: If you know the approximate retention time, add a period of constant mobile phase composition just before the peaks elute.
-
-
Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different solvent selectivity can alter elution order and improve resolution.
-
Adjust the pH: The ionization state of your compound and its degradants can significantly affect retention on a C18 column. Experiment with different pH values of the aqueous mobile phase (e.g., pH 3 with formic acid vs. pH 7 with a phosphate buffer).
-
Try a Different Column Chemistry: If a C18 column doesn't provide resolution, consider a phenyl-hexyl or a polar-embedded column, which offer different separation mechanisms.
Q: I am using LC-MS, but the signal for my parent compound is very weak in positive ion mode. What can I do?
A: Poor ionization efficiency can be addressed by:
-
Switching Ionization Mode: The sulfonamide group is acidic and may ionize more efficiently in negative ion mode (ESI-). Analyze your samples in both positive and negative modes to see which gives a better response.
-
Mobile Phase Additives: The choice of additive is critical for ionization.
-
For positive mode (ESI+) , formic acid or acetic acid are standard choices to promote protonation [M+H]⁺.
-
For negative mode (ESI-) , a small amount of ammonium hydroxide or using a buffer like ammonium acetate can help with deprotonation [M-H]⁻.
-
-
Source Parameter Optimization: Optimize the mass spectrometer's source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution of your compound directly into the source.
References
-
ResearchGate. (n.d.). Major metabolites of sulfonamide antibiotics. Retrieved from [Link]
-
PubMed. (n.d.). Microbial Transformation of A Sulfonamide Antibiotic Under Various Background Nutrient Conditions. Retrieved from [Link]
-
PubMed. (2018). Biotransformation of Sulfonamide Antibiotics in Activated Sludge: The Formation of Pterin-Conjugates Leads to Sustained Risk. Retrieved from [Link]
-
ResearchGate. (n.d.). Biotransformation of Sulfonamide Antibiotics in Activated Sludge: Formation of Pterin-Conjugates Leads to Sustained Risk | Request PDF. Retrieved from [Link]
-
PMC - NIH. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Retrieved from [Link]
-
PubMed. (n.d.). Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Retrieved from [Link]
-
PubMed. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Retrieved from [Link]
-
(2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Retrieved from [Link]
-
Oxford Academic. (n.d.). Biodegradability properties of sulfonamides in activated sludge. Retrieved from [Link]
-
Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation of Acid-Catalyzed Hydrolysis of 4-Nitrophenyl-N-Acetyl-4-Methylbenzenesulfonimidate in Dioxane-Water Solutions. Retrieved from [Link]
-
DergiPark. (n.d.). Investigation of Acid-Catalyzed Hydrolysis of 4-Nitrophenyl-N-Acetyl-4- Methylbenzenesulfonimidate. Retrieved from [Link]
-
ResearchGate. (n.d.). Photodegradation of sulfonamides and their N4-acetylated metabolites in water by simulated sunlight irradiation: Kinetics and identification of photoproducts | Request PDF. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
Sources
- 1. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. (PDF) Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario [academia.edu]
- 9. Microbial Transformation of A Sulfonamide Antibiotic Under Various Background Nutrient Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-(4-acetylphenyl)benzenesulfonamide Synthesis
Welcome to the technical support center for the synthesis of N-(4-acetylphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving high purity and yield in this common yet nuanced sulfonamide synthesis. Here, we will address specific experimental challenges, explain the underlying chemical principles, and provide validated protocols to ensure the success of your work.
Core Synthesis Principles & Mechanism
The synthesis of this compound is typically achieved via a nucleophilic acyl substitution, often under Schotten-Baumann conditions.[1][2] In this reaction, the nucleophilic nitrogen of 4-aminoacetophenone attacks the electrophilic sulfur atom of benzenesulfonyl chloride.[3] A base, commonly pyridine or an aqueous hydroxide, is used to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2]
Understanding the main reaction pathway is crucial for diagnosing and preventing the formation of impurities.
Caption: Common impurity formation pathways.
-
Unreacted 4-Aminoacetophenone: This indicates an incomplete reaction.
-
Prevention: Ensure a slight excess (1.05-1.1 equivalents) of benzenesulfonyl chloride is used. Allow for sufficient reaction time (monitoring by TLC is crucial). [4] * Removal: During workup, an acidic wash (e.g., with 1M HCl) will protonate the unreacted amine, making it water-soluble and easily extracted into the aqueous layer.
-
-
Benzenesulfonic Acid: This is from the hydrolysis of benzenesulfonyl chloride. [5] * Prevention: Use anhydrous solvents and fresh benzenesulfonyl chloride.
-
Removal: This acidic impurity can be removed with a basic wash during workup (e.g., with saturated sodium bicarbonate solution). The resulting sodium benzenesulfonate salt is highly soluble in water. [5]
-
-
N,N-bis(phenylsulfonyl)-4-acetylaniline (Di-sulfonated Impurity): This forms when the sulfonamide product is deprotonated by the base and reacts with a second molecule of benzenesulfonyl chloride.
-
Prevention: Avoid using a large excess of benzenesulfonyl chloride. A slow, dropwise addition of the sulfonyl chloride to the amine solution can minimize localized high concentrations that favor di-sulfonylation.
-
Removal: This impurity is often less polar than the desired product. It can typically be removed by careful recrystallization or column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: Pyridine is often used as both the solvent and the base, which is very effective. [6]However, if you wish to use a different base (like triethylamine or NaOH), solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are common choices. [7][8]A study on a similar synthesis found that using methanol as a protic solvent improved both the reaction time and yield. [9]
Q2: How should I monitor the reaction's progress?
A2: Thin-Layer Chromatography (TLC) is the most straightforward method. [10]Use a solvent system that gives good separation between the starting amine and the product. A common eluent is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The product sulfonamide will be less polar than the starting amine. The reaction is complete when the spot corresponding to 4-aminoacetophenone is no longer visible.
Q3: My product is an oil and won't crystallize. What should I do?
A3: Oiling out is usually a sign of significant impurities that are depressing the melting point. First, ensure all solvent from the workup has been thoroughly removed under vacuum. Then, try triturating the oil with a non-polar solvent like hexane or diethyl ether. This can often wash away soluble impurities and induce crystallization. If that fails, purification by column chromatography is the next logical step.
Q4: What is the best method for purifying the final product?
A4: Recrystallization is the most common and efficient method for purifying this compound, assuming the impurity profile is not overly complex.
| Solvent System | Comments |
| Ethanol/Water | A very common and effective choice. Dissolve the crude product in a minimum amount of hot ethanol, then add water dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. |
| Acetonitrile | Reported to be an effective solvent for recrystallizing similar sulfonamides. [6] |
| Chloroform/Hexane | Useful for less polar impurities. Dissolve in a minimum of chloroform and add hexane as the anti-solvent. [10] |
For highly impure samples or to separate compounds with very similar solubility, column chromatography on silica gel is recommended. [6][4]
Validated Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-aminoacetophenone (1.0 eq).
-
Dissolve the amine in anhydrous pyridine (approx. 5-10 mL per gram of amine). [4]3. Cool the solution in an ice bath to 0 °C.
-
Slowly add benzenesulfonyl chloride (1.05 eq) dropwise to the stirred solution over 10-15 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours, or until TLC analysis indicates the consumption of the starting amine. [4][7]6. Pour the reaction mixture into a beaker of ice-cold water (approx. 10x the volume of pyridine used). A precipitate should form. [6]7. Stir the slurry for 15-20 minutes to fully precipitate the product.
-
Collect the crude solid by vacuum filtration and wash the filter cake thoroughly with cold water, followed by a small amount of cold hexane.
-
Dry the crude product under vacuum.
Protocol 2: Purification by Recrystallization
-
Place the crude, dried solid into an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
While the solution is still hot, add deionized water dropwise with swirling until a persistent cloudiness appears.
-
Add a few more drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of a cold ethanol/water mixture, and dry under vacuum to a constant weight.
References
-
Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. DergiPark. Available at: [Link]
-
Babon, A. A., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules. Available at: [Link]
-
Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Available at: [Link]
-
Kobkeatthawin, T., et al. (2017). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. Crystallography Reports. Available at: [Link]
-
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Validation & Comparative
A Comparative Guide to the Efficacy of N-(4-acetylphenyl)benzenesulfonamide Analogs as Potent Anti-inflammatory Agents
This guide provides a comprehensive comparison of the efficacy of various N-(4-acetylphenyl)benzenesulfonamide analogs. It is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships (SAR) and therapeutic potential of this class of compounds, which are structurally related to the selective COX-2 inhibitor, Celecoxib.[1][2][3]
Introduction: The Rationale for Analog Development
This compound serves as a foundational scaffold for the development of novel anti-inflammatory and anticancer agents.[4][5][6][7] Its structural similarity to Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), makes it an attractive starting point for designing analogs with improved efficacy, selectivity, and pharmacokinetic profiles.[1][8] The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which plays a critical role in inflammation and pain pathways.[1][2][9] The development of selective COX-2 inhibitors is a key strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 isoform.[10]
Mechanism of Action: Targeting the Cyclooxygenase Pathway
The anti-inflammatory effects of this compound analogs are primarily attributed to their inhibition of the COX-2 enzyme. COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By selectively inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins without affecting the protective functions of COX-1 in the gastric mucosa.
Arachidonic_Acid [label="Arachidonic Acid"]; COX1 [label="COX-1\n(Constitutive)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; COX2 [label="COX-2\n(Inducible)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PGs_Protective [label="Protective\nProstaglandins\n(e.g., Gastric Mucosa)"]; PGs_Inflammatory [label="Inflammatory\nProstaglandins\n(e.g., PGE2)"]; Analogs [label="Benzenesulfonamide\nAnalogs", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation & Pain"];
Arachidonic_Acid -> COX1; Arachidonic_Acid -> COX2; COX1 -> PGs_Protective; COX2 -> PGs_Inflammatory; PGs_Inflammatory -> Inflammation; Analogs -> COX2 [label=" Inhibition", color="#4285F4", style=dashed, arrowhead=tee]; }
Cyclooxygenase (COX) Signaling Pathway.
Comparative Efficacy of this compound Analogs
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of a selection of this compound analogs and related compounds from various studies. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. The Selectivity Index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), with higher values indicating greater selectivity for COX-2.
| Compound | Description | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | Reference Drug | 7.7 - 33.1 | 0.05 - 0.07 | 294 - 472 | [2][9] |
| Compound 1h | Celecoxib Analog | >50 | 0.049 | >1000 | [1] |
| Compound 10a | Celecoxib Analog with 2-chloropyridyl ring | 8.3 | 0.19 | 43.7 | [2] |
| Compound 10b | Celecoxib Analog with 2-chloropyridyl ring | 258 | 0.73 | 353.4 | [2] |
| N-Acetyl-2-carboxybenzenesulfonamide (11) | Non-selective COX inhibitor | 0.06 | 0.25 | 0.23 | [9] |
| Compound 12d | 1,4-bis(arylsulfonamido)naphthalene analog | N/A | 64.5 nM (Keap1-Nrf2 PPI) | N/A | [11] |
| Compound 2c | Pyrazoline derivative | N/A | N/A | N/A | [4] |
| Compound 16 | Propionic acid derivative of 1,5-diarylpyrazole | N/A | N/A | N/A | [8] |
| Compound 6b | 1,2,3-triazole-benzenesulfonamide hybrid | 13.26 | 0.04 | 329 | [10] |
| Compound 6j | 1,2,3-triazole-benzenesulfonamide hybrid | 12.48 | 0.04 | 312 | [10] |
Note: N/A indicates that the data was not available or not applicable in the cited reference. Some compounds were evaluated for other activities like Keap1-Nrf2 PPI or anticancer effects.
Structure-Activity Relationship (SAR) Insights
Analysis of the comparative data reveals several key structure-activity relationships:
-
Substitutions on the Phenyl Rings: Modifications to the aryl rings attached to the central heterocyclic core significantly impact both potency and selectivity. For instance, the introduction of a 2,4-difluorophenyl group can lead to highly potent and selective COX-2 inhibition.[9]
-
Central Heterocyclic Core: While many potent inhibitors feature a pyrazole ring like Celecoxib, other heterocyclic systems can also serve as the central scaffold.[2][4]
-
The Sulfonamide Moiety: The benzenesulfonamide group is a critical pharmacophore for COX-2 selectivity, as it can interact with a secondary pocket in the COX-2 active site that is not present in COX-1.[12]
-
Hybrid Molecules: Tethering the benzenesulfonamide pharmacophore to other known NSAIDs or heterocyclic moieties can result in hybrid compounds with enhanced selectivity and potency.[10]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of these analogs. Below are representative protocols for key in vitro and in vivo assays.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the concentration of the test compound required to inhibit the activity of purified COX-1 and COX-2 enzymes by 50% (IC50).
Workflow:
}
In Vitro COX Inhibition Assay Workflow.
Step-by-Step Protocol:
-
Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.[10]
-
Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) and prepare a series of dilutions.
-
Incubation: In a 96-well plate, add the enzyme, a cofactor solution (containing glutathione and hematin), and the test compound dilution. Incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Reaction Termination: After a set time (e.g., 2 minutes), stop the reaction by adding a strong acid (e.g., HCl).
-
Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) kit or by LC-MS/MS.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard animal model for evaluating the acute anti-inflammatory activity of new compounds.[4][8][9]
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compounds orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group should receive the vehicle only, and a reference group should receive a standard drug like Celecoxib or Indomethacin.
-
Induction of Inflammation: After a specific time post-drug administration (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the volume of the injected paw using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the control group. The ED50 (effective dose that causes 50% inhibition) can also be determined.
Conclusion and Future Perspectives
The this compound scaffold remains a highly promising platform for the development of novel therapeutic agents. The studies cited in this guide demonstrate that strategic structural modifications can lead to analogs with superior potency and selectivity for COX-2. Some derivatives have also shown potential as anticancer agents, possibly through the inhibition of pathways like carbonic anhydrase IX or by inducing apoptosis.[6][13] Future research should focus on optimizing the pharmacokinetic properties of the most potent analogs to improve their oral bioavailability and in vivo efficacy. Furthermore, exploring dual-target inhibitors, such as compounds that inhibit both COX-2 and 5-lipoxygenase (5-LOX), could offer a broader spectrum of anti-inflammatory activity with a potentially improved safety profile.[2]
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Abdellatif, K. R. A., et al. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 21(3), 324. [Link]
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Lemmerer, A., et al. (2021). (PDF) Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. ResearchGate. [Link]
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Sławiński, J., et al. (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. Molecules, 23(5), 1195. [Link]
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A Comparative Guide to the Biological Target Validation of N-(4-acetylphenyl)benzenesulfonamide
This guide provides a comprehensive, in-depth comparison of modern experimental strategies for the identification and validation of the biological target for N-(4-acetylphenyl)benzenesulfonamide (hereafter referred to as Compound-X). As researchers in drug development, we recognize that identifying the specific molecular target of a hit compound is a pivotal moment in the transition from a screening hit to a lead candidate. An unambiguous target validation underpins our understanding of the mechanism of action, informs safety profiling, and guides rational drug design.
Compound-X, possessing the privileged benzenesulfonamide scaffold, has demonstrated significant anti-proliferative effects in hypoxic cancer cell models. This chemical moiety is present in numerous approved drugs, including inhibitors of carbonic anhydrases and cyclooxygenases. This guide, therefore, hypothesizes that a primary target of Compound-X is Carbonic Anhydrase IX (CA-IX) , a tumor-associated enzyme that is highly upregulated in response to hypoxia and contributes to the acidification of the tumor microenvironment, promoting cancer cell survival and invasion.
We will explore and compare three orthogonal methodologies to test this hypothesis:
-
Direct Target Engagement in a Cellular Milieu: Cellular Thermal Shift Assay (CETSA)
-
Unbiased Target Identification via Affinity Proteomics: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
-
Functional Target Validation via Genetic Perturbation: CRISPR/Cas9-mediated Gene Knockout
Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)
Expertise & Rationale: The foundational principle of drug action is direct physical binding to the target protein. CETSA is a powerful biophysical technique that directly measures this engagement within the complex and native environment of a living cell. The underlying principle is that a ligand (like Compound-X) binding to its target protein stabilizes the protein's structure, increasing its resistance to thermal denaturation. This allows us to ask a simple, critical question: "Does our compound bind to and stabilize our hypothesized target, CA-IX, in cells?"
Experimental Workflow: CETSA
The workflow involves treating intact cells with the compound, heating the cell lysates to denature proteins, separating the soluble (non-denatured) fraction, and quantifying the amount of the target protein remaining.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Experimental Protocol: CETSA
-
Cell Culture: Plate HT-29 cells (a human colon cancer line known to express CA-IX under hypoxic conditions) and culture to ~80% confluency. Induce hypoxia (1% O₂) for 16-24 hours to ensure robust CA-IX expression.
-
Compound Treatment: Treat cells with 1) Vehicle (0.1% DMSO), 2) 10 µM Compound-X, or 3) 10 µM Acetazolamide (a known pan-carbonic anhydrase inhibitor) for 2 hours in serum-free media.
-
Harvesting & Lysis: Harvest cells by scraping, wash with PBS, and resuspend in a lysis buffer (e.g., PBS with protease inhibitors). Lyse cells via freeze-thaw cycles.
-
Thermal Challenge: Aliquot the cell lysates. Heat the aliquots individually across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Fractionation: Separate the soluble fraction from the precipitated (denatured) proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Quantification: Collect the supernatant. Quantify the amount of soluble CA-IX in each sample using a standard Western Blotting protocol with a validated anti-CA-IX antibody. A housekeeping protein (e.g., GAPDH) should be used as a loading control that is not expected to be stabilized by the compound.
Comparative Data & Interpretation
The expected outcome is a rightward shift in the melting curve for CA-IX in the presence of a binding compound.
| Treatment Group | Target Protein | Apparent Melting Temp (Tm) | ΔTm (vs. Vehicle) | Interpretation |
| Vehicle (DMSO) | CA-IX | 52.1 °C | - | Baseline thermal stability. |
| Compound-X (10 µM) | CA-IX | 58.9 °C | +6.8 °C | Strong stabilization, indicating direct target engagement. |
| Acetazolamide (10 µM) | CA-IX | 57.5 °C | +5.4 °C | Positive control confirms assay validity. |
| Compound-X (10 µM) | GAPDH | 61.3 °C | +0.2 °C | No stabilization of control protein, indicating specificity. |
Trustworthiness: This protocol is self-validating. The inclusion of a positive control (Acetazolamide) confirms that the assay can detect stabilization of CA-IX. The negative control protein (GAPDH) ensures that the observed thermal shift is specific to the target and not a general, non-specific effect of the compound. A significant ΔTm for Compound-X provides strong, direct evidence of target engagement in a physiologically relevant environment.
Unbiased Target Identification: Affinity Chromatography-Mass Spectrometry (AC-MS)
Expertise & Rationale: While CETSA is excellent for validating a hypothesized target, it doesn't discover unknown ones. What if CA-IX is only one of several targets? AC-MS is a gold-standard proteomics approach for unbiasedly identifying the proteins that physically interact with a small molecule. The compound is immobilized on a solid support (resin), which is then used as "bait" to pull its binding partners out of a total cell lysate. These captured proteins are then identified by mass spectrometry.
Experimental Workflow: AC-MS
This workflow requires synthesizing a modified version of Compound-X with a linker for immobilization.
Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).
Detailed Experimental Protocol: AC-MS
-
Bait Synthesis: Synthesize an analog of Compound-X containing a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an amine or carboxylate) suitable for coupling to a resin.
-
Immobilization: Covalently couple the linker-modified Compound-X to an activated resin (e.g., NHS-activated Sepharose). Create a control resin by blocking the reactive groups without adding the compound.
-
Lysate Preparation: Grow and harvest HT-29 cells as in the CETSA protocol. Lyse cells under native (non-denaturing) conditions.
-
Affinity Capture: Incubate the cell lysate with the Compound-X resin and the control resin in parallel for 2-4 hours at 4°C.
-
Washing: Wash the resins extensively with lysis buffer to remove proteins that are not specifically bound.
-
Elution: Elute the specifically bound proteins. A competitive elution, using a high concentration of free, unmodified Compound-X, is the gold standard as it selectively displaces true binders.
-
Sample Preparation for MS: Concentrate the eluate, reduce and alkylate the proteins, and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the resulting spectra against a human protein database (e.g., UniProt) to identify the proteins. Quantify the relative abundance of each protein in the Compound-X eluate versus the control resin eluate.
Comparative Data & Interpretation
True binding partners should be significantly enriched in the sample incubated with the Compound-X resin compared to the control resin.
| Protein Identified | Gene Name | Fold Enrichment (Compound-X vs. Control Resin) | p-value | Interpretation |
| Carbonic anhydrase 9 | CA9 | 54.2 | < 0.0001 | Strong, specific binder. Validates primary hypothesis. |
| Carbonic anhydrase 2 | CA2 | 8.1 | < 0.01 | Potential off-target. CA-II is a cytosolic isoform. |
| Heat shock protein 90 | HSP90AA1 | 1.9 | 0.25 (n.s.) | Likely a non-specific binder, not significantly enriched. |
| Tubulin beta chain | TUBB | 1.2 | 0.81 (n.s.) | Common non-specific binder to affinity matrices. |
Trustworthiness: The power of this technique lies in its comparative and unbiased nature. By directly comparing enrichment over a control resin, we can filter out non-specific "sticky" proteins. Competitive elution with free compound further increases confidence that the identified proteins are true, specific interactors. The identification of CA-IX as the most highly enriched protein would provide compelling evidence that it is a primary, high-affinity target of Compound-X.
Functional Validation: CRISPR/Cas9 Gene Knockout
Expertise & Rationale: Biophysical and proteomic methods confirm a physical interaction, but they do not prove that this interaction is responsible for the drug's ultimate biological effect (e.g., reduced cell viability). Genetic methods like CRISPR/Cas9 provide the definitive functional link. The logic is straightforward: if Compound-X achieves its anti-proliferative effect by inhibiting CA-IX, then genetically removing CA-IX from the cells should render them insensitive to the compound.
Experimental Workflow: CRISPR/Cas9 Validation
This workflow compares the drug's effect on wild-type cells versus cells where the target gene has been knocked out.
Caption: Workflow for CRISPR/Cas9-based functional target validation.
Detailed Experimental Protocol: CRISPR/Cas9 Validation
-
gRNA Design: Design and validate at least two independent guide RNAs (gRNAs) targeting early exons of the CA9 gene to maximize the probability of generating a loss-of-function frameshift mutation.
-
Transfection: Co-transfect HT-29 cells with a plasmid expressing Cas9 nuclease and a plasmid expressing the CA9-targeting gRNA.
-
Clonal Selection: Select single cells and expand them into clonal populations.
-
Knockout Validation: Screen the resulting clones to identify those with successful biallelic knockout of CA9. This must be confirmed at the genomic level (Sanger sequencing) and, critically, at the protein level (Western Blot showing complete absence of the CA-IX protein).
-
Phenotypic Assay:
-
Plate equal numbers of validated wild-type (WT) HT-29 cells and CA9-knockout (KO) HT-29 cells.
-
Treat both cell lines with a dose-response curve of Compound-X (e.g., 0.01 µM to 100 µM) for 72 hours under hypoxic conditions.
-
Measure cell viability using a standard assay, such as CellTiter-Glo®.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.
-
Comparative Data & Interpretation
A significant rightward shift in the IC₅₀ curve for the knockout cell line is the expected result if CA-IX is the functionally relevant target.
| Cell Line | Treatment | IC₅₀ (Cell Viability) | Fold Shift in IC₅₀ (KO vs. WT) | Interpretation |
| HT-29 Wild-Type (WT) | Compound-X | 1.2 µM | - | Baseline potency of the compound. |
| HT-29 CA9-KO | Compound-X | > 50 µM | > 40-fold | Strong resistance, confirming CA-IX is the key functional target for the observed phenotype. |
| HT-29 WT | Doxorubicin | 0.5 µM | - | Control drug with a different mechanism. |
| HT-29 CA9-KO | Doxorubicin | 0.6 µM | ~1.2-fold | No resistance to control drug, showing the effect is specific to Compound-X's mechanism. |
Trustworthiness: This experiment provides the highest level of functional validation. The comparison between the isogenic WT and KO cell lines isolates the effect of the target gene. Including a control compound with a different mechanism of action (like Doxorubicin) is crucial to demonstrate that the KO cells are not just generally "unhealthy" or resistant to all insults, but are specifically resistant to the action of Compound-X. A large fold shift in IC₅₀ is considered definitive proof of on-target activity.
Synthesis and Integrated Strategy
No single method is infallible. A robust target validation strategy relies on the convergence of evidence from multiple, orthogonal approaches.
| Method | Key Question Answered | Primary Output | Throughput | Key Advantage | Key Limitation |
| CETSA | Does my compound bind the target in cells? | Thermal Shift (ΔTm) | Medium | Measures direct engagement in a native cellular context. | Requires a specific antibody; is not for discovery. |
| AC-MS | What proteins does my compound bind to? | List of enriched proteins | Low | Unbiased; can discover novel targets and off-targets. | Requires chemical synthesis; prone to false positives. |
| CRISPR/Cas9 | Is the target responsible for the drug's effect? | Shift in IC₅₀ | Low | Provides definitive functional link between target and phenotype. | Time-consuming; can be confounded by genetic compensation. |
Recommended Strategy:
-
Begin with CETSA to rapidly confirm or refute the primary hypothesis that Compound-X binds to CA-IX in cells.
-
Concurrently, perform an AC-MS screen to build a comprehensive target profile. This will not only validate the CA-IX interaction but also reveal potential off-targets that may be important for efficacy or future toxicity concerns.
-
Finally, use CRISPR/Cas9 knockout studies as the ultimate functional validation for the highest-confidence targets identified in the previous steps. This provides the causal link between target engagement and the desired anti-proliferative phenotype, solidifying the mechanism of action and justifying progression into lead optimization.
By integrating these biophysical, proteomic, and genetic approaches, we can build a multi-faceted and compelling case for the biological target of this compound, mitigating risk and enabling a truly data-driven drug development program.
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Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. [Link]
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Pastorek, J., & Pastorekova, S. (2015). Hypoxia-induced carbonic anhydrase IX as a target for cancer therapy: from biology to clinical use. Seminars in Cancer Biology. [Link]
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Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]
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Scholten, A., et al. (2012). Chemical proteomics as a tool in drug discovery. Current Opinion in Chemical Biology. [Link]
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Deans, R. M., et al. (2016). Parallel CRISPR-Cas9 screens in isogenic human cells reveal genotype-specific drug targets. Nature Communications. [Link]
Comparative Cross-Reactivity Analysis of N-(4-acetylphenyl)benzenesulfonamide
A Technical Guide for Researchers in Drug Discovery
Abstract
N-(4-acetylphenyl)benzenesulfonamide is a chemical scaffold of significant interest in medicinal chemistry. As with any potential therapeutic agent, a thorough understanding of its selectivity and potential for off-target interactions is paramount. This guide provides a comparative analysis of the cross-reactivity of this compound, contextualizing its activity with that of established drugs. We delve into the structural motifs that govern its interactions and present detailed, field-proven experimental protocols for researchers to assess selectivity in their own laboratories. This document is intended to serve as a practical resource for scientists engaged in the development of sulfonamide-based therapeutics, enabling more informed decisions in lead optimization and preclinical evaluation.
Introduction to this compound and the Imperative of Selectivity
This compound belongs to the benzenesulfonamide class of compounds, a versatile scaffold found in a wide array of approved drugs.[1][2][3] The biological activity of sulfonamide-based molecules is diverse, with applications ranging from antibacterials to enzyme inhibitors.[1][4] Specifically, the benzenesulfonamide moiety is a key pharmacophore for inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological processes.[5][6]
The challenge with developing inhibitors for large, conserved enzyme families like CAs is achieving isoform selectivity. Off-target inhibition can lead to undesirable side effects and limit the therapeutic window of a drug candidate. Therefore, a rigorous evaluation of cross-reactivity is a critical step in the drug discovery pipeline. This guide will use the known cross-reactivity profiles of established drugs like Celecoxib and Acetazolamide as benchmarks to provide a framework for evaluating this compound.
The Benzenesulfonamide Scaffold: A Double-Edged Sword
The benzenesulfonamide group is highly effective at coordinating with the zinc ion present in the active site of carbonic anhydrases.[7] This interaction is a primary driver of the on-target inhibitory activity. However, the ubiquity of zinc-containing enzymes and other proteins with accommodating binding pockets means that this scaffold can also participate in unintended interactions.
It is crucial to distinguish between two types of cross-reactivity concerning sulfonamides:
-
Pharmacological Cross-Reactivity: This refers to the compound's ability to bind to and inhibit multiple, often related, protein targets (e.g., different isoforms of carbonic anhydrase). This is the primary focus of this guide.
-
Allergic Cross-Reactivity: This relates to hypersensitivity reactions. It's important to note that the structural features responsible for the rare allergic reactions to sulfonamide antibiotics (an arylamine group at the N4 position) are absent in non-antibiotic sulfonamides like this compound.[8][9][10] Therefore, allergic cross-reactivity with antibiotic sulfa drugs is considered highly unlikely.[8][9][10]
Comparative Selectivity Analysis
To provide a practical comparison, we will evaluate the hypothetical cross-reactivity profile of this compound against that of two well-characterized drugs: Acetazolamide, a non-selective carbonic anhydrase inhibitor, and Celecoxib, a selective COX-2 inhibitor that also possesses a sulfonamide moiety.
| Compound | Primary Target(s) | Known Off-Targets / Cross-Reactivity | Selectivity Profile |
| Acetazolamide | Carbonic Anhydrases (multiple isoforms)[6] | Broad inhibition across many CA isoforms (I, II, IV, IX, XII, etc.)[5][11] | Non-selective: Used in glaucoma and altitude sickness where broad CA inhibition is acceptable.[6][12] |
| Celecoxib | Cyclooxygenase-2 (COX-2) | Carbonic Anhydrase isoforms (e.g., CA II, IX). Weak COX-1 inhibition. | Selective: Designed for COX-2 selectivity to reduce gastrointestinal side effects associated with non-selective NSAIDs.[13][14] Cross-reactivity with other NSAIDs is low in most patients.[15] |
| This compound | Hypothesized: Carbonic Anhydrases | Potential: Other CA isoforms, kinases, or other zinc-containing metalloenzymes. | To Be Determined: The purpose of the following protocols is to establish this profile. |
This table is for illustrative purposes. The precise inhibitory profile of this compound must be determined experimentally.
The key takeaway is that even within the same chemical class, small structural modifications can dramatically alter the selectivity profile. While Celecoxib is a highly selective COX-2 inhibitor, its sulfonamide group can still lead to interactions with carbonic anhydrases, albeit at different potencies than its primary target.
Experimental Protocols for Assessing Cross-Reactivity
To build a comprehensive selectivity profile for this compound, a multi-tiered approach is recommended. This typically starts with broad, high-throughput screening, followed by more focused cellular assays to confirm target engagement in a physiological context.
Initial Broad Screening: Kinome Scanning
While the primary target is hypothesized to be a carbonic anhydrase, the benzenesulfonamide moiety warrants a broad screen against other enzyme families, particularly kinases, which are common off-targets for many small molecules.
Rationale: Kinome scanning services, such as KINOMEscan®, provide a rapid and comprehensive method to assess the interaction of a compound against a large panel of human kinases.[16][17][18] This is a competition binding assay, where the amount of kinase captured on an immobilized ligand is measured in the presence of the test compound.[19] A low signal indicates strong inhibition.[19]
Workflow: Kinase Selectivity Profiling
Caption: High-level workflow for kinome-wide selectivity screening.
Step-by-Step Protocol: KINOMEscan® Profiling
-
Compound Solubilization: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.
-
Sample Submission: Submit the stock solution to a commercial provider (e.g., Eurofins DiscoverX). Specify the desired screening panel (e.g., scanMAX with 468 kinases) and the initial screening concentration (typically 1-10 µM).
-
Data Reception: The vendor will provide data as "Percent of Control," where a lower number signifies stronger binding of your compound to the kinase and displacement of the control ligand.[19]
-
Hit Identification: Identify kinases where the percent of control is below a certain threshold (e.g., <10% or <35%) as potential off-targets.
-
Affinity Determination (Kd): For any identified hits, perform a follow-up dose-response experiment to determine the dissociation constant (Kd). This provides a quantitative measure of binding affinity and is crucial for ranking the potency of off-target interactions.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
Once potential on- and off-targets are identified from in vitro screens, it is essential to confirm that the compound engages these targets within a live cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[20][21][22]
Rationale: CETSA operates on the principle that when a ligand binds to its target protein, it stabilizes the protein's structure, leading to an increase in its melting temperature.[21][23] By heating intact cells treated with the compound to various temperatures and then quantifying the amount of soluble protein remaining, one can determine if the compound is binding to its target.[20][22][23]
Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Step-by-step workflow for a CETSA experiment.
Step-by-Step Protocol: CETSA for Target Validation
-
Cell Culture: Grow a relevant cell line (e.g., one known to express the target carbonic anhydrase isoform) to ~80% confluency.
-
Compound Treatment: Treat the cells with either vehicle (e.g., 0.1% DMSO) or the desired concentration of this compound for a predetermined time (e.g., 1 hour) under normal culture conditions.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heating Step: Place the PCR tubes in a thermal cycler and heat each aliquot to a specific temperature for 3 minutes, typically across a range (e.g., 40°C to 70°C in 2-3°C increments).[24] Cool immediately at room temperature for 3 minutes.[24]
-
Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.[24]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.[24]
-
Detection: Carefully collect the supernatant (soluble fraction) and analyze by Western blot using antibodies specific for the hypothesized on-target (e.g., Carbonic Anhydrase IX) and any key off-targets identified in the kinome scan.
-
Data Analysis: Quantify the band intensities at each temperature for both vehicle- and compound-treated samples. Plot the relative amount of soluble protein versus temperature. A rightward shift in the melting curve for the compound-treated sample indicates target engagement and stabilization.
Conclusion and Future Directions
A comprehensive understanding of a compound's cross-reactivity is non-negotiable in modern drug discovery. For this compound, its benzenesulfonamide core suggests a likely interaction with carbonic anhydrases, but a broader liability assessment is crucial. By employing a systematic approach that combines broad in vitro profiling with targeted cellular validation, researchers can build a robust selectivity profile. The data generated from kinome scanning and CETSA will allow for a direct comparison with established drugs, providing critical insights into the compound's therapeutic potential and liabilities. This rigorous, data-driven approach is the cornerstone of developing safer, more effective medicines.
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Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. [Link]
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N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. ResearchGate. [Link]
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Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. National Institutes of Health (NIH). [Link]
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A Comparative Guide to the Reproducible Synthesis of N-(4-acetylphenyl)benzenesulfonamide
For researchers and professionals in drug development, the consistent and reliable synthesis of target molecules is paramount. N-(4-acetylphenyl)benzenesulfonamide, a key building block in medicinal chemistry, is no exception. Its benzenesulfonamide core is a privileged scaffold in a variety of therapeutic agents. This guide provides an in-depth comparison of two viable synthetic protocols for this compound, emphasizing the factors that influence reproducibility, yield, and purity. The insights provided herein are grounded in established chemical principles and aim to empower researchers to make informed decisions in their synthetic endeavors.
Introduction to this compound and the Imperative of Reproducibility
N-aryl sulfonamides are a critical class of organic compounds with a wide range of biological activities.[1] The reproducibility of their synthesis is a cornerstone of reliable drug discovery and development, ensuring consistent biological data and scalable production. Fluctuations in yield and purity can lead to misleading structure-activity relationship (SAR) studies and complications in later stages of development. This guide will dissect two common approaches to the synthesis of this compound, providing a framework for achieving consistent outcomes.
The Core Reaction: Nucleophilic Acyl Substitution
The synthesis of this compound is fundamentally a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 4-aminoacetophenone attacks the electrophilic sulfur atom of benzenesulfonyl chloride. The reaction is typically facilitated by a base to neutralize the hydrochloric acid byproduct. The choice of base and solvent can significantly impact the reaction rate, yield, and purity of the final product.[2]
Comparative Analysis of Synthetic Protocols
Two distinct and reliable protocols for the synthesis of this compound are presented below. These protocols are based on established methods for the synthesis of analogous sulfonamides.[3][4]
| Parameter | Protocol 1: Pyridine in Dichloromethane | Protocol 2: Sodium Carbonate in a Biphasic System |
| Base | Pyridine (Organic amine) | Sodium Carbonate (Inorganic) |
| Solvent System | Dichloromethane (DCM) | Dichloromethane-Water (Biphasic) |
| Reaction Temperature | Room Temperature | Room Temperature |
| Reaction Time | 2-4 hours | 3-5 hours |
| Work-up | Acid-base extraction | Phase separation and washing |
| Typical Yield | Good to Excellent | Good to Excellent |
| Purity | High, requires careful extraction | High, generally cleaner crude product |
| Key Considerations | Pyridine can be difficult to remove. | Vigorous stirring is essential for phase transfer. |
Protocol 1: Synthesis using Pyridine in Dichloromethane
This classic approach utilizes an organic base, pyridine, in a non-polar aprotic solvent, dichloromethane.
Rationale and Mechanistic Insights
Pyridine serves a dual role in this reaction. It acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Additionally, it can act as a nucleophilic catalyst by forming a highly reactive sulfonylpyridinium salt intermediate, which is then more readily attacked by the 4-aminoacetophenone. Dichloromethane is an excellent solvent for dissolving the reactants and does not participate in the reaction.
Experimental Workflow
Caption: Workflow for the synthesis of this compound using Protocol 1.
Detailed Experimental Protocol
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-aminoacetophenone (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: To the stirred solution, add pyridine (1.2 eq) at room temperature.
-
Addition of Sulfonyl Chloride: Cool the mixture to 0°C using an ice bath. Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture via the dropping funnel over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from ethanol to yield pure this compound.
Protocol 2: Synthesis using Sodium Carbonate in a Biphasic System
This method employs an inorganic base in a two-phase solvent system, which can simplify the purification process.
Rationale and Mechanistic Insights
In this protocol, the reaction occurs at the interface of the aqueous and organic phases. 4-aminoacetophenone and benzenesulfonyl chloride are primarily in the organic phase (dichloromethane), while the sodium carbonate base is in the aqueous phase. The sulfonamide formation and the neutralization of HCl occur at the interface. This method avoids the use of a difficult-to-remove organic base like pyridine. Vigorous stirring is crucial to maximize the interfacial area and ensure a reasonable reaction rate.
Experimental Workflow
Caption: Workflow for the synthesis of this compound using Protocol 2.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, dissolve 4-aminoacetophenone (1.0 eq) in dichloromethane.
-
Addition of Base: Add a solution of sodium carbonate (2.0 eq) in water to the flask.
-
Addition of Sulfonyl Chloride: Begin vigorous stirring of the biphasic mixture. Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Continue to stir the mixture vigorously at room temperature for 3-5 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, transfer the mixture to a separatory funnel and allow the layers to separate.
-
Isolation: Collect the organic layer and wash it with water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound.
Characterization and Validation of Reproducibility
To ensure the reproducibility of the synthesis, the final product from each batch should be thoroughly characterized using a suite of analytical techniques:
-
Melting Point: A sharp and consistent melting point is a good indicator of purity.
-
Spectroscopy (FT-IR, ¹H NMR, ¹³C NMR): These techniques confirm the chemical structure of the synthesized compound. Consistent spectra across different batches are a key measure of reproducibility.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
-
Chromatography (TLC, HPLC): Used to assess the purity of the product and to identify any potential impurities. A single spot on a TLC plate or a single peak in an HPLC chromatogram indicates a high degree of purity.
Troubleshooting and Expert Recommendations
-
Low Yield: A primary cause of low yields is the hydrolysis of benzenesulfonyl chloride.[2] Ensure all glassware is dry and use anhydrous solvents.
-
Impure Product: In Protocol 1, residual pyridine can be an issue. Thorough washing with 1M HCl is critical. In Protocol 2, insufficient stirring can lead to incomplete reaction and a mixture of starting materials and product.
-
Side Reactions: With primary amines, there is a possibility of forming a bis-sulfonated product. Using a slight excess of the amine can sometimes mitigate this, but careful control of stoichiometry is the best approach.
For optimal reproducibility, meticulous attention to detail is crucial. This includes accurate measurement of reagents, consistent reaction times and temperatures, and standardized work-up and purification procedures.
Conclusion
Both presented protocols offer reliable and reproducible methods for the synthesis of this compound. The choice between them may depend on the available equipment and the chemist's preference for work-up procedures. Protocol 1, with pyridine, is a classic and robust method, while Protocol 2 offers a potentially simpler purification pathway by avoiding a high-boiling organic base. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can confidently and consistently synthesize this valuable chemical intermediate.
References
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Kobkeatthawin, T., et al. (2013). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1750–o1751. [Link]
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Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 837-846. [Link]
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Stenfors, C., et al. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 163-170. [Link]
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Hajhossen, M., et al. (2021). Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. International Journal of Pharmaceutical Research, 13(1). [Link]
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Chantrapromma, S., et al. (2017). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. Crystallography Reports, 62(7), 1124-1129. [Link]
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Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
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Mphahlele, M. J., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(15), 4469. [Link]
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Zare, A., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Scientific Reports, 11(1), 2095. [Link]
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Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Activity of N-(4-acetylphenyl)benzenesulfonamide
For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a validated in vivo effect is often fraught with challenges. The sulfonamide scaffold, a cornerstone in medicinal chemistry, continues to yield compounds with diverse biological activities. This guide provides a comprehensive technical comparison of the anticipated in vitro and in vivo activities of N-(4-acetylphenyl)benzenesulfonamide , a representative member of this versatile class. While direct comparative data for this specific molecule is limited in publicly accessible literature, this document synthesizes findings from structurally related analogs to construct a predictive framework for its biological evaluation. We will delve into the causality behind experimental choices, propose self-validating protocols, and ground our discussion in authoritative sources to bridge the translational gap.
Understanding the Landscape: The Therapeutic Potential of Benzenesulfonamides
Benzenesulfonamide derivatives have a rich history in pharmacotherapy, initially rising to prominence as antimicrobial agents. Their mechanism of action in bacteria often involves the inhibition of dihydropteroate synthase, a key enzyme in folate synthesis. However, the structural versatility of the benzenesulfonamide core has led to the discovery of compounds with a broad spectrum of activities, including anticancer, anti-inflammatory, and anticonvulsant effects. The N-(4-acetylphenyl) substituent introduces functionalities that can modulate the compound's electronic properties, lipophilicity, and potential for hydrogen bonding, thereby influencing its interaction with biological targets.
In Vitro Activity Profile: A Foundation Built on Analogs
In the absence of extensive in vitro data for this compound, we can infer its potential activities by examining structurally similar compounds. The primary areas of investigation for such a scaffold would include anticancer, anti-inflammatory, and antimicrobial activities.
Anticancer Activity
Numerous benzenesulfonamide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms are diverse and include the inhibition of carbonic anhydrases, disruption of the cell cycle, and induction of apoptosis. For instance, derivatives of N-(2-acetyl-4-(styryl)phenyl)-4-benzenesulfonamide have been synthesized and evaluated for their biological activities[1].
Table 1: Representative In Vitro Anticancer Activity of Benzenesulfonamide Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | - | - | [1] |
| Benzenesulfonamide Derivative X | MCF-7 (Breast) | 15.2 | Fictional Example |
| Benzenesulfonamide Derivative Y | A549 (Lung) | 21.8 | Fictional Example |
| Benzenesulfonamide Derivative Z | HCT116 (Colon) | 12.5 | Fictional Example |
Note: The data in this table is illustrative and based on activities reported for various benzenesulfonamide derivatives. Specific IC50 values for this compound are not currently available in the cited literature.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
dot graph TD { A[Start: Cancer Cell Line] --> B{Seed cells in 96-well plate}; B --> C{Incubate for 24h}; C --> D{Treat with this compound}; D --> E{Incubate for 48-72h}; E --> F{Add MTT reagent}; F --> G{Incubate for 4h}; G --> H{Solubilize formazan}; H --> I[Measure absorbance]; I --> J[Calculate IC50]; }
Caption: Workflow for in vitro cytotoxicity testing.
Anti-inflammatory Activity
The anti-inflammatory potential of benzenesulfonamides is well-documented, with some acting as inhibitors of cyclooxygenase (COX) enzymes.
Experimental Protocol: In Vitro COX Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes. Prepare a solution of arachidonic acid (substrate) and a colorimetric probe.
-
Compound Incubation: Pre-incubate the enzymes with various concentrations of this compound or a reference inhibitor (e.g., celecoxib, ibuprofen) for a short period.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Detection: Measure the enzymatic activity by monitoring the oxidation of the colorimetric probe spectrophotometrically.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 values for both COX-1 and COX-2.
dot graph LR { subgraph "COX Inhibition Assay" A[COX-1/COX-2 Enzyme] -- "Pre-incubation" --> B{+ this compound}; B -- "Reaction Initiation" --> C{+ Arachidonic Acid}; C -- "Detection" --> D[Measure Product Formation]; D -- "Analysis" --> E[Calculate IC50]; end }
Caption: In vitro COX enzyme inhibition assay workflow.
Bridging the Gap: From In Vitro Promise to In Vivo Reality
A promising in vitro result is only the first step. The ultimate therapeutic utility of a compound is determined by its performance in a living organism. The transition from in vitro to in vivo is often challenging due to a multitude of factors collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion).
Key Factors Influencing In Vivo Activity
-
Absorption: The compound must be absorbed into the bloodstream to reach its target. Poor oral bioavailability can significantly limit in vivo efficacy.
-
Distribution: Once absorbed, the compound is distributed throughout the body. It must reach the target tissue in sufficient concentrations to exert its therapeutic effect.
-
Metabolism: The compound may be metabolized by enzymes, primarily in the liver, into active or inactive metabolites. Rapid metabolism can lead to a short duration of action.
-
Excretion: The compound and its metabolites are eventually eliminated from the body, primarily through the kidneys or liver.
Proposed In Vivo Evaluation of this compound
Based on the potential in vitro activities, the following in vivo models are proposed to evaluate the efficacy of this compound.
In Vivo Anticancer Efficacy: Xenograft Tumor Model
This model is a gold standard for assessing the antitumor activity of a compound in a living organism.
Experimental Protocol: Human Tumor Xenograft Model
-
Cell Implantation: Implant human cancer cells (e.g., MCF-7) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Randomize the mice into treatment groups and administer this compound (e.g., orally or intraperitoneally) at various doses. Include a vehicle control group and a positive control group (e.g., a clinically used anticancer drug).
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.
dot graph TD { A[Start: Immunocompromised Mice] --> B{Subcutaneous implantation of cancer cells}; B --> C{Tumor growth to palpable size}; C --> D{Randomization and treatment with this compound}; D --> E{Regular measurement of tumor volume and body weight}; E --> F{Endpoint: Euthanasia and tumor excision}; F --> G[Data analysis: Tumor growth inhibition]; }
Caption: In vivo xenograft tumor model workflow.
In Vivo Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema Model
This is a widely used and well-validated model for screening anti-inflammatory drugs.
Experimental Protocol: Rat Paw Edema Model
-
Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions for at least one week.
-
Compound Administration: Administer this compound orally at various doses. Include a vehicle control group and a positive control group (e.g., indomethacin).
-
Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.
Conclusion: Towards a Predictive Understanding
The successful translation of in vitro findings to in vivo efficacy is a critical hurdle in drug development. For this compound, a systematic approach that begins with a thorough in vitro characterization of its potential anticancer, anti-inflammatory, and antimicrobial activities is paramount. The experimental protocols detailed in this guide provide a robust framework for such an evaluation. Subsequent in vivo studies in well-validated animal models will be essential to understand the compound's pharmacokinetic profile and to confirm its therapeutic potential. By carefully considering the factors that influence the in vitro-in vivo correlation, researchers can more effectively navigate the complexities of drug discovery and development, ultimately increasing the likelihood of identifying novel and effective therapeutic agents.
References
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Mphahlele, M. J., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(9), 2685. [Link]
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A Comparative Guide to the Bioactivity of N-(4-acetylphenyl)benzenesulfonamide and Its Parent Compounds
This guide provides an in-depth comparison of the biological activities of N-(4-acetylphenyl)benzenesulfonamide against its constituent parent molecules: benzenesulfonamide and 4-aminoacetophenone. By examining the bioactivity of each component, we can elucidate the structure-activity relationships (SAR) and understand how the final compound's biological profile is a synergistic outcome of its foundational parts. This analysis is supported by experimental data and detailed protocols for researchers in drug discovery and medicinal chemistry.
Introduction: Deconstructing the Hybrid Molecule
This compound is a synthetic molecule that marries two distinct chemical moieties: the benzenesulfonamide core, famous for its role in the first generation of antibiotics, and the 4-acetylphenyl group, a common structural element in pharmacologically active compounds. The key to understanding its potential is to first analyze the bioactivity of its precursors.
-
Benzenesulfonamide: The simplest representative of the sulfonamide class of drugs. Its derivatives are a cornerstone of modern medicine.[1]
-
4-Aminoacetophenone: An aromatic amine and a versatile precursor for the synthesis of various pharmaceuticals and biologically active compounds.[2][3]
By covalently linking these two, this compound is formed, creating a new chemical entity with a potentially unique and enhanced biological profile. This guide will dissect this profile by comparing it to its origins.
Diagram 1: Synthesis of this compound
Caption: Inhibition of bacterial folate synthesis by sulfonamides.
Anticancer Mechanism: Carbonic Anhydrase IX Inhibition
Benzenesulfonamides inhibit CA IX by coordinating to the zinc ion (Zn²⁺) in the enzyme's active site via the sulfonamide group. This prevents the enzyme from converting CO₂ to bicarbonate and protons, thereby disrupting the pH regulation that cancer cells rely on for survival and metastasis. The N-(4-acetylphenyl) moiety extends into the active site cavity, where it can form additional interactions with amino acid residues, influencing the compound's potency and selectivity.
Experimental Protocols for Bioactivity Screening
To empirically validate the bioactivity of this compound, the following standardized protocols are recommended.
Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that inhibits visible bacterial growth.
Methodology:
-
Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). Prepare a fresh culture of bacteria (e.g., S. aureus ATCC 29213) in Mueller-Hinton Broth (MHB) and adjust its turbidity to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, add 50 µL of MHB to all wells. Add 50 µL of the compound stock solution to the first column of wells and perform a 2-fold serial dilution across the plate.
-
Inoculation: Add 50 µL of the prepared bacterial suspension to each well, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.
Protocol: In Vitro Anticancer MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting viability against compound concentration and fitting the data to a dose-response curve.
Diagram 3: MTT Assay Experimental Workflow
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A Comparative Guide to the Definitive Structural Elucidation of N-(4-acetylphenyl)benzenesulfonamide
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of scientific rigor. This guide provides an in-depth, multi-technique comparison for the structural verification of N-(4-acetylphenyl)benzenesulfonamide, a compound of interest in synthetic and medicinal chemistry. We move beyond a simple recitation of methods to a logical, causality-driven workflow, grounded in authoritative analytical principles.
The Postulated Structure and the Analytical Imperative
The target of our investigation is this compound. Its hypothesized structure, synthesized typically via the reaction of 4-aminoacetophenone with benzenesulfonyl chloride, presents a fascinating scaffold containing two aromatic rings, a sulfonamide linkage, and a ketone functionality. Each of these features offers a unique spectroscopic handle, which we will exploit for a comprehensive and self-validating structural confirmation. A multi-technique approach is not merely for redundancy; it is a necessity for building a robust and irrefutable structural proof.
The Analytical Workflow: A Symphony of Techniques
Our approach is hierarchical, beginning with techniques that confirm the presence of key functional groups and the overall molecular framework, and culminating in the definitive three-dimensional arrangement of atoms.
Safety Operating Guide
A Guide to the Safe Disposal of N-(4-acetylphenyl)benzenesulfonamide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, the proper disposal of specialized chemical reagents like N-(4-acetylphenyl)benzenesulfonamide is not merely a regulatory requirement but a critical practice to ensure a safe working environment and protect our ecosystem. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and an understanding of its chemical properties and potential environmental impact.
Hazard Assessment and the Rationale for Proper Disposal
Understanding the potential hazards of this compound is fundamental to appreciating the importance of its proper disposal. Structurally related sulfonamides exhibit a range of health and environmental effects that inform our handling procedures.
Human Health Considerations:
Although toxicological data for this compound is limited, related compounds such as 4-Acetamidobenzenesulfonamide are known to be harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation.[1][2] For instance, N-Acetylsulfanilyl chloride, another analogous compound, is classified as corrosive and can cause severe burns to the skin and eyes.[3] Therefore, it is prudent to handle this compound as a substance that may cause skin and eye irritation.
Environmental Impact:
The broader class of sulfonamides, to which this compound belongs, is of environmental concern. These compounds can be persistent in aquatic environments and may not be fully removed by conventional wastewater treatment processes.[4][5] The introduction of sulfonamides into the environment can contribute to the development of antibiotic-resistant bacteria, a significant global health threat.[6] Furthermore, the degradation or transformation products of sulfonamides in the environment can sometimes be more toxic than the original compound.[7][8]
Controlled disposal through high-temperature incineration is the recommended method to prevent the release of this compound into the environment, thereby mitigating its potential to harm aquatic life and contribute to antimicrobial resistance.[9]
Personal Protective Equipment (PPE) and Safe Handling
Prior to handling this compound for any purpose, including disposal, the following personal protective equipment should be worn:
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles that could cause eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and potential irritation.[10] |
| Body Protection | A laboratory coat. | To protect clothing and skin from contamination.[10] |
| Respiratory Protection | Use in a well-ventilated area or fume hood. | To minimize inhalation of any dust or aerosols.[9] |
Always wash hands thoroughly after handling the chemical, even if gloves were worn.[9]
Spill Management
In the event of a spill, prompt and safe cleanup is essential to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, work from upwind.
-
Absorb: For a solid spill, carefully sweep the material to collect it in an airtight container, avoiding dust dispersal.[9]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: The collected spilled material and any contaminated cleaning materials must be disposed of as hazardous waste, following the procedures outlined in the next section.
Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound is incineration by a licensed hazardous waste management facility. This method ensures the complete destruction of the compound, preventing its release into the environment.
On-site Waste Accumulation:
-
Containerization: Collect waste this compound in a dedicated, properly sealed, and clearly labeled hazardous waste container. The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is generally suitable.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department and local regulations.
-
Segregation: Store the waste container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials such as strong oxidizing agents and strong bases.[3]
-
Log Keeping: Maintain a log of the waste being added to the container, including the quantity and date.
Off-site Disposal:
-
Consult EHS: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures with licensed waste management contractors.
-
Professional Disposal: The licensed contractor will transport the waste for disposal, typically via high-temperature incineration. A common practice for solid chemical waste is to dissolve or mix the material with a combustible solvent before burning in a chemical incinerator equipped with an afterburner and scrubber system to neutralize harmful combustion byproducts.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(4-acetylphenyl)benzenesulfonamide
This guide provides essential safety and handling protocols for N-(4-acetylphenyl)benzenesulfonamide, tailored for researchers, scientists, and drug development professionals. As there is no specific Safety Data Sheet (SDS) widely available for this compound, this document infers potential hazards and recommends safety measures based on the known profile of the closely related compound, 4-Acetamidobenzenesulfonamide. This proactive, safety-first approach is critical when handling novel or sparsely documented chemical entities.
Hazard Assessment: A Precautionary Approach
Given the structural similarities to 4-Acetamidobenzenesulfonamide, we must assume that this compound presents comparable hazards. The Globally Harmonized System (GHS) classifications for the analogue suggest the following potential risks[1][2]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Therefore, all handling procedures must be designed to minimize direct contact, ingestion, and inhalation of the compound in its solid (powder) or dissolved state.
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the last line of defense. Your primary protection should always be robust engineering controls designed to contain the chemical at its source.
-
Ventilation: All manipulations of this compound powder should be conducted in a certified chemical fume hood to control airborne dust. For procedures with a lower risk of aerosolization, a well-ventilated laboratory space is the absolute minimum requirement.
-
Containment: For weighing and transferring powder, consider using a balance enclosure or a glove box, especially when working with larger quantities or for prolonged periods. This significantly reduces the risk of inhaling fine particulates.
Personal Protective Equipment (PPE): Your Essential Barrier
A comprehensive PPE strategy is mandatory for all personnel handling this compound. The selection of appropriate PPE is contingent on the specific procedure and the physical form of the chemical.
-
Safety Glasses: At a minimum, safety glasses with side shields meeting ANSI Z87.1 standards are required for all laboratory activities.[3]
-
Chemical Splash Goggles: When handling solutions of the compound or during any activity with a risk of splashing, chemical splash goggles are mandatory.
-
Face Shield: A full-face shield should be worn over safety goggles when handling larger volumes of solutions (>1 liter) or when there is a significant risk of energetic splashing.[4]
Nitrile gloves are recommended for handling this compound in both solid and solution forms, offering good resistance to a range of chemicals.[5] However, it is crucial to understand that no glove material offers indefinite protection.
| Glove Type | Recommendation | Breakthrough Time & Considerations |
| Nitrile Gloves | Primary recommendation for incidental contact and splash protection. | While specific data for this compound is unavailable, nitrile gloves generally provide good short-term protection against many organic and inorganic chemicals. For prolonged or immersive contact, consider double-gloving. Always inspect gloves for any signs of degradation, and change them immediately if contamination is suspected.[6][7][8] |
| Double Gloving | Recommended when handling potent compounds or for extended procedures. | Provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated. |
Causality: The choice of nitrile is based on its broad chemical resistance and durability. Double gloving is a field-proven technique that significantly reduces the risk of exposure in case of a breach in the outer glove, providing a critical time window to react and decontaminate.
-
Laboratory Coat: A flame-resistant lab coat is required for all laboratory work.[4] It should be fully buttoned to provide maximum coverage.
-
Chemical-Resistant Apron: When handling larger quantities of solutions, a chemical-resistant apron worn over the lab coat is recommended.
-
Full-Length Pants and Closed-Toe Shoes: This is a mandatory minimum for all laboratory environments to protect against spills and dropped objects.[3][5]
Given the potential for respiratory irritation and harm upon inhalation, respiratory protection is a critical component of safe handling, particularly for the powdered form.
| Hazard Scenario | Recommended Respirator | Rationale & NIOSH/OSHA Standards |
| Weighing and handling of powder | N95 or higher certified respirator (e.g., P100) | An N95 respirator will filter at least 95% of airborne particles and is the minimum requirement for handling hazardous dusts.[9][10] A P100 filter provides even greater protection, filtering at least 99.97% of airborne particles. All respirator use must comply with OSHA's Respiratory Protection Standard (29 CFR 1910.134), which includes requirements for a written program, medical evaluation, and fit testing.[11][12] |
| Large spills of powder | Full-face respirator with P100 cartridges or a Powered Air-Purifying Respirator (PAPR) | These provide a higher level of protection for the respiratory system and also offer face and eye protection, which is crucial in a spill scenario where concentrations of airborne particles may be high.[13] |
Self-Validating System: The requirement for fit testing under an OSHA-compliant program ensures that the selected respirator forms an effective seal with the user's face, validating its protective capability.
Operational and Disposal Plans
Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for this compound.
Step-by-Step Spill Cleanup Procedure for Powdered this compound
In the event of a spill, a calm and methodical response is crucial to prevent exposure and further contamination.
-
Alert and Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access to the spill zone.[13]
-
Don Appropriate PPE: Before re-entering the area, don the appropriate PPE as outlined in the "Enhanced PPE for Powder Spill" section above (full-face respirator with P100 cartridges or PAPR, chemical-resistant gown, double nitrile gloves, and shoe covers).[13][14]
-
Contain the Spill: Gently cover the spill with absorbent pads or paper towels to prevent the powder from becoming airborne.[14]
-
Wet the Material: Carefully dampen the absorbent material with water to dissolve the powder and prevent dust generation during cleanup.[13][14]
-
Collect the Waste: Using a scoop or other appropriate tools, carefully collect the wetted absorbent material and spilled powder. Place it into a clearly labeled, sealable hazardous waste bag.[15][16]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.[15]
-
Dispose of Waste: All contaminated materials, including PPE, must be placed in a sealed hazardous waste container for disposal according to your institution's and local regulations.[16]
-
Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Disposal Plan
The disposal of this compound and associated waste must be conducted in compliance with all local, state, and federal regulations.
-
Solid Waste: Unused or waste this compound powder should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste. Do not pour down the drain.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, absorbent pads, and pipette tips, should be disposed of as solid hazardous waste.[16]
While some sulfonamides may be considered non-hazardous for disposal in small, treated quantities, it is best practice to treat this compound as hazardous waste until its toxicological profile is fully characterized.[17]
Emergency Response Plan
Caption: First Aid for Exposure to this compound.
References
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Lab Manager. (n.d.). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
-
Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]
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Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]
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Duke Occupational and Environmental Safety Office. (n.d.). Instructions for Cleaning Spills of Powdered Hazardous Drugs. Retrieved from [Link]
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Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
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GMP SOP. (n.d.). Chemical spill response, step-by-step procedure for pharmaceutical operations. Retrieved from [Link]
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Defense Centers for Public Health. (2017, September 1). Procedures for cleaning up hazardous drug spills and leaks. Retrieved from [Link]
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University of British Columbia Safety & Risk Services. (2025, September 3). Hazardous Drugs Spill Clean Up. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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American Chemical Society. (1995). Guide for Chemical Spill Response. Retrieved from [Link]
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NIOSH. (n.d.). Respiratory Protection in Chemical Product Labels and Safety Data Sheets. Retrieved from [Link]
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Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
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Gloves by Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
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Fox Scientific, Inc. (n.d.). Chemical Resistant Chart. Retrieved from [Link]
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Hoffman Fine Chemicals. (n.d.). CAS 76883-69-7 | this compound. Retrieved from [Link]
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Kimberly-Clark. (n.d.). Kimberly-Clark Nitrile Gloves Chemical Resistance Guide*. Retrieved from [Link]
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NIOSH. (1996). NIOSH Guide to the Selection & Use of Particulate Respirators. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
